3b-Hydroxy-5-cholenoic acid-d4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H38O3 |
|---|---|
分子量 |
378.6 g/mol |
IUPAC名 |
(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5,15,17-21,25H,4,6-14H2,1-3H3,(H,26,27)/t15-,17+,18+,19-,20+,21+,23+,24-/m1/s1/i10D2,14D2 |
InChIキー |
HIAJCGFYHIANNA-KCVNABOZSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3β-Hydroxy-5-cholenoic acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3β-Hydroxy-5-cholenoic acid-d4, a deuterated analog of a naturally occurring bile acid. This document details its chemical properties, its primary application as an internal standard in quantitative mass spectrometry, relevant experimental protocols, and the biological context of its non-deuterated counterpart.
Core Compound Identification and Properties
3β-Hydroxy-5-cholenoic acid-d4 is a synthetic, isotopically labeled form of 3β-Hydroxy-5-cholenoic acid. The incorporation of four deuterium (B1214612) atoms (d4) increases its molecular weight, allowing it to be distinguished from the endogenous analyte by mass spectrometry. This property makes it an ideal internal standard for precise and accurate quantification of 3β-Hydroxy-5-cholenoic acid in biological matrices.
Table 1: Physicochemical Properties of 3β-Hydroxy-5-cholenoic acid-d4 and its Non-Deuterated Analog
| Property | 3β-Hydroxy-5-cholenoic acid-d4 | 3β-Hydroxy-5-cholenoic acid |
| Molecular Formula | C₂₄H₃₄D₄O₃[1] | C₂₄H₃₈O₃[2] |
| Molecular Weight | 378.58 g/mol [1] | 374.56 g/mol [2] |
| CAS Number | Not explicitly available in public databases | 5255-17-4[2][3] |
| Appearance | Typically a solid at room temperature[1] | White crystalline substance |
| Solubility | Soluble in organic solvents such as DMSO and methanol (B129727) | Soluble in alcohol and acetic acid, insoluble in water |
| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 6 months[1] | -20°C to -80°C |
Application in Quantitative Analysis: Internal Standard for Mass Spectrometry
The primary application of 3β-Hydroxy-5-cholenoic acid-d4 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4] Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry as they co-elute with the analyte of interest and experience similar ionization effects, correcting for variations in sample preparation and instrument response.
Workflow for Quantitative Analysis using 3β-Hydroxy-5-cholenoic acid-d4
The general workflow for using 3β-Hydroxy-5-cholenoic acid-d4 as an internal standard in the quantification of its endogenous analog in a biological sample (e.g., plasma, serum, feces) is depicted below.
Caption: Workflow for the quantification of 3β-Hydroxy-5-cholenoic acid using its deuterated internal standard.
Experimental Protocols
While a specific published protocol detailing the use of 3β-Hydroxy-5-cholenoic acid-d4 was not identified, a representative LC-MS/MS method for the analysis of bile acids, including 3β-Hydroxy-5-cholenoic acid, is described below. This protocol is a composite based on common practices in the field.[5][6]
2.2.1. Sample Preparation (Plasma/Serum)
-
Thaw plasma or serum samples on ice.
-
To a 50 µL aliquot of the sample, add 50 µL of a methanol solution containing a known concentration of 3β-Hydroxy-5-cholenoic acid-d4.
-
Vortex the sample to ensure thorough mixing.
-
Add 800 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[7]
-
Vortex vigorously for 10 minutes, followed by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 60°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 65% methanol in water with 0.1% formic acid).[7]
2.2.2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used for bile acid separation.[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly over several minutes to elute the more hydrophobic bile acids.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
2.2.3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acids.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[6]
-
MRM Transitions: The specific precursor and product ion m/z values for both 3β-Hydroxy-5-cholenoic acid and its d4-labeled internal standard need to be optimized on the specific mass spectrometer being used. The precursor ion will be the deprotonated molecule [M-H]⁻.
Table 2: Representative Quantitative Data for Bile Acid Analysis
| Parameter | 3β-Hydroxy-5-cholenoic acid | 3β-Hydroxy-5-cholenoic acid-d4 |
| Precursor Ion (m/z) | 373.3 (calculated) | 377.3 (calculated) |
| Product Ion (m/z) | To be determined empirically | To be determined empirically |
| Collision Energy (eV) | To be determined empirically | To be determined empirically |
| Retention Time | Dependent on specific LC conditions | Co-elutes with the non-deuterated form |
| Limit of Quantification | Typically in the low ng/mL to pg/mL range | Not applicable |
Biological Context: The Role of 3β-Hydroxy-5-cholenoic Acid in Bile Acid Synthesis
3β-Hydroxy-5-cholenoic acid is an intermediate in the "acidic" or "alternative" pathway of bile acid synthesis, which begins with the oxidation of cholesterol.[9][10] This pathway is particularly important in certain pathological conditions. The non-deuterated compound is a precursor to chenodeoxycholic acid (CDCA), one of the two primary bile acids in humans.[11][12]
The diagram below illustrates the simplified acidic pathway for the biosynthesis of chenodeoxycholic acid, highlighting the position of 3β-Hydroxy-5-cholenoic acid.
Caption: Simplified acidic pathway of chenodeoxycholic acid biosynthesis.
Elevated levels of 3β-Hydroxy-5-cholenoic acid and its conjugates can be indicative of certain inborn errors of bile acid synthesis and cholestatic liver diseases.[13] Therefore, its accurate quantification is of significant interest in clinical and translational research.
Conclusion
3β-Hydroxy-5-cholenoic acid-d4 is an essential tool for researchers in the field of metabolomics and drug development. Its use as an internal standard enables the reliable quantification of its endogenous counterpart, providing valuable insights into the pathophysiology of liver diseases and disorders of bile acid metabolism. The methodologies outlined in this guide provide a framework for the implementation of robust and accurate analytical assays for this important biomolecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Exposome-Explorer - 3beta-Hydroxy-5-cholenoic acid (Compound) [exposome-explorer.iarc.fr]
- 3. 3BETA-HYDROXY-DELTA5-CHOLENIC ACID | 5255-17-4 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 8. Data supporting development and validation of liquid chromatography tandem mass spectrometry method for the quantitative determination of bile acids in feces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bile Acids Synthesis [flipper.diff.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3β-Hydroxy-5-cholenoic acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological relevance of 3β-Hydroxy-5-cholenoic acid-d4. This deuterated internal standard is a crucial tool for the accurate quantification of its endogenous, non-labeled counterpart, 3β-Hydroxy-5-cholenoic acid, a key intermediate in the alternative pathway of bile acid synthesis.
Core Chemical Properties
3β-Hydroxy-5-cholenoic acid-d4 is a stable isotope-labeled version of the endogenous monohydroxy bile acid. The incorporation of four deuterium (B1214612) atoms results in a higher molecular weight, allowing for its differentiation from the naturally occurring analyte in mass spectrometry-based assays. This property makes it an ideal internal standard for isotope dilution mass spectrometry, a gold-standard technique for quantitative analysis in complex biological matrices.
Table 1: Physicochemical Properties
| Property | 3β-Hydroxy-5-cholenoic acid-d4 | 3β-Hydroxy-5-cholenoic acid |
| Molecular Formula | C₂₄H₃₄D₄O₃[1] | C₂₄H₃₈O₃ |
| Molecular Weight | 378.58 g/mol [1] | 374.56 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | Not available | 232 °C |
| Boiling Point | Not available | 522.8 °C at 760 mmHg |
| Purity | ≥98%[2] | ≥98% |
Table 2: Solubility Data
| Solvent | 3β-Hydroxy-5-cholenoic acid-d4 | 3β-Hydroxy-5-cholenoic acid |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble |
| Ethanol | Soluble | Soluble |
| Water | Insoluble | Insoluble |
Isotopic Purity and Labeling
For use as an internal standard, the isotopic purity of 3β-Hydroxy-5-cholenoic acid-d4 is critical. While a specific certificate of analysis with the exact location of the deuterium atoms is not publicly available, manufacturers typically provide a high degree of isotopic enrichment (e.g., >98%). The positions of the deuterium atoms are strategically placed on stable parts of the molecule to prevent exchange with protons from the solvent or during sample preparation and analysis. A common synthetic strategy for deuterated bile acids involves labeling at positions remote from hydroxyl and carboxyl groups, such as on the steroid nucleus or the side chain.
Biological Significance and Signaling Pathway
3β-Hydroxy-5-cholenoic acid is a key intermediate in the alternative (or acidic) pathway of bile acid synthesis . This pathway is initiated by the hydroxylation of cholesterol at the C27 position by the enzyme sterol 27-hydroxylase (CYP27A1), followed by further modifications. 3β-Hydroxy-5-cholenoic acid is then converted to 7α-hydroxy-3-oxo-4-cholenoic acid by the enzyme 3β-hydroxy-Δ⁵-C₂₇-steroid dehydrogenase/isomerase (HSD3B7) and subsequently to chenodeoxycholic acid (CDCA), a primary bile acid.
Below is a diagram illustrating the initial steps of the alternative bile acid synthesis pathway.
Caption: Initial steps of the alternative bile acid synthesis pathway.
Experimental Protocols
The primary application of 3β-Hydroxy-5-cholenoic acid-d4 is as an internal standard for the accurate quantification of endogenous 3β-Hydroxy-5-cholenoic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Plasma/Serum
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing a known concentration of 3β-Hydroxy-5-cholenoic acid-d4 (e.g., 100 ng/mL).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for the separation of bile acids.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic bile acids.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is preferred for the analysis of bile acids due to the presence of the carboxylic acid group.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
Table 3: Representative MRM Transitions (Negative Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3β-Hydroxy-5-cholenoic acid | 373.3 | 373.3 (pseudo-MRM) or specific fragment | ~20 |
| 3β-Hydroxy-5-cholenoic acid-d4 | 377.3 | 377.3 (pseudo-MRM) or specific fragment | ~20 |
Note: The optimal MRM transitions and collision energies should be determined empirically on the specific mass spectrometer being used.
Experimental Workflow
The following diagram outlines the typical workflow for the quantification of 3β-Hydroxy-5-cholenoic acid using its deuterated internal standard.
Caption: Workflow for quantification using isotopic dilution mass spectrometry.
Safety and Handling
Based on the Safety Data Sheet (SDS) for the non-deuterated form of 3β-Hydroxy-5-cholenoic acid, the compound is not classified as hazardous. However, as with all laboratory chemicals, standard safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended.
Conclusion
3β-Hydroxy-5-cholenoic acid-d4 is an indispensable tool for researchers in the fields of metabolomics, clinical chemistry, and drug development. Its use as an internal standard enables the reliable and accurate quantification of its endogenous counterpart, facilitating studies on bile acid metabolism and its role in various physiological and pathological processes. This guide provides the foundational knowledge for the effective application of this important research chemical.
References
A Technical Guide to the Synthesis of 3β-Hydroxy-5-cholenoic acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a proposed synthetic pathway for 3β-Hydroxy-5-cholenoic acid-d4, a deuterated isotopologue of an important endogenous bile acid. This document outlines a plausible chemical synthesis route, detailed experimental protocols derived from established methodologies for steroid chemistry, and relevant biological context. The inclusion of a deuterated internal standard is crucial for accurate quantification in mass spectrometry-based bioanalytical studies.
Introduction
3β-Hydroxy-5-cholenoic acid is a monohydroxy bile acid that serves as a key intermediate in the alternative "acidic" pathway of bile acid biosynthesis.[1] It is formed from cholesterol via the action of sterol 27-hydroxylase (CYP27A1).[2] Subsequently, it can be hydroxylated by oxysterol 7α-hydroxylase (CYP7B1) to form 3β,7α-dihydroxy-5-cholenoic acid, a precursor to chenodeoxycholic acid.[2] Given its role in bile acid homeostasis, there is significant interest in accurately quantifying its levels in biological matrices. Stable isotope-labeled internal standards, such as 3β-Hydroxy-5-cholenoic acid-d4, are indispensable for achieving high precision and accuracy in mass spectrometry-based quantification methods.
Proposed Synthesis Pathway of 3β-Hydroxy-5-cholenoic acid-d4
The proposed multi-step synthesis commences with the protection of the 3β-hydroxyl group of pregnenolone (B344588), followed by the extension of the side chain via a Wittig reaction with a deuterated phosphonium (B103445) ylide. Subsequent functional group manipulations, including hydroboration-oxidation and final oxidation, would yield the target deuterated carboxylic acid.
Caption: Proposed synthetic pathway for 3β-Hydroxy-5-cholenoic acid-d4 from pregnenolone.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for similar transformations in steroid chemistry and represent a practical approach to the proposed synthesis.
Protection of Pregnenolone (Acetylation)
-
Procedure: Dissolve pregnenolone in pyridine. Add acetic anhydride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (B1210297).
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3β-acetoxy-5-pregnen-20-one.
Wittig Reaction for Side Chain Elongation
-
Preparation of Deuterated Wittig Reagent: The deuterated Wittig reagent, such as (carbethoxymethylene-d2)triphenylphosphorane, can be prepared from triphenylphosphine (B44618) and ethyl bromoacetate-d2, followed by deprotonation. For a d4-final product, a custom synthesis of a deuterated C3-building block for the ylide would be necessary. A more practical approach for labeling at positions 22 and 23 would involve later-stage deuteration steps. Alternative labeling strategy is presented in section 3.5.
-
Procedure: To a solution of 3β-acetoxy-5-pregnen-20-one in anhydrous toluene, add the deuterated Wittig reagent.
-
Heat the mixture to reflux and stir for 24-48 hours under an inert atmosphere.
-
Cool the reaction mixture and purify by column chromatography on silica (B1680970) gel to isolate the deuterated ester intermediate.
Reduction of the Ester
-
Procedure: Dissolve the deuterated ester intermediate in anhydrous dichloromethane (B109758) under an inert atmosphere and cool to -78 °C.
-
Add diisobutylaluminium hydride (DIBAL-H) dropwise and stir for 2-4 hours at -78 °C.
-
Quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until the layers separate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting alcohol by column chromatography.
Oxidation to the Carboxylic Acid
-
Two-step Oxidation:
-
Step 1 (Alcohol to Aldehyde): To a solution of the alcohol in dichloromethane, add pyridinium (B92312) chlorochromate (PCC) and stir at room temperature for 2-4 hours. Dilute with diethyl ether and filter through a pad of silica gel. Concentrate the filtrate.
-
Step 2 (Aldehyde to Carboxylic Acid): Dissolve the crude aldehyde in acetone (B3395972) and cool to 0 °C. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until an orange color persists. Stir for 1 hour. Quench with isopropanol, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.
-
-
Deprotection: Hydrolyze the acetate protecting group by dissolving the product in a solution of sodium hydroxide (B78521) in methanol/water and stirring at room temperature.
-
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product, 3β-Hydroxy-5-cholenoic acid-d4, by column chromatography or recrystallization.
Alternative Deuteration Strategy
An alternative and potentially more straightforward approach to introduce deuterium (B1214612) at positions 22 and 23 would involve the synthesis of an α,β-unsaturated ester intermediate, followed by catalytic deuteration using deuterium gas (D₂) and a suitable catalyst (e.g., Pd/C). This would be followed by the reduction and oxidation steps as described above.
Quantitative Data
As specific yield data for the synthesis of the d4-labeled compound is not available, the following table summarizes the concentrations of endogenous 3β-Hydroxy-5-cholenoic acid found in human biological fluids, which underscores the importance of a deuterated standard for accurate measurement.
| Biological Matrix | Subject Group | Concentration (mean ± SD) | Reference |
| Serum | Healthy Controls (n=14) | 0.184 µmol/L | [3] |
| Serum | Obstructive Jaundice (n=15) | 6.783 µmol/L | [3] |
| Serum | Compensated Liver Cirrhosis (n=12) | 0.433 µmol/L | [3] |
| Serum | Decompensated Liver Cirrhosis (n=12) | 1.636 µmol/L | [3] |
| Plasma | Healthy Subjects (n=11) | 67.2 ± 27.9 ng/mL | [4] |
Biological Pathway and Significance
3β-Hydroxy-5-cholenoic acid is a key metabolite in the "acidic" or "alternative" pathway of bile acid synthesis. This pathway is particularly important in certain physiological and pathological conditions.
Caption: The acidic pathway of bile acid biosynthesis involving 3β-Hydroxy-5-cholenoic acid.
Conclusion
This technical guide provides a comprehensive, albeit proposed, framework for the synthesis of 3β-Hydroxy-5-cholenoic acid-d4. The detailed protocols, based on established steroid chemistry, offer a viable starting point for researchers aiming to produce this valuable internal standard. The provided quantitative data on endogenous levels and the biological pathway context highlight the importance of this molecule in metabolic research and clinical diagnostics. The availability of a deuterated standard is paramount for advancing our understanding of bile acid metabolism in health and disease.
References
- 1. Human Metabolome Database: Showing metabocard for 3beta-Hydroxy-5-cholestenoic acid (HMDB0012453) [hmdb.ca]
- 2. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cris.technion.ac.il [cris.technion.ac.il]
3β-Hydroxy-5-cholenoic Acid: A Key Intermediate in Metabolism and Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3β-Hydroxy-5-cholenoic acid is a crucial intermediate in the alternative "acidic" pathway of bile acid synthesis. Beyond its role as a metabolic precursor, it is emerging as a significant signaling molecule, particularly through its interaction with nuclear receptors. This technical guide provides a comprehensive overview of the function of 3β-Hydroxy-5-cholenoic acid in metabolism, its signaling pathways, quantitative data on its physiological and pathological concentrations, and detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of metabolism, hepatology, and endocrinology.
Introduction
3β-Hydroxy-5-cholenoic acid is a C27 monohydroxy bile acid that plays a pivotal role in cholesterol homeostasis. It is an important intermediate in the alternative pathway of bile acid synthesis, which is initiated by the hydroxylation of cholesterol at the C27 position. This pathway is distinct from the classical "neutral" pathway that begins with 7α-hydroxylation of cholesterol. The metabolic fate of 3β-Hydroxy-5-cholenoic acid is critical for the production of chenodeoxycholic acid (CDCA), a primary bile acid. Furthermore, recent studies have highlighted its function as a signaling molecule, capable of modulating the activity of nuclear receptors, thereby influencing gene expression related to lipid metabolism and inflammation. Dysregulation of its metabolism has been implicated in various hepatobiliary diseases, making it a potential biomarker and therapeutic target.
Metabolic Pathway of 3β-Hydroxy-5-cholenoic Acid
3β-Hydroxy-5-cholenoic acid is synthesized from cholesterol through a series of enzymatic reactions primarily in the liver. The initial and rate-limiting step in the alternative bile acid synthesis pathway is the conversion of cholesterol to 27-hydroxycholesterol (B1664032) by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). 27-hydroxycholesterol is then further oxidized to 3β-Hydroxy-5-cholestenoic acid.
This intermediate is subsequently hydroxylated at the 7α position by oxysterol 7α-hydroxylase (CYP7B1) to form 3β,7α-dihydroxy-5-cholestenoic acid. Following a series of further enzymatic modifications, this molecule is ultimately converted to chenodeoxycholic acid (CDCA). This metabolic cascade is crucial for the elimination of cholesterol from the body and the production of bile acids essential for digestion and absorption of dietary fats and fat-soluble vitamins.
Figure 1: Simplified diagram of the alternative bile acid synthesis pathway highlighting the position of 3β-Hydroxy-5-cholenoic acid.
Signaling Function of 3β-Hydroxy-5-cholenoic Acid
Beyond its role as a metabolic intermediate, 3β-Hydroxy-5-cholenoic acid functions as a signaling molecule by activating nuclear receptors, which are ligand-activated transcription factors that regulate gene expression.
Liver X Receptor α (LXRα)
3β-Hydroxy-5-cholenoic acid is a known endogenous ligand for the Liver X Receptor α (LXRα), a key regulator of cholesterol, fatty acid, and glucose metabolism. The activation of LXRα by 3β-Hydroxy-5-cholenoic acid leads to the transcriptional regulation of target genes involved in reverse cholesterol transport and lipogenesis. This interaction underscores the role of 3β-Hydroxy-5-cholenoic acid in maintaining lipid homeostasis.
Figure 2: Signaling pathway of 3β-Hydroxy-5-cholenoic acid via LXRα activation.
Pregnane X Receptor (PXR) and Vitamin D Receptor (VDR)
While direct, high-affinity binding of 3β-Hydroxy-5-cholenoic acid to the Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR) is not as firmly established as its interaction with LXRα, evidence suggests a potential role in modulating their activity. PXR is a xenobiotic sensor that also regulates the metabolism of endogenous compounds, including bile acids. Some precursors and metabolites of 3β-Hydroxy-5-cholenoic acid have been shown to activate PXR. Similarly, the toxic secondary bile acid lithocholic acid (LCA), which can be formed from primary bile acids, is a known ligand for VDR. The potential for 3β-Hydroxy-5-cholenoic acid or its downstream metabolites to interact with PXR and VDR represents an active area of research, with implications for drug metabolism and detoxification pathways.
Quantitative Data
The concentration of 3β-Hydroxy-5-cholenoic acid in biological fluids is a key indicator of metabolic status and can be altered in various disease states, particularly those affecting the liver.
Table 1: Concentration of 3β-Hydroxy-5-cholenoic Acid in Human Plasma/Serum
| Condition | Number of Subjects | Concentration (µmol/L) | Concentration (ng/mL) | Reference(s) |
| Healthy Controls | 14 | 0.184 (mean) | - | |
| 11 | - | 67.2 ± 27.9 (mean ± SD) | ||
| - | - | 162 (median, total cholestenoic acids) | ||
| Hepatobiliary Diseases | ||||
| Obstructive Jaundice | 15 | 6.783 (mean) | - | |
| Liver Cirrhosis (compensated) | 12 | 0.433 (mean) | - | |
| Liver Cirrhosis (decompensated) | 12 | 1.636 (mean) | - | |
| Alcoholic Liver Cirrhosis | - | - | 262 (median, total cholestenoic acids) | |
| Chronic Hepatitis | 12 | 0.241 (mean) | - | |
| Acute Hepatitis | 11 | 2.364 (mean) | - | |
| Primary Biliary Cirrhosis | - | - | 298 (median, total cholestenoic acids) | |
| Extrahepatic Cholestasis | - | - | 153 (median, total cholestenoic acids) |
Note: Concentrations can vary based on the analytical method and the specific cohort studied. "Total cholestenoic acids" may include 3β-Hydroxy-5-cholenoic acid and its metabolites.
Experimental Protocols
Accurate quantification of 3β-Hydroxy-5-cholenoic acid from biological matrices is essential for research and clinical applications. The following sections detail common methodologies.
Sample Extraction
The first step in the analysis of 3β-Hydroxy-5-cholenoic acid is its extraction from the biological matrix (e.g., serum, plasma, urine).
-
To 1 mL of plasma, add an appropriate internal standard (e.g., deuterated 3β-Hydroxy-5-cholenoic acid).
-
Add 10 volumes of ethanol (B145695) to precipitate proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for further purification or analysis.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma or serum sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the bile acids with methanol.
-
Evaporate the eluate to dryness.
Figure 3: General experimental workflow for the analysis of 3β-Hydroxy-5-cholenoic acid.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the carboxyl and hydroxyl groups of 3β-Hydroxy-5-cholenoic acid must be derivatized to increase their volatility.
-
Ensure the extracted sample is completely dry.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a suitable solvent like pyridine (B92270) or acetonitrile (B52724).
-
Incubate the mixture at 60-80°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers and esters.
-
The sample is now ready for injection into the GC-MS system.
Analytical Methods
-
Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane column, is typically used.
-
Injection: Splitless injection is preferred for trace analysis.
-
Oven Program: A temperature gradient is employed to separate the derivatized bile acids.
-
Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
LC-MS/MS offers high sensitivity and specificity for the analysis of underivatized bile acids.
-
Chromatography: Reversed-phase chromatography using a C18 column is common.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium (B1175870) acetate, is used for separation.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed.
-
Mass Spectrometry: Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for 3β-Hydroxy-5-cholenoic acid and its internal standard are monitored.
Table 2: Exemplary LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |
| Gradient | Optimized for separation of bile acids |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (example) | Precursor ion (m/z |
3β-Hydroxy-5-cholenoic Acid: A Comprehensive Technical Guide on its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3β-Hydroxy-5-cholenoic acid (3β-HCA) is an endogenous monohydroxy bile acid that serves as a key intermediate in the alternative pathway of bile acid synthesis. While present in low concentrations under normal physiological conditions, its levels can be significantly elevated in various hepatobiliary diseases, suggesting its role as a potential biomarker. This technical guide provides an in-depth overview of the biological significance of 3β-HCA, detailing its synthesis, metabolism, and physiological roles. Particular focus is given to its interactions with nuclear receptors and its implications in pathological states. This document summarizes quantitative data, provides detailed experimental protocols for its analysis and functional characterization, and illustrates key pathways and workflows using diagrammatic representations.
Introduction
3β-Hydroxy-5-cholenoic acid (3β-HCA) is a C24 bile acid characterized by a hydroxyl group at the 3β position and a double bond between carbons 5 and 6 of the steroid nucleus.[1] It is a naturally occurring metabolite found in biological fluids from fetal life onwards.[2] While traditionally viewed as a simple intermediate in bile acid metabolism, emerging evidence highlights its potential role as a signaling molecule and a marker of liver dysfunction.[3] Understanding the biological significance of 3β-HCA is crucial for elucidating the pathophysiology of cholestatic liver diseases and for the development of novel diagnostic and therapeutic strategies.
Biosynthesis and Metabolism
3β-HCA is a central intermediate in the "acidic" or alternative pathway of bile acid synthesis, which is initiated by the hydroxylation of cholesterol.[3]
The primary pathway for the synthesis of chenodeoxycholic acid (CDCA) from 3β-HCA involves a series of enzymatic reactions primarily occurring in the liver.[4] A novel 7α-hydroxylation pathway has been identified that bypasses the formation of the potentially toxic lithocholic acid as an intermediate.[4][5]
The key enzymatic steps in the metabolism of 3β-HCA are:
-
7α-hydroxylation: Catalyzed by oxysterol 7α-hydroxylase (CYP7B1), this step converts 3β-HCA to 3β,7α-dihydroxy-5-cholenoic acid.[3]
-
Oxidation and Isomerization: The 3β-hydroxy group is then oxidized to a 3-oxo group, and the Δ5 double bond is isomerized to a Δ4 double bond by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7).[3]
Signaling Pathway for 3β-HCA Metabolism
Metabolism of 3β-Hydroxy-5-cholenoic acid to Chenodeoxycholic acid.
Quantitative Data
The concentration of 3β-HCA in biological fluids is a key indicator of its metabolic status. Under normal physiological conditions, its levels in plasma are very low. However, in hepatobiliary diseases, particularly those involving cholestasis, the concentration of 3β-HCA can increase significantly.
Table 1: Plasma Concentrations of 3β-Hydroxy-5-cholenoic acid in Humans
| Condition | Concentration (ng/mL) | Concentration (µmol/L) | Reference(s) |
| Healthy Controls | 67.2 ± 27.9 (mean ± SD) | 0.184 (mean) | [6][7] |
| Extrahepatic Cholestasis | 153 (median) | - | [8] |
| Primary Biliary Cirrhosis | 298 (median) | - | [8] |
| Alcoholic Liver Cirrhosis | 262 (median) | 1.636 (decompensated, mean) | [7][8] |
| Obstructive Jaundice | - | 6.783 (mean) | [7] |
| Chronic Hepatitis | - | 0.241 (mean) | [7] |
| Acute Hepatitis | - | 2.364 (mean) | [7] |
Note: Conversion from ng/mL to µmol/L is approximate and based on the molecular weight of 3β-HCA (374.57 g/mol ).
In patients with hepatobiliary diseases, a significant portion of 3β-HCA is found in conjugated forms, primarily as sulfates and glucuronides, which is a detoxification mechanism.[5][7]
Interaction with Nuclear Receptors
Bile acids are known to be signaling molecules that can activate nuclear receptors, thereby regulating gene expression involved in their own synthesis, transport, and metabolism. The primary nuclear receptors implicated in bile acid signaling are the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), and Vitamin D Receptor (VDR).[9]
While chenodeoxycholic acid is a potent FXR agonist, the specific interactions of 3β-HCA with these receptors are less well-characterized. It is hypothesized that elevated levels of 3β-HCA in cholestatic conditions may contribute to the altered nuclear receptor signaling observed in these diseases.
Nuclear Receptor Signaling Pathway
General overview of bile acid interaction with nuclear receptors.
Experimental Protocols
Quantification of 3β-Hydroxy-5-cholenoic Acid by LC-MS/MS
This protocol outlines a general method for the quantification of 3β-HCA in human plasma.
Materials:
-
Plasma sample
-
Internal Standard (e.g., d4-3β-Hydroxy-5-cholenoic acid)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Precipitate proteins by adding 400 µL of ice-cold ACN.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Solid Phase Extraction (Optional for cleaner samples):
-
Reconstitute the dried extract in 1 mL of 10% MeOH.
-
Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% MeOH.
-
Elute the bile acids with 1 mL of MeOH.
-
Evaporate the eluate to dryness.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).
-
Inject 5-10 µL onto an appropriate LC column (e.g., C18).
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (ACN with 0.1% formic acid).
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM).
-
Example MRM transition for 3β-HCA: Precursor ion (m/z) 373.3 → Product ion (m/z) 373.3 (quantifier) and another suitable fragment (qualifier).
-
-
Workflow for LC-MS/MS Quantification
Workflow for the quantification of 3β-HCA in plasma by LC-MS/MS.
Nuclear Receptor Activation Assay (Reporter Gene Assay)
This protocol describes a cell-based reporter assay to assess the ability of 3β-HCA to activate a nuclear receptor (e.g., FXR).
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Expression plasmid for the nuclear receptor (e.g., pCMX-hFXR)
-
Reporter plasmid containing response elements for the nuclear receptor driving a luciferase gene (e.g., pGL4.2-FXRE-luc2)
-
Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
3β-Hydroxy-5-cholenoic acid
-
Positive control agonist (e.g., GW4064 for FXR)
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Culture and Transfection:
-
Plate HepG2 cells in a 96-well plate at an appropriate density.
-
After 24 hours, co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 3β-HCA, the positive control, or vehicle (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
-
Conclusion
3β-Hydroxy-5-cholenoic acid is a biologically significant molecule that plays a role in the alternative pathway of bile acid synthesis. Its elevated levels in hepatobiliary diseases underscore its potential as a diagnostic biomarker. Further research into its specific interactions with nuclear receptors and its downstream effects on gene expression will provide a more complete understanding of its physiological and pathological roles. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted nature of this intriguing bile acid.
References
- 1. Ligand‐Independent Actions of the Vitamin D Receptor: More Questions Than Answers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Human 3β-Hydroxysteroid Dehydrogenase Types 1 and 2: Gene Sequence Variation and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. comparativehepatology.org [comparativehepatology.org]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Metabolomic Analysis of Liver Tissues for Characterization of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
The Discovery of 3β-Hydroxy-5-cholenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the seminal discovery of 3β-Hydroxy-5-cholenoic acid, a significant endogenous monohydroxy bile acid. Initially identified in human meconium, this compound has since been recognized for its role as an intermediate in bile acid synthesis and its potential relevance in certain physiological and pathophysiological states. This document details the original experimental protocols employed for its isolation and characterization, presents the quantitative data from early studies, and illustrates the key metabolic pathways and experimental workflows. The methodologies, primarily centered around gas chromatography-mass spectrometry (GC-MS), are described in detail to provide a comprehensive understanding of the techniques that paved the way for the identification of this important biological molecule.
Introduction
The landscape of bile acid research was significantly advanced with the discovery of 3β-Hydroxy-5-cholenoic acid. This steroid acid, belonging to the class of monohydroxy bile acids, was first isolated and identified from human meconium, the earliest stool of a mammalian infant. Its discovery provided new insights into the complexities of bile acid metabolism, particularly in the neonatal period. 3β-Hydroxy-5-cholenoic acid is now understood to be an intermediate in the synthesis of primary bile acids, such as chenodeoxycholic acid.[1] The elucidation of its structure and metabolic fate has been crucial for a more comprehensive understanding of cholesterol catabolism and the enterohepatic circulation of bile acids. This guide serves to consolidate the core scientific findings and methodologies related to its discovery.
The Core Discovery: Identification in Human Meconium
The first identification of 3β-Hydroxy-5-cholenoic acid was reported by P. Back and K. Ross in 1973 in the journal Hoppe-Seyler's Zeitschrift für Physiologische Chemie.[2] Their research involved the analysis of bile acids present in human meconium, which, due to its composition of materials ingested during fetal development, provides a unique window into fetal and neonatal metabolism.
Initial Findings and Significance
The presence of 3β-Hydroxy-5-cholenoic acid in meconium suggested the existence of a then-unrecognized pathway of bile acid synthesis in the fetus and newborn.[3] This was significant because the primary bile acids in adults, cholic acid and chenodeoxycholic acid, are characterized by a 3α-hydroxyl group. The discovery of a 3β-hydroxy analogue pointed to a distinct metabolic pathway or the presence of specific enzymes active during fetal development.
Experimental Protocols
The identification of 3β-Hydroxy-5-cholenoic acid was made possible by the application of chromatographic and spectrometric techniques, which were state-of-the-art for the analysis of steroids and bile acids at the time. The general workflow involved extraction from meconium, derivatization to increase volatility, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Extraction of Bile Acids from Meconium
-
Homogenization: Meconium samples would be homogenized in a suitable solvent, typically a mixture of chloroform (B151607) and methanol, to extract a broad range of lipids, including bile acids.
-
Saponification: The lipid extract would then be subjected to alkaline hydrolysis (saponification) using sodium or potassium hydroxide. This step is crucial to deconjugate the bile acids, which are often linked to amino acids such as glycine (B1666218) or taurine.
-
Acidification and Extraction: After saponification, the mixture would be acidified to protonate the bile acids, making them more soluble in organic solvents. The free bile acids would then be extracted into a solvent like diethyl ether or ethyl acetate.
-
Purification: The crude bile acid extract would likely undergo a preliminary purification step, such as column chromatography on silica (B1680970) gel or a similar adsorbent, to separate the bile acids from other lipid classes.
Derivatization for Gas Chromatography
For analysis by gas chromatography, the non-volatile bile acids must be chemically modified to increase their volatility. The standard procedure during this era involved a two-step derivatization:
-
Methylation: The carboxylic acid group of the bile acid is converted to a methyl ester. This was typically achieved by reaction with diazomethane (B1218177) or by heating with methanolic HCl.[4]
-
Trimethylsilylation: The hydroxyl groups on the steroid nucleus are converted to trimethylsilyl (B98337) (TMS) ethers. This was accomplished by reacting the bile acid methyl esters with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a solvent like pyridine.[4][5]
The resulting derivative is the methyl ester trimethylsilyl ether of 3β-Hydroxy-5-cholenoic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The derivatized bile acid extract was then analyzed by a combined gas chromatograph-mass spectrometer.
-
Gas Chromatography: The GC separates the different bile acid derivatives based on their boiling points and interactions with the stationary phase of the GC column. While the exact column used by Back and Ross is not specified in the available abstracts, columns packed with stationary phases like SE-30 or OV-1 were common for steroid and bile acid analysis in the 1970s. A temperature program would have been used to elute the different bile acid derivatives at distinct retention times.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification. The mass spectrum of the TMS ether of the methyl ester of 3β-Hydroxy-5-cholenoic acid would have been compared with that of a synthesized standard to confirm its identity.
Quantitative Data
While the original 1973 publication is not available to extract the precise quantitative data, subsequent studies have provided information on the concentrations of 3β-Hydroxy-5-cholenoic acid in various biological matrices. The following table summarizes representative quantitative data for this bile acid.
| Biological Matrix | Analyte | Concentration/Amount | Analytical Method | Reference |
| Human Meconium | 3β-Hydroxy-5-cholenoic acid | Constituent of "atypical" fetal bile acids | GC-MS | [2][3] |
| Human Plasma (Healthy Adults) | 3β-Hydroxy-5-cholestenoic acid | 67.2 ± 27.9 ng/mL | Gas-liquid chromatography-mass spectrometry | (Parmentier et al., 1988 - Note: This is a C27 analogue) |
Visualizations
To better understand the context of the discovery and the processes involved, the following diagrams illustrate the metabolic pathway of 3β-Hydroxy-5-cholenoic acid and a generalized experimental workflow for its identification.
Signaling Pathway
Caption: Metabolic pathway of 3β-Hydroxy-5-cholenoic acid.
Experimental Workflow
Caption: Generalized experimental workflow for the discovery.
Conclusion
The discovery of 3β-Hydroxy-5-cholenoic acid by Back and Ross in 1973 was a landmark achievement in the field of bile acid biochemistry. It not only revealed a previously unknown facet of fetal and neonatal metabolism but also highlighted the power of emerging analytical techniques like gas chromatography-mass spectrometry in identifying novel endogenous compounds. The experimental framework they established, involving meticulous extraction, derivatization, and spectrometric analysis, laid the groundwork for future investigations into the diverse world of bile acids. This technical guide has aimed to provide a comprehensive overview of this pivotal discovery, offering researchers and scientists a detailed look into the foundational science of this important biological molecule.
References
- 1. Gas chromatography-mass spectrometry of isobutyl ester trimethylsilyl ether derivatives of bile acids and application to the study of bile sterol and bile acid biosynthesis in rat liver epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 3 beta-hydroxy-5-cholenoic acid in human meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developmental pattern of bile acid metabolism as revealed by bile acid analysis of meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 5. shimadzu.com [shimadzu.com]
Technical Guide: Certificate of Analysis for 3β-Hydroxy-5-cholenoic acid-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of 3β-Hydroxy-5-cholenoic acid-d4, a deuterated analog of the endogenous monohydroxy bile acid. This guide is intended to serve as a comprehensive resource, akin to a certificate of analysis, for research and development applications.
Quantitative Data Summary
The following tables summarize the key analytical data for 3β-Hydroxy-5-cholenoic acid-d4 and its non-deuterated counterpart.
Table 1: Specifications for 3β-Hydroxy-5-cholenoic acid-d4
| Parameter | Specification | Data Source |
| Chemical Purity | ≥98% | InvivoChem[1] |
| Isotopic Enrichment | Data not available | - |
| Appearance | Solid | MedChemExpress |
| Storage Conditions | -20°C | Sigma-Aldrich |
Table 2: Physicochemical Properties of 3β-Hydroxy-5-cholenoic acid (Non-Deuterated)
| Property | Value | Data Source |
| Molecular Formula | C₂₄H₃₈O₃ | MedChemExpress[2] |
| Molecular Weight | 374.56 g/mol | MedChemExpress[2] |
| CAS Number | 5255-17-4 | MedChemExpress[2] |
| Purity (TLC) | >99% | Sigma-Aldrich[3] |
| Solubility | DMSO: 5 mg/mLEthanol: 4 mg/mL | MedChemExpress[2] |
Table 3: Mass Spectrometry Data for 3β-Hydroxy-5-cholenoic acid (Non-Deuterated)
| Technique | Precursor m/z | Key Fragments (m/z) | Data Source |
| GC-MS | - | 346, 228, 145, 107, 105 | PubChem[4] |
| LC-MS/MS (ESI-) | 373.2748 | 373.2, 355.2, 374.2 | PubChem[4] |
Experimental Protocols
Detailed methodologies for the characterization of bile acids are crucial for reproducible research. The following are representative protocols based on established analytical techniques for similar compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the chemical purity of 3β-Hydroxy-5-cholenoic acid-d4.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the sample in DMSO.
-
Inject 10 µL of the sample onto the column.
-
Run the gradient program to separate the main compound from any impurities.
-
The purity is calculated based on the area percentage of the main peak.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification
LC-MS/MS provides high sensitivity and specificity for the analysis of bile acids in biological matrices.[4]
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography: Utilize the HPLC conditions described in section 2.1.
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.
-
MRM Transitions: A specific precursor-to-product ion transition would be monitored for 3β-Hydroxy-5-cholenoic acid-d4. For the non-deuterated analog, a precursor ion of m/z 373.3 could be monitored.
-
-
Procedure:
-
Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for the target analyte.
-
Inject the sample into the LC-MS/MS system.
-
Acquire data in the appropriate scan mode.
-
Analyze the data to confirm the identity and/or quantity of the analyte.
-
Visualizations
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis and certification of a deuterated standard like 3β-Hydroxy-5-cholenoic acid-d4.
Biological Pathway
3β-Hydroxy-5-cholenoic acid is an intermediate in the primary bile acid biosynthesis pathway.
References
- 1. 3b-Hydroxy-5-cholenoic acid-d4 I CAS#: I monohydroxy bile acid I InvivoChem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 3β-hydroxy-5-cholestenoic acid Avanti Research™ - A Croda Brand | 56845-87-5 [sigmaaldrich.com]
- 4. Cholenic acid | C24H38O3 | CID 92997 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Endogenous Levels of 3β-Hydroxy-5-cholenoic Acid in Human Plasma
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of 3β-Hydroxy-5-cholenoic acid in human plasma. This document details its endogenous concentrations in both healthy and diseased states, outlines rigorous analytical methodologies for its quantification, and illustrates its position in biochemical pathways.
Endogenous Levels in Human Plasma
3β-Hydroxy-5-cholenoic acid is a naturally occurring bile acid intermediate found in human plasma. Its concentration can fluctuate based on health status, making it a potential biomarker for certain physiological and pathological conditions.
Plasma Concentrations in Healthy Individuals
The following table summarizes the reported plasma concentrations of 3β-Hydroxy-5-cholenoic acid in healthy human subjects. It is important to note that values can vary between studies due to cohort differences and analytical methodologies.
| Study Cohort | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Analytical Method | Citation |
| 11 healthy subjects | 67.2 | 27.9 | Gas Chromatography-Mass Spectrometry (GC-MS) | [1][2] |
| 14 control subjects | 0.184 (µmol/L) | - | Mass Fragmentography | [3] |
Note: 0.184 µmol/L is approximately 68.9 ng/mL (Molar Mass: 374.56 g/mol )
Plasma Concentrations in Various Disease States
Elevated levels of 3β-Hydroxy-5-cholenoic acid have been observed in several hepatobiliary diseases. The following table provides a summary of these findings.
| Disease State | Median/Mean Concentration | Notes | Analytical Method | Citation |
| Extrahepatic Cholestasis | 153 ng/mL (total cholestenoic acids) | Levels similar to controls | Not Specified | [4][5] |
| Primary Biliary Cirrhosis | 298 ng/mL (total cholestenoic acids) | Significantly elevated levels | Not Specified | [4][5] |
| Alcoholic Liver Cirrhosis | 262 ng/mL (total cholestenoic acids) | Significantly elevated levels | Not Specified | [4][5] |
| Obstructive Jaundice | 6.783 µmol/L (total) | Significantly elevated | Mass Fragmentography | [3] |
| Decompensated Liver Cirrhosis | 1.636 µmol/L (total) | Elevated | Mass Fragmentography | [3] |
| Acute Hepatitis | 2.364 µmol/L (total) | Elevated | Mass Fragmentography | [3] |
| Chronic Hepatitis | 0.241 µmol/L (total) | Slightly elevated | Mass Fragmentography | [3] |
Note: Total cholestenoic acids may include other related intermediates.
Experimental Protocols for Quantification
Accurate and precise quantification of 3β-Hydroxy-5-cholenoic acid in human plasma is critical for its study as a biomarker. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used method for the analysis of bile acids. The protocol typically involves sample extraction, derivatization to increase volatility, followed by chromatographic separation and mass spectrometric detection.
2.1.1. Sample Preparation
-
Internal Standard Addition: To a known volume of plasma (e.g., 500 µL), add a deuterated internal standard of 3β-Hydroxy-5-cholenoic acid to correct for analytical variability.[6]
-
Protein Precipitation and Extraction:
-
Add 10 volumes of ethanol (B145695) to the plasma sample to precipitate proteins.[4]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.[4]
-
Collect the supernatant and dry it under a stream of nitrogen.[4]
-
-
Solid-Phase Extraction (SPE) (Optional Cleanup):
-
Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a solvent like pyridine (B92270) or acetonitrile.[4]
-
Incubate the mixture at 60-80°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl and carboxyl groups.[4]
-
2.1.2. GC-MS Conditions
-
Gas Chromatograph: Agilent 5890 series II or similar.[7]
-
Column: HP-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[8]
-
Injector: Splitless injection is typically used for trace analysis.[4]
-
Oven Temperature Program:
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivative of 3β-Hydroxy-5-cholenoic acid and its internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of bile acids without the need for derivatization.
2.2.1. Sample Preparation
-
Internal Standard Addition: Add an appropriate internal standard to the plasma sample.
-
Protein Precipitation:
-
Supernatant Collection and Reconstitution:
2.2.2. LC-MS/MS Conditions
-
Liquid Chromatograph: Nexera X2 UHPLC system or equivalent.[9]
-
Column: InertSustain C18 column (e.g., 2.1 mm x 150 mm, 3 µm particle size).[9]
-
Mobile Phase:
-
A: 5 mM ammonium (B1175870) acetate (B1210297) in water/acetonitrile (75/25, v/v).[9]
-
B: 5 mM ammonium acetate in 2-propanol.[9]
-
-
Gradient Elution: A typical gradient would involve increasing the percentage of mobile phase B over time to elute compounds of increasing hydrophobicity.[9]
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[9]
-
Biosynthesis and Signaling Pathways
3β-Hydroxy-5-cholenoic acid is a key intermediate in the "acidic" or alternative pathway of bile acid synthesis. This pathway is initiated by the hydroxylation of cholesterol at the 27 position.
Caption: The alternative pathway of bile acid synthesis.
Analytical Workflow
The general workflow for the quantification of 3β-Hydroxy-5-cholenoic acid in human plasma involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for quantification.
References
- 1. Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 3 beta-hydroxy-5-cholenoic acid in serum of hepatobiliary diseases--its glucuronidated and sulfated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Concentrations of cholestenoic acids in plasma from patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 3 beta-hydroxy-5-cholen-24-oic acid and its sulfate in human serum by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Wide-scope targeted analysis of bioactive lipids in human plasma by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
The Metabolism of 3β-Hydroxy-5-cholenoic Acid in the Liver: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3β-Hydroxy-5-cholenoic acid is a key intermediate in the alternative, or "acidic," pathway of bile acid synthesis in the liver. This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and plays a significant role in cholesterol homeostasis and the production of primary bile acids, particularly chenodeoxycholic acid (CDCA).[1][2][3][4] Under normal physiological conditions, this pathway contributes to the overall bile acid pool. However, its activity and the levels of its intermediates, including 3β-hydroxy-5-cholenoic acid, can be significantly altered in various hepatobiliary diseases, making it a molecule of interest for both basic research and clinical investigation.[5][6] This technical guide provides a comprehensive overview of the metabolism of 3β-hydroxy-5-cholenoic acid in the liver, including detailed metabolic pathways, quantitative data, and experimental protocols.
Metabolic Pathway of 3β-Hydroxy-5-cholenoic Acid
The synthesis of 3β-hydroxy-5-cholenoic acid is a multi-step enzymatic process that begins with cholesterol. This alternative pathway is distinct from the classic "neutral" pathway initiated by cholesterol 7α-hydroxylase (CYP7A1).[2][7]
The initial and rate-limiting step of the acidic pathway is the oxidation of the cholesterol side chain, catalyzed by the mitochondrial cytochrome P450 enzyme, sterol 27-hydroxylase (CYP27A1).[1][2][4] This enzyme hydroxylates cholesterol at the C27 position to form 27-hydroxycholesterol (B1664032). Subsequently, 27-hydroxycholesterol is further oxidized to 3β-hydroxy-5-cholestenoic acid.[2][8] This intermediate is then converted to 3β-hydroxy-5-cholenoic acid.
Once formed, 3β-hydroxy-5-cholenoic acid is further metabolized in the liver. A key step is the 7α-hydroxylation of this molecule by the enzyme oxysterol 7α-hydroxylase (CYP7B1), leading to the formation of 3β,7α-dihydroxy-5-cholenoic acid.[1][9] Subsequent enzymatic reactions, including oxidation and isomerization, convert this intermediate into chenodeoxycholic acid (CDCA), a primary bile acid.[10][11]
In cholestatic liver diseases, the metabolism of 3β-hydroxy-5-cholenoic acid can be impaired, leading to its accumulation.[5][6] To mitigate the potential toxicity of this bile acid intermediate, the liver employs detoxification mechanisms, primarily through conjugation with sulfate (B86663) or glucuronic acid.[5][6]
Quantitative Data
The concentration of 3β-hydroxy-5-cholenoic acid and its metabolites can vary significantly between healthy individuals and those with liver disease. The following tables summarize available quantitative data from serum/plasma. Data for liver tissue is less commonly reported in the literature.
Table 1: Serum/Plasma Concentrations of 3β-Hydroxy-5-cholenoic Acid and Related Metabolites in Healthy Adults
| Compound | Concentration (ng/mL) | Reference |
| 3β-Hydroxy-5-cholestenoic acid | 67.2 ± 27.9 (mean ± SD) | [12] |
| 3β,7α-Dihydroxy-5-cholestenoic acid | 38.9 ± 25.6 (mean ± SD) | [12] |
| 7α-Hydroxy-3-oxo-4-cholestenoic acid | 81.7 ± 27.9 (mean ± SD) | [12] |
| Total 3β-Hydroxy-5-cholenoic acid | 0.184 µmol/L (mean) | [6] |
Table 2: Serum/Plasma Concentrations of Total 3β-Hydroxy-5-cholenoic Acid in Liver Diseases
| Condition | Concentration (µmol/L) (mean) | Reference |
| Obstructive Jaundice | 6.783 | [6] |
| Liver Cirrhosis (compensated) | 0.433 | [6] |
| Liver Cirrhosis (decompensated) | 1.636 | [6] |
| Chronic Hepatitis | 0.241 | [6] |
| Acute Hepatitis | 2.364 | [6] |
| Primary Biliary Cirrhosis | 298 ng/mL (median of total cholestenoic acids) | [13] |
| Alcoholic Liver Cirrhosis | 262 ng/mL (median of total cholestenoic acids) | [13] |
Experimental Protocols
Quantification of 3β-Hydroxy-5-cholenoic Acid in Liver Tissue by LC-MS/MS
This protocol provides a general framework for the analysis of 3β-hydroxy-5-cholenoic acid in liver tissue samples.
a. Sample Preparation (Homogenization and Extraction) [14][15]
-
Homogenization: Weigh approximately 30-50 mg of frozen liver tissue. Homogenize the tissue in a suitable buffer (e.g., deionized water or phosphate (B84403) buffer) using a tissue homogenizer.
-
Extraction: Add an organic solvent mixture, such as water-chloroform-methanol (1:1:3, v/v/v), containing deuterated internal standards to the homogenate. Vortex the mixture vigorously and incubate at 37°C with shaking.
-
Centrifugation: Centrifuge the homogenate to pellet tissue debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted bile acids.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 1 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid).
-
Gradient: A typical gradient might start with a low percentage of the organic phase, gradually increasing to elute the bile acids.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in the negative ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification of 3β-hydroxy-5-cholenoic acid and its internal standard.
-
Isolated Perfused Rat Liver Model for Metabolism Studies
This ex vivo model allows for the investigation of hepatic metabolism and transport of 3β-hydroxy-5-cholenoic acid in a controlled environment.[18][19][20]
a. Surgical Procedure
-
Anesthetize a rat according to approved animal protocols.
-
Perform a laparotomy to expose the liver and associated vasculature.
-
Cannulate the portal vein for inflow of the perfusion buffer and the inferior vena cava for outflow.
-
Ligate other major vessels to isolate the liver circulation.
-
Carefully excise the liver and transfer it to a perfusion chamber maintained at 37°C.
b. Perfusion
-
Perfuse the liver with an oxygenated, buffered physiological salt solution (e.g., Krebs-Henseleit buffer) containing glucose and other necessary nutrients. The perfusion is typically done in a recirculating or single-pass manner.
-
Introduce 3β-hydroxy-5-cholenoic acid into the perfusion medium at a defined concentration.
-
Collect samples of the perfusate (inflow and outflow) and bile at regular intervals.
c. Sample Analysis
-
Analyze the collected perfusate and bile samples for the concentration of 3β-hydroxy-5-cholenoic acid and its potential metabolites using LC-MS/MS as described above.
In Vitro Metabolism using Liver Microsomes
This in vitro assay is used to study the enzymatic conversion of 3β-hydroxy-5-cholenoic acid by hepatic enzymes, primarily cytochrome P450s.[21][22][23]
a. Microsome Incubation
-
Prepare an incubation mixture containing:
-
Liver microsomes (from human or animal sources)
-
3β-Hydroxy-5-cholenoic acid (substrate)
-
NADPH regenerating system (to provide cofactors for P450 enzymes)
-
Phosphate buffer (to maintain pH)
-
-
Incubate the mixture at 37°C for a specified time course.
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
b. Analysis
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Analyze the supernatant for the disappearance of the parent compound (3β-hydroxy-5-cholenoic acid) and the formation of metabolites using LC-MS/MS.
Enzymatic Assays for CYP27A1 and CYP7B1 Activity
a. CYP27A1 (Sterol 27-hydroxylase) Activity Assay [8][24]
-
Enzyme Source: Use isolated mitochondria or recombinant CYP27A1.
-
Substrate: Use radiolabeled ([14C]) cholesterol as the substrate.
-
Reaction: Incubate the enzyme source with the substrate and an NADPH regenerating system.
-
Extraction and Separation: After incubation, extract the sterols and separate the substrate (cholesterol) from the product (27-hydroxycholesterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of product formed by liquid scintillation counting.
b. CYP7B1 (Oxysterol 7α-hydroxylase) Activity Assay
-
Enzyme Source: Use liver microsomes or recombinant CYP7B1.
-
Substrate: Use 3β-hydroxy-5-cholenoic acid or other relevant oxysterols.
-
Reaction: Incubate the enzyme source with the substrate and an NADPH regenerating system.
-
Analysis: Analyze the formation of the 7α-hydroxylated product (3β,7α-dihydroxy-5-cholenoic acid) using LC-MS/MS.
Conclusion
The study of 3β-hydroxy-5-cholenoic acid metabolism in the liver provides valuable insights into the alternative pathway of bile acid synthesis and its dysregulation in liver diseases. The analytical and experimental protocols outlined in this guide offer a robust framework for researchers to investigate the intricate roles of this bile acid intermediate in hepatic physiology and pathology. Further research, particularly focusing on the quantification of this and related metabolites directly in liver tissue, will be crucial for a more complete understanding of its contribution to liver health and disease.
References
- 1. Regulation of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical evaluation of serum 3 beta-hydroxy-5-cholenoic acid in hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 3 beta-hydroxy-5-cholenoic acid in serum of hepatobiliary diseases--its glucuronidated and sulfated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Bile Acid Synthesis Pathway Is Present and Functional in the Human Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutational Analysis of CYP27A1: Assessment of 27-Hydroxylation of Cholesterol and 25-Hydroxylation of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for 3beta-Hydroxy-5-cholestenoic acid (HMDB0012453) [hmdb.ca]
- 10. researchgate.net [researchgate.net]
- 11. Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid to chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Concentrations of cholestenoic acids in plasma from patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arts.units.it [arts.units.it]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for the study of hepatic bilirubin uptake in the isolated perfused rat liver [protocols.io]
- 21. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 22. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Quantitative Analysis: A Technical Guide to the Role of Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly within pharmaceutical development, clinical research, and other high-stakes analytical fields, the pursuit of accuracy and precision is paramount. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for employing deuterated internal standards. By serving as a near-perfect mimic of the target analyte, these isotopically labeled compounds are instrumental in mitigating the inherent variability of complex biological matrices and analytical systems, thereby ensuring the generation of robust and reliable data.
Core Principles: Why Deuterium (B1214612) Labeling is the Standard
The foundational principle behind the use of a deuterated internal standard (IS) is rooted in isotope dilution mass spectrometry (IDMS), widely regarded as the most accurate quantitative method.[1] A deuterated standard is chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with its stable, heavier isotope, deuterium (²H or D).[2][3] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the deuterated IS based on their mass-to-charge ratios (m/z).[1][4]
Because their physicochemical properties are nearly identical, the analyte and the deuterated IS exhibit almost the same behavior throughout the entire analytical workflow.[4] This includes co-elution during chromatography and similar efficiencies in sample extraction, ionization, and detection.[4] By adding a known amount of the deuterated IS to every sample, calibrator, and quality control at the earliest stage of sample preparation, it serves as a perfect proxy.[3] Quantification is then based not on the absolute signal of the analyte, but on the ratio of the analyte's signal to that of the internal standard. This ratiometric measurement effectively normalizes and corrects for a multitude of potential errors.[5][6]
Key Advantages of Deuterated Internal Standards
The primary benefit of using deuterated internal standards is the significant enhancement of analytical accuracy and precision.[4][7] They are crucial for correcting for:
-
Matrix Effects : Biological samples like plasma, urine, and tissue are complex mixtures that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1] A co-eluting deuterated standard experiences the same matrix effects, allowing for accurate normalization of the signal.[1][4]
-
Variability in Sample Preparation : Losses can occur at any stage of sample preparation, including extraction, evaporation, or reconstitution.[1] A deuterated IS, added at the beginning, experiences the same losses as the analyte, ensuring the ratio remains constant and the calculated concentration is accurate.
-
Instrumental Drift : The performance and sensitivity of a mass spectrometer can fluctuate over time.[1][6] The deuterated IS provides a constant reference to normalize these variations, ensuring consistency across different analytical runs and even between laboratories.[4]
The logical workflow below illustrates how a deuterated internal standard corrects for various sources of analytical error.
Data Presentation: Quantitative Impact on Assay Performance
The use of a deuterated internal standard demonstrably improves assay performance. The following tables summarize quantitative data from bioanalytical method validations, comparing the use of a deuterated (Stable Isotope-Labeled, SIL) internal standard to a non-deuterated structural analog.
Table 1: Comparison of Method Validation Parameters
This table shows a direct comparison of key validation parameters for an analyte quantified using either its deuterated analog or a non-deuterated structural analog as the internal standard.
| Validation Parameter | Method with Deuterated IS | Method with Analog IS (Hypothetical) | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.98 | ≥ 0.99 |
| Accuracy (% Bias) | -5.4% to +8.1% | -25% to +30% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 8.2% | ≤ 25% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 10% | > 20% | ≤ 15% |
Data synthesized from typical bioanalytical method validation results.[8] LLOQ: Lower Limit of Quantitation; CV: Coefficient of Variation.
Table 2: Performance Comparison for Immunosuppressant Analysis in Whole Blood
This table presents typical validation data for the analysis of several immunosuppressant drugs using their respective deuterated internal standards, highlighting the high level of performance achievable.[9]
| Analyte | Linearity Range | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% of Nominal) |
| Cyclosporine A | 2 - 1250 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% |
| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% |
| Sirolimus | 0.6 - 49.2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% |
| Everolimus | 0.5 - 40.8 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% |
As the data clearly indicates, methods employing deuterated internal standards consistently meet and exceed the stringent acceptance criteria set by regulatory agencies, demonstrating superior accuracy and precision compared to alternatives.[8][10]
Experimental Protocols
Detailed and robust methodologies are crucial for the successful implementation of deuterated standards in quantitative mass spectrometry. Below are representative protocols for common sample preparation techniques and essential validation experiments.
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This protocol is a common, straightforward method for removing the bulk of proteins from biological fluids like plasma or serum.
Materials:
-
Biological matrix sample (e.g., plasma)
-
Deuterated internal standard (IS) working solution
-
Ice-cold precipitation solvent (e.g., acetonitrile (B52724) or methanol)
-
Microcentrifuge tubes, vortex mixer, centrifuge
Procedure:
-
Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add a small, precise volume (e.g., 10 µL) of the IS working solution.[3]
-
Vortexing: Briefly vortex the tubes to ensure thorough mixing.[3]
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.[3]
-
Vortexing: Vigorously vortex each tube for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or a new set of tubes, being careful not to disturb the protein pellet.[3]
-
Analysis: The sample is now ready for direct injection into the LC-MS/MS system or can be evaporated and reconstituted in a suitable mobile phase.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte. The following is a general protocol for a reversed-phase SPE cartridge.
Materials:
-
SPE cartridge (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol (B129727) in water)
-
Elution solvent (e.g., 90% methanol in water)
-
Vacuum manifold or positive pressure processor
Procedure:
-
Sample Pre-treatment: Spike the biological sample with the deuterated IS. Dilute the sample as needed (e.g., with 4% phosphoric acid) to facilitate binding to the sorbent.[11]
-
Conditioning: Pass 1-2 column volumes of methanol through the SPE cartridge to activate the sorbent. Do not allow the sorbent to dry.[12]
-
Equilibration: Pass 1-2 column volumes of water (or an appropriate buffer) through the cartridge to prepare it for the aqueous sample.[12]
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 0.5–1 mL/min).[12]
-
Washing: Pass 1-2 column volumes of the wash solvent through the cartridge to remove weakly bound interferences.
-
Elution: Elute the analyte and deuterated IS from the cartridge with the elution solvent into a clean collection tube.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Assessment of Matrix Effects
This experiment is critical to demonstrate that the deuterated IS effectively compensates for ion suppression or enhancement from the biological matrix.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of the analyte and deuterated IS at low and high concentrations in the final mobile phase composition.[2]
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using the developed sample preparation method. After the final extraction step, spike the analyte and IS into the clean extracts at the same concentrations as Set A.[2]
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the six lots of blank matrix before the extraction process.[2]
-
-
Analysis: Analyze all samples from the three sets in a single LC-MS/MS run.
-
Calculations:
-
Matrix Factor (MF): Calculate for each lot by dividing the analyte peak area in Set B by the mean analyte peak area in Set A. An MF < 1 indicates suppression; > 1 indicates enhancement.
-
IS-Normalized Matrix Factor: Calculate the MF for the analyte and the IS separately. Then, divide the analyte MF by the IS MF.
-
Recovery: Calculate by dividing the analyte peak area in Set C by the analyte peak area in Set B.
-
-
Data Evaluation: The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the different matrix lots should be ≤15%. This demonstrates that the deuterated IS successfully normalizes the variability in matrix effects.
The workflow for this crucial validation step is visualized below.
Application in Signaling Pathway Analysis
Deuterated standards are not limited to pharmacokinetic studies; they are also powerful tools in targeted metabolomics for elucidating signaling pathways. For instance, the mTOR pathway, a central regulator of cell metabolism and growth, is activated by amino acids like leucine (B10760876). By using deuterated leucine as a tracer, researchers can quantitatively track its metabolic fate and determine how its metabolites contribute to the activation of the mTORC1 signaling complex.[13]
The diagram below illustrates this concept, showing how a deuterated tracer can be used to quantify metabolic flux that influences a key cellular signaling pathway.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing the foundation for robust, reliable, and reproducible quantitative analysis.[4] By effectively compensating for nearly all sources of analytical variability, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy and precision. A thorough understanding of their principles, coupled with the implementation of meticulous experimental protocols and validation procedures, empowers laboratories to produce data that can withstand the highest levels of scientific and regulatory scrutiny.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. waters.com [waters.com]
- 12. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 13. benchchem.com [benchchem.com]
3β-Hydroxy-5-cholenoic Acid: An In-depth Technical Guide on its Role as a Biomarker for Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
3β-hydroxy-5-cholenoic acid (3β-HCA) is an atypical primary bile acid synthesized via the alternative bile acid synthesis pathway. Under normal physiological conditions, it is present in trace amounts. However, in various hepatobiliary diseases, particularly those involving cholestasis, the serum and urinary concentrations of 3β-HCA and its conjugates are significantly elevated. This accumulation reflects alterations in bile acid metabolism and has positioned 3β-HCA as a promising biomarker for the diagnosis and monitoring of liver disease. This technical guide provides a comprehensive overview of 3β-HCA as a biomarker, including its metabolic pathway, quantitative data in different liver pathologies, detailed experimental protocols for its measurement, and its potential role in the pathophysiology of liver injury.
Introduction
Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They play crucial roles in lipid digestion and absorption, cholesterol homeostasis, and signaling. The classical, or neutral, pathway of bile acid synthesis is the major route, initiated by cholesterol 7α-hydroxylase (CYP7A1). An alternative, or acidic, pathway, initiated by sterol 27-hydroxylase (CYP27A1), also contributes to the bile acid pool. 3β-hydroxy-5-cholenoic acid is an early intermediate in this alternative pathway.
In a healthy liver, 3β-HCA is efficiently converted to other bile acids. However, in the presence of liver dysfunction, particularly cholestasis, this metabolic process is impaired, leading to the accumulation of 3β-HCA and its sulfated and glucuronidated conjugates in the circulation and their subsequent excretion in urine. The cytotoxic potential of accumulating atypical bile acids like 3β-HCA has also implicated them in the progression of liver injury.
The Alternative Bile Acid Synthesis Pathway and 3β-Hydroxy-5-cholenoic Acid Metabolism
The synthesis of 3β-HCA begins with the hydroxylation of cholesterol at the 27th position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). The subsequent oxidation of the side chain leads to the formation of 3β-hydroxy-5-cholestenoic acid, which is then shortened to produce 3β-hydroxy-5-cholenoic acid. In a healthy liver, 3β-HCA is rapidly hydroxylated at the 7α position by CYP7B1, shunting it towards the synthesis of chenodeoxycholic acid (CDCA). This 7α-hydroxylation step is crucial for preventing the accumulation of potentially toxic 3β-HCA.
In cholestatic liver diseases, the expression and activity of key enzymes in the bile acid synthesis and transport pathways can be altered. This can lead to a shift towards the alternative pathway and an accumulation of 3β-HCA. The body attempts to detoxify and eliminate this excess 3β-HCA through conjugation with sulfate (B86663) and glucuronic acid, forming 3β-HCA-3-sulfate and 3β-HCA-3-glucuronide, which are then excreted in the urine.
Quantitative Data of 3β-Hydroxy-5-cholenoic Acid in Liver Disease
The concentration of 3β-HCA and its conjugates is a key indicator of altered liver function. Below are summary tables of reported concentrations in serum and urine from various studies.
Table 1: Serum Concentrations of Total 3β-Hydroxy-5-cholenoic Acid in Various Liver Diseases
| Disease State | Number of Subjects (n) | Mean Concentration (μmol/L) | Reference |
| Control Subjects | 14 | 0.184 | [1] |
| Obstructive Jaundice | 15 | 6.783 | [1] |
| Liver Cirrhosis (Compensated) | 12 | 0.433 | [1] |
| Liver Cirrhosis (Decompensated) | 12 | 1.636 | [1] |
| Chronic Hepatitis | 12 | 0.241 | [1] |
| Acute Hepatitis | 11 | 2.364 | [1] |
Table 2: Conjugation Profile of Serum 3β-Hydroxy-5-cholenoic Acid in Liver Disease
| Disease State | Glucuronidation (%) | Sulfation (%) | Reference |
| Obstructive Jaundice | 60 ± 14 | 31 ± 14 | [1] |
| Other Hepatobiliary Diseases | Sulfation > Glucuronidation | Sulfation > Glucuronidation | [1] |
Note: In most hepatobiliary diseases other than obstructive jaundice, sulfation is the predominant conjugation pathway for 3β-HCA.
Table 3: Clinical Significance of Serum 3β-Hydroxy-5-cholenoic Acid
| Observation | Implication | Reference |
| Levels are remarkably high in cholestatic cases. | A sensitive marker for cholestasis. | [2] |
| The ratio of glycine (B1666218) to taurine (B1682933) conjugates is effective in discriminating cholestasis from hepatocellular damage. | Can aid in differential diagnosis. | [2] |
| Significant increases in taurine-conjugated 3β-HCA are observed in cases with pruritus. | Potential role in the pathogenesis of cholestatic pruritus. | [2] |
Experimental Protocols
Accurate quantification of 3β-HCA and its conjugates is essential for its clinical utility as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for this analysis due to its high sensitivity and specificity.
Sample Preparation from Serum/Plasma
A robust sample preparation protocol is critical to remove interfering substances and concentrate the analytes of interest.
-
Internal Standard Addition: To 100 µL of serum or plasma, add an appropriate internal standard (e.g., a deuterated analog of 3β-HCA or a structurally similar bile acid not endogenously present).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute and then centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol (B129727) in water).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following provides a general LC-MS/MS method that can be optimized for specific instrumentation.
-
Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for the separation of bile acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic bile acids.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for 3β-HCA and its conjugates should be optimized.
Table 4: Exemplary MRM Transitions for 3β-Hydroxy-5-cholenoic Acid and its Conjugates
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 3β-Hydroxy-5-cholenoic acid | 373.3 | 373.3 (pseudo-MRM) |
| Glyco-3β-hydroxy-5-cholenoic acid | 430.3 | 74.0 |
| Tauro-3β-hydroxy-5-cholenoic acid | 480.3 | 124.0 |
| 3β-Hydroxy-5-cholenoic acid-3-sulfate | 453.2 | 373.3 |
Note: These are representative transitions and should be optimized for the specific instrument used.
Role in Liver Injury and Signaling Pathways
The accumulation of atypical bile acids, including 3β-HCA, is thought to contribute to liver injury in cholestatic conditions. While the precise mechanisms are still under investigation, several potential pathways have been proposed.
Cytotoxicity
Hydrophobic bile acids can be cytotoxic by disrupting cell membranes and causing mitochondrial dysfunction, leading to apoptosis and necrosis of hepatocytes. The monohydroxy nature of 3β-HCA suggests it may have such detrimental effects.
Interaction with Nuclear Receptors
Bile acids are signaling molecules that can activate nuclear receptors such as the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR). These receptors play a critical role in regulating bile acid, lipid, and glucose homeostasis.
-
Farnesoid X Receptor (FXR): The primary bile acids, CDCA and cholic acid, are potent FXR agonists. Activation of FXR in the liver and intestine initiates a negative feedback loop that suppresses bile acid synthesis and promotes their excretion. The interaction of 3β-HCA with FXR is not as well-characterized, but alterations in its levels could disrupt normal FXR signaling.
-
Pregnane X Receptor (PXR): PXR is a xenobiotic sensor that also plays a role in bile acid detoxification. Some bile acids can activate PXR, leading to the induction of enzymes involved in their hydroxylation and conjugation, thereby promoting their elimination. It is plausible that 3β-HCA or its metabolites could interact with PXR, influencing its own detoxification.
Conclusion
3β-hydroxy-5-cholenoic acid is a valuable biomarker for liver disease, particularly cholestasis. Its elevated levels in serum and urine provide a sensitive indicator of altered bile acid metabolism and hepatobiliary dysfunction. The development of robust and sensitive analytical methods, such as LC-MS/MS, has enabled the accurate quantification of 3β-HCA and its conjugates, facilitating its use in clinical research and potentially in future diagnostic applications. Further research is warranted to fully elucidate the role of 3β-HCA in the pathogenesis of liver injury and its precise interactions with key regulatory pathways. This will not only enhance its utility as a biomarker but may also open new avenues for therapeutic intervention in cholestatic liver diseases.
References
Technical Guide: 3β-Hydroxy-5-cholenoic acid-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3β-Hydroxy-5-cholenoic acid-d4, a deuterated analog of the endogenous monohydroxy bile acid. This guide is intended to inform researchers, scientists, and drug development professionals on the procurement, pricing, and application of this stable isotope-labeled compound, particularly in quantitative mass spectrometry-based assays.
Introduction
3β-Hydroxy-5-cholenoic acid is a naturally occurring bile acid that serves as an intermediate in the biosynthesis of chenodeoxycholic acid. Its levels have been shown to be elevated in certain pathological conditions, such as neonatal liver disease and cholestasis. The deuterated form, 3β-Hydroxy-5-cholenoic acid-d4, is a valuable tool in metabolomics and clinical research, primarily utilized as an internal standard for the accurate quantification of its non-labeled counterpart in biological matrices. The stable isotope label ensures that the chemical and physical properties of the molecule are nearly identical to the endogenous compound, allowing for co-elution in chromatographic separations and similar ionization efficiency in mass spectrometry, thereby correcting for matrix effects and variations in sample preparation and instrument response.
Suppliers and Pricing
The availability and pricing of 3β-Hydroxy-5-cholenoic acid-d4 can vary between suppliers. The following table summarizes the currently available information. Please note that pricing is subject to change and may require a formal quote from the supplier.
| Supplier | Product Code/Item No. | Purity | Available Quantities | Price (USD) |
| MedChemExpress | HY-113315S | >98% | Inquire | Quote Required |
| Cayman Chemical | 41155 (as Alloisolithocholic Acid-d4) | ≥99% deuterated forms (d1-d4) | 500 µg, 1 mg, 5 mg, 10 mg | $55 (500 µg), $83 (1 mg), $193 (5 mg), $330 (10 mg)[1] |
Note: Cayman Chemical lists β-hydroxy-5-Cholenoic Acid-d4 as a synonym for Alloisolithocholic Acid-d4. Researchers should verify that this product meets their specific structural requirements.[1]
Experimental Protocols
The primary application of 3β-Hydroxy-5-cholenoic acid-d4 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of endogenous 3β-Hydroxy-5-cholenoic acid. Below is a detailed, representative protocol for the analysis of this bile acid in human plasma.
Objective: To quantify the concentration of 3β-Hydroxy-5-cholenoic acid in human plasma using LC-MS/MS with 3β-Hydroxy-5-cholenoic acid-d4 as an internal standard.
Materials:
-
Human plasma samples
-
3β-Hydroxy-5-cholenoic acid (for calibration curve)
-
3β-Hydroxy-5-cholenoic acid-d4 (Internal Standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 3β-Hydroxy-5-cholenoic acid in methanol.
-
Prepare a 1 mg/mL stock solution of 3β-Hydroxy-5-cholenoic acid-d4 (IS) in methanol.
-
From the 3β-Hydroxy-5-cholenoic acid stock solution, prepare a series of working standards by serial dilution in methanol to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the IS stock solution in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to each sample to precipitate proteins.
-
Vortex each sample for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient appropriate for the separation of bile acids.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) transitions:
-
3β-Hydroxy-5-cholenoic acid: Precursor ion (m/z) -> Product ion (m/z)
-
3β-Hydroxy-5-cholenoic acid-d4: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimize MS parameters (e.g., collision energy, cone voltage) for the specific instrument and analytes.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 3β-Hydroxy-5-cholenoic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Workflow for the quantification of 3β-Hydroxy-5-cholenoic acid.
Caption: Simplified biosynthetic pathway of chenodeoxycholic acid.
References
Navigating the Solubility Landscape of 3β-Hydroxy-5-cholenoic acid-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3β-Hydroxy-5-cholenoic acid-d4 in common organic solvents. Understanding the solubility of this deuterated bile acid is critical for its application in various research and development settings, including its use as an internal standard in mass spectrometry-based analyses. This document compiles available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.
Quantitative Solubility Data
Precise quantitative solubility data for 3β-Hydroxy-5-cholenoic acid-d4 is not extensively published. However, data for its non-deuterated analogue, 3β-Hydroxy-5-cholenoic acid, provides a strong foundational reference. Deuteration is generally not expected to significantly alter the solubility profile in organic solvents. The available data for the non-deuterated compound is summarized below.
| Organic Solvent | Reported Solubility of 3β-Hydroxy-5-cholenoic acid | Notes |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL[1][2] | Requires sonication and warming to 60°C. Another source reports 3.75 mg/mL with sonication recommended.[3] |
| Ethanol (B145695) | 4 mg/mL[1][2] | Requires sonication and warming to 60°C. |
| Dimethylformamide (DMF) | ~5 mg/mL[4] |
Table 1: Reported solubility of 3β-Hydroxy-5-cholenoic acid in various organic solvents.
For 3β-Hydroxy-5-cholenoic acid-d4 specifically, qualitative information suggests it may dissolve in DMSO.[5] Should solubility issues arise, ethanol and DMF are recommended as alternative solvents.[5] Notably, for a structurally similar deuterated bile acid, 3β-Cholic Acid-d4, the solubility is reported to be approximately 20 mg/mL in ethanol and approximately 30 mg/mL in DMSO and DMF.[6] This suggests that the solubility of 3β-Hydroxy-5-cholenoic acid-d4 in these solvents could be comparable or potentially higher than its non-deuterated counterpart.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of 3β-Hydroxy-5-cholenoic acid-d4 in an organic solvent of interest, based on the widely used shake-flask method.
Objective: To determine the equilibrium solubility of 3β-Hydroxy-5-cholenoic acid-d4 in a selected organic solvent at a specified temperature.
Materials:
-
3β-Hydroxy-5-cholenoic acid-d4
-
Selected organic solvent (e.g., DMSO, ethanol, DMF, methanol, acetonitrile)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or other quantitative analytical instrumentation.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of 3β-Hydroxy-5-cholenoic acid-d4 to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is generally recommended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the excess solid.
-
To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of 3β-Hydroxy-5-cholenoic acid-d4 in the diluted samples using a validated analytical method, such as HPLC.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
The average concentration from replicate experiments represents the solubility of the compound in the tested solvent at the specified temperature.
-
Visualizing the Workflow for Solubility Assessment
The process of determining and applying the solubility of a research compound can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the key steps from initial assessment to the preparation of stock solutions for experimental use.
A logical workflow for the determination and application of solubility data for a research compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3b-Hydroxy-5-cholenoic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 3b-Hydroxy-5-cholenoic acid-d4 I CAS#: I monohydroxy bile acid I InvivoChem [invivochem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Stability of 3β-Hydroxy-5-cholenoic acid-d4 in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability of 3β-Hydroxy-5-cholenoic acid-d4 in solution. Due to the limited availability of specific stability data for the deuterated form, this guide summarizes the known stability of the non-deuterated compound and provides generalized experimental protocols for assessing the stability of 3β-Hydroxy-5-cholenoic acid-d4. These protocols are based on established methods for similar bile acids and adhere to regulatory guidelines.
Overview of 3β-Hydroxy-5-cholenoic acid
3β-Hydroxy-5-cholenoic acid is a monohydroxy bile acid that serves as an intermediate in the biosynthesis of chenodeoxycholic acid.[1][2][3][4] Its deuterated isotopologue, 3β-Hydroxy-5-cholenoic acid-d4, is a valuable tool in metabolic research and clinical diagnostics, often used as an internal standard in mass spectrometry-based analyses. Understanding its stability in various solutions is critical for ensuring the accuracy and reliability of experimental results.
Stability Data
| Solvent | Storage Temperature | Duration | Concentration | Source |
| DMSO | -20°C | 1 month | Not Specified | [5] |
| DMSO | -80°C | 6 months | Not Specified | [5] |
| Ethanol | -20°C | 1 month | Not Specified | MedChemExpress |
| Ethanol | -80°C | 6 months | Not Specified | MedChemExpress |
| Methanol (B129727) (for a mixture of deuterated bile acids) | -20°C | ≥ 5 years | Not Specified | [6] |
Experimental Protocols for Stability Assessment
The following sections outline detailed methodologies for conducting stability studies on 3β-Hydroxy-5-cholenoic acid-d4. These protocols are based on general principles of stability-indicating methods for bile acids and related compounds.
Stability-Indicating High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reverse-phase HPLC method with UV detection for quantifying 3β-Hydroxy-5-cholenoic acid-d4 and separating it from potential degradation products.
3.1.1. Materials and Reagents
-
3β-Hydroxy-5-cholenoic acid-d4 reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Purified water (18 MΩ·cm)
3.1.2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of (A) 0.1% Formic acid in water and (B) Acetonitrile.
-
Example Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the analyte)
-
Injection Volume: 10 µL
3.1.3. Sample Preparation
-
Prepare a stock solution of 3β-Hydroxy-5-cholenoic acid-d4 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For stability testing, dilute the stock solution with the desired solvent (e.g., buffer at various pH values, water, or organic solvent) to a final concentration of approximately 50 µg/mL.
-
Store the stability samples under the desired conditions (e.g., different temperatures, light exposure).
-
At each time point, withdraw an aliquot, and if necessary, dilute it with the mobile phase to fall within the linear range of the assay.
3.1.4. Method Validation
The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity (peak purity of the parent compound in the presence of degradation products), linearity, accuracy, precision, and robustness.
Stability-Indicating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
3.2.1. Materials and Reagents
-
As per the HPLC-UV method.
3.2.2. LC-MS/MS Conditions
-
Liquid Chromatography: Utilize the same or a similar HPLC method as described above. A UPLC system can be used for faster analysis times.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is suitable.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for bile acids.
-
MRM Transitions:
-
Determine the specific precursor and product ion transitions for 3β-Hydroxy-5-cholenoic acid-d4 by infusing a standard solution.
-
Monitor for potential degradation products by performing a full scan or by predicting likely degradation pathways and calculating the expected m/z values.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
3.2.3. Sample Preparation and Method Validation
Sample preparation and method validation will follow similar principles as for the HPLC-UV method, with a focus on demonstrating the method's ability to separate and detect the analyte from its degradation products without ion suppression or enhancement effects.
Forced Degradation Study
A forced degradation study is essential to establish the intrinsic stability of the molecule and to generate potential degradation products to validate the stability-indicating nature of the analytical methods.
3.3.1. Stress Conditions
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3.3.2. Procedure
-
Prepare solutions of 3β-Hydroxy-5-cholenoic acid-d4 (e.g., 1 mg/mL) in the respective stress media.
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze the stressed samples, along with an unstressed control, using the validated stability-indicating HPLC or LC-MS/MS method.
-
Assess the peak purity of the main peak to ensure no co-eluting degradation products.
-
Attempt to identify and characterize any significant degradation products using LC-MS/MS.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic pathway of 3β-Hydroxy-5-cholenoic acid and a general workflow for a stability study.
Conclusion
While specific, quantitative stability data for 3β-Hydroxy-5-cholenoic acid-d4 in solution is not extensively documented, the information available for the non-deuterated compound provides a solid foundation for its handling and storage. For rigorous scientific and drug development applications, it is imperative to conduct dedicated stability studies. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for researchers to design and execute such studies, ensuring the integrity and reliability of their data. The use of validated, stability-indicating analytical methods is paramount in accurately assessing the stability of this important research compound.
References
- 1. Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid to chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioconversion of 3beta-hydroxy-5-cholenoic acid into chenodeoxycholic acid by rat brain enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for the Use of 3β-Hydroxy-5-cholenoic acid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of endogenous metabolites, such as bile acids, in complex biological matrices is crucial for understanding disease pathogenesis, drug metabolism, and identifying potential biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of bile acids.[1][2] However, matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and reproducibility of LC-MS/MS-based quantification. The use of stable isotope-labeled internal standards is a widely accepted strategy to compensate for these matrix effects and variations during sample preparation.
3β-Hydroxy-5-cholenoic acid-d4 is the deuterated form of the endogenous monohydroxy bile acid, 3β-Hydroxy-5-cholenoic acid. Its structural similarity and identical physicochemical properties to the analyte, but with a different mass-to-charge ratio (m/z), make it an ideal internal standard for the quantification of its non-labeled counterpart and other related bile acids. These application notes provide a comprehensive overview and detailed protocols for the effective use of 3β-Hydroxy-5-cholenoic acid-d4 as an internal standard in LC-MS/MS-based bile acid analysis.
Principle of Internal Standardization
The core principle of using an internal standard is to add a known concentration of a compound that is structurally and chemically similar to the analyte of interest to all samples, calibrators, and quality controls. The internal standard co-elutes with the analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during sample preparation and analysis can be normalized, leading to more accurate and precise quantification. Deuterated internal standards are considered the most suitable choice as they exhibit nearly identical chromatographic behavior and ionization efficiency to the corresponding analytes.
Experimental Protocols
Preparation of Stock and Working Solutions
a. 3β-Hydroxy-5-cholenoic acid-d4 Internal Standard Stock Solution (1 mg/mL):
-
Weigh a precise amount of 3β-Hydroxy-5-cholenoic acid-d4.
-
Dissolve in methanol (B129727) to achieve a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C or -80°C in a tightly sealed vial.
b. Internal Standard Working Solution (e.g., 10 µg/mL):
-
Dilute the 1 mg/mL stock solution with methanol to prepare a working solution. The final concentration may need to be optimized based on the expected analyte concentrations in the samples and instrument sensitivity. A common concentration for a mixed internal standard solution is 10 µg/mL for each component.[1]
-
This working solution will be spiked into all samples.
c. Calibration Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of the non-labeled 3β-Hydroxy-5-cholenoic acid and other bile acids of interest in methanol.
-
Create a series of calibration standards by serially diluting the stock solution to cover the desired dynamic range (e.g., 1 ng/mL to 1000 ng/mL).[3]
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) within the calibration range.
Sample Preparation from Serum/Plasma (Protein Precipitation)
Protein precipitation is a common and effective method for extracting bile acids from serum or plasma samples.[4]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50-200 µL of serum or plasma sample, calibrator, or QC sample.[1][5]
-
Spiking with Internal Standard: Add a small, precise volume (e.g., 10-20 µL) of the 3β-Hydroxy-5-cholenoic acid-d4 internal standard working solution to each tube.[1][5]
-
Protein Precipitation: Add 3-4 volumes of cold methanol or acetonitrile (B52724) (e.g., if starting with 200 µL of sample, add 600-800 µL of methanol).[1][4]
-
Vortexing: Vortex the mixture vigorously for at least 20 seconds to ensure thorough mixing and protein denaturation.[1]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000-18,000 rcf) for 5-10 minutes at 4°C to pellet the precipitated proteins.[1][3]
-
Supernatant Transfer: Carefully transfer the supernatant containing the bile acids and the internal standard to a new tube or a 96-well plate for LC-MS/MS analysis.[1]
-
Dilution (Optional but Recommended): The supernatant can be diluted with water before injection to reduce the organic solvent content and improve chromatographic peak shape. A 1:1 dilution is common.[1]
Experimental Workflow
Caption: Experimental workflow for bile acid quantification using an internal standard.
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS conditions. These should be optimized for the specific instrument and analytes of interest.
a. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 or C8 column is commonly used for bile acid separation. For instance, a Cortecs T3 2.7 µm (2.1 x 30 mm) column has been shown to be effective.[1]
-
Mobile Phase A: Water with 0.1% formic acid and/or a low concentration of ammonium (B1175870) formate.[1][6]
-
Mobile Phase B: Acetonitrile/isopropanol mixture (e.g., 1:1 v/v) with 0.1% formic acid and/or ammonium formate.[1]
-
Gradient: A gradient elution is necessary to separate the various bile acids. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the more hydrophobic bile acids, followed by a re-equilibration step.[1][6]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.4-1.0 mL/min.[1]
-
Column Temperature: Elevated temperatures (e.g., 60°C) can improve peak shape and reduce run times.[1]
-
Injection Volume: Typically 5-10 µL.[1]
b. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is most common for bile acid analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.
-
MRM Transitions: These must be optimized for 3β-Hydroxy-5-cholenoic acid and its d4-labeled internal standard, as well as any other bile acids being analyzed. The precursor ion will be [M-H]⁻.
Quantitative Data and Method Validation
The use of 3β-Hydroxy-5-cholenoic acid-d4 as an internal standard contributes to robust and reliable method performance. The following tables summarize typical validation parameters for LC-MS/MS-based bile acid quantification methods using deuterated internal standards.
Table 1: Linearity and Sensitivity
| Analyte(s) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Bile Acid Panel | 5 - 5000 | 5 | >0.99 |
| Bile Acid Panel | 1 - 1000 | 0.1 - 0.5 (nM) | >0.995 |
Data adapted from representative studies on bile acid quantification.[1][3]
Table 2: Accuracy and Precision
| QC Level | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low | 85 - 115 | <10 | <15 |
| Medium | 85 - 115 | <10 | <15 |
| High | 85 - 115 | <10 | <15 |
Data adapted from representative studies on bile acid quantification.[1][7]
Table 3: Recovery
| Matrix | Recovery (%) |
| Serum/Plasma | 88 - 110 |
| Urine | 93 |
Data adapted from representative studies on bile acid quantification.[1][7]
Troubleshooting
-
Poor Peak Shape: This may be due to the high organic content of the sample extract. Diluting the final extract with water can improve peak shape. Also, ensure the column is properly equilibrated.
-
Low Signal Intensity: Optimize MS parameters, including source conditions and collision energies for MRM transitions. Check for any issues with the LC system or sample preparation that could lead to sample loss.
-
High Variability: Ensure consistent and precise addition of the internal standard to all samples. Inadequate vortexing or centrifugation during sample preparation can also lead to variability.
-
Carryover: Implement a robust needle wash protocol in the autosampler and inject blank samples after high-concentration samples to assess and mitigate carryover.
Conclusion
3β-Hydroxy-5-cholenoic acid-d4 is a valuable tool for the accurate and precise quantification of bile acids in biological matrices using LC-MS/MS. Its use as an internal standard effectively compensates for matrix effects and variations in sample processing, leading to high-quality, reproducible data. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement this internal standard in their analytical workflows for bile acid analysis. Proper method development and validation are essential to ensure the reliability of the obtained results.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of 3β-Hydroxy-5-cholenoic Acid in Human Plasma by LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in metabolomics, clinical diagnostics, and pharmaceutical research who require a robust method for the quantification of 3β-Hydroxy-5-cholenoic acid.
Introduction
3β-Hydroxy-5-cholenoic acid is a critical intermediate in the "acidic" or alternative pathway of bile acid synthesis, which begins with the oxidation of cholesterol.[1] Unlike the classic "neutral" pathway, this route is initiated by sterol 27-hydroxylase (CYP27A1). Accurate quantification of 3β-Hydroxy-5-cholenoic acid in biological matrices such as plasma is crucial for studying metabolic disorders, liver diseases like cholestasis, and inborn errors of bile acid synthesis.[2] This application note provides a detailed protocol for the sensitive and specific quantification of 3β-Hydroxy-5-cholenoic acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for analyzing endogenous metabolites.[1][3] The method employs a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction, and utilizes the highly selective Multiple Reaction Monitoring (MRM) mode for detection.[1][2]
Signaling Pathway: Alternative Bile Acid Synthesis
The diagram below illustrates the acidic pathway of bile acid synthesis, highlighting the formation of 3β-Hydroxy-5-cholenoic acid from cholesterol.
Caption: The alternative "acidic" pathway of bile acid synthesis.
Experimental Protocols
Required Materials and Reagents
-
3β-Hydroxy-5-cholenoic acid analytical standard
-
Deuterated 3β-Hydroxy-5-cholenoic acid (or other suitable internal standard)
-
LC-MS Grade Water, Acetonitrile (B52724), Methanol (B129727), and Isopropanol[4][5]
-
Formic Acid (≥98%)[4]
-
Human Plasma (collected in K2-EDTA tubes)
-
C18 Solid-Phase Extraction (SPE) Cartridges[1]
-
Microcentrifuge tubes (1.5 mL)
-
HPLC Vials
Sample Preparation Workflow
The following diagram outlines the complete experimental workflow from sample collection to data analysis.
Caption: LC-MS/MS experimental workflow for quantification.
Detailed Sample Preparation Protocol
-
Thaw Samples: Thaw human plasma samples and quality controls (QCs) on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
-
Internal Standard (IS) Spiking: Add 10 µL of the internal standard solution (e.g., deuterated 3β-Hydroxy-5-cholenoic acid at 1 µg/mL) to each sample, vortex briefly.
-
Protein Precipitation: Add 800 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[6][7]
-
Vortex and Centrifuge: Vortex the mixture for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.[4][8]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Load the supernatant from the previous step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.[1]
-
Elute the analyte and internal standard with 1 mL of methanol into a clean tube.[1]
-
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds.
-
Transfer: Transfer the reconstituted sample to an HPLC vial with an insert for analysis.
LC-MS/MS Method
The analysis is performed using a tandem quadrupole mass spectrometer coupled to a high-performance liquid chromatography system.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)[1][4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Flow Rate | 0.4 mL/min[8] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1.0 min: 5% B; 1.0-8.0 min: 5-95% B; 8.0-9.0 min: 95% B; 9.1-12.0 min: 5% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative[1][9] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1][2] |
| Precursor Ion (m/z) | 373.6 [M-H]⁻ |
| Product Ion (m/z) | To be optimized, e.g., 329.6 (quantifier), 255.2 (qualifier) |
| Internal Standard (m/z) | Dependent on deuterated standard used |
| Ion Spray Voltage | -4500 V[9] |
| Source Temperature | 500°C[9] |
| Curtain Gas | 35 psi[9] |
| Collision Gas | Nitrogen[9] |
Note: Declustering potential and collision energy should be optimized for the specific instrument to achieve the best signal response.
Data and Performance Characteristics
The method should be validated according to regulatory guidelines. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor is typically used.
Table 3: Typical Method Performance Characteristics (based on similar bile acid assays)
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity Range | 1 - 2000 pmol/mL | [2] |
| Correlation Coefficient (r²) | > 0.995 | [10] |
| Lower Limit of Quantification (LLOQ) | < 5 pmol/mL | [2] |
| Intra-day Precision (%CV) | < 15% | [2] |
| Inter-day Precision (%CV) | < 15% | [2] |
| Accuracy (% Bias) | Within ±15% | [2] |
| Recovery | > 85% | [6] |
| Matrix Effect | Monitored and minimized through sample cleanup |[9] |
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 3β-Hydroxy-5-cholenoic acid in human plasma. The protocol involves a combination of protein precipitation and solid-phase extraction for effective sample cleanup, ensuring minimal matrix effects and reliable quantification.[9] The use of a stable isotope-labeled internal standard and MRM acquisition mode provides high accuracy and specificity. This method is well-suited for clinical research and drug development applications requiring precise measurement of this key intermediate in the alternative bile acid synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
Application Notes and Protocols for 3β-Hydroxy-5-cholenoic acid-d4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3β-Hydroxy-5-cholenoic acid is an endogenous monohydroxy bile acid that serves as a key intermediate in the alternative pathway of bile acid synthesis, leading to the formation of chenodeoxycholic acid (CDCA). Its deuterated isotopologue, 3β-Hydroxy-5-cholenoic acid-d4, is a valuable tool for researchers as a tracer in metabolic studies to elucidate the dynamics of bile acid biosynthesis and metabolism in vitro. These application notes provide detailed protocols for the preparation, handling, and application of 3β-Hydroxy-5-cholenoic acid-d4 in cell culture experiments, with a focus on metabolic tracing and the analysis of its effects on relevant signaling pathways.
Product Information
| Property | Data |
| IUPAC Name | (3β)-3-hydroxychol-5-en-24-oic-2,2,4,4-d4 acid |
| Molecular Formula | C₂₄H₃₄D₄O₃ |
| Appearance | White to off-white solid |
| Storage Conditions | Store at -20°C or -80°C for long-term stability. Protect from light and moisture. |
| Applications | Tracer for in vitro metabolic studies of bile acid synthesis and metabolism, investigation of FXR and TGR5 signaling pathways. |
Experimental Protocols
Preparation of Stock Solutions
It is critical to properly dissolve 3β-Hydroxy-5-cholenoic acid-d4 to ensure its bioavailability in cell culture. Due to its hydrophobic nature, a stepwise procedure is recommended.
Materials:
-
3β-Hydroxy-5-cholenoic acid-d4 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, heat-inactivated Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes
Protocol:
-
Initial Dissolution in DMSO:
-
Prepare a high-concentration primary stock solution (e.g., 10-50 mM) of 3β-Hydroxy-5-cholenoic acid-d4 in 100% DMSO.
-
To do this, weigh the desired amount of the compound in a sterile microcentrifuge tube and add the calculated volume of DMSO.
-
Vortex thoroughly to dissolve. Gentle warming in a 37°C water bath can aid dissolution. Ensure the solution is clear before proceeding.
-
-
Intermediate Dilution with FBS:
-
To prevent precipitation upon addition to aqueous culture media, create an intermediate stock solution by diluting the primary DMSO stock with pre-warmed (37°C) FBS.
-
A 1:10 dilution is recommended (e.g., 10 µL of 50 mM primary stock in 90 µL of FBS to yield a 5 mM intermediate stock). This helps to emulsify the hydrophobic compound.
-
-
Final Working Solution in Culture Medium:
-
Prepare the final working solution by diluting the intermediate FBS-containing stock into the desired cell culture medium.
-
Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1%.
-
Table of Recommended Dilutions:
| Step | Component 1 | Component 2 | Final Concentration of Compound | Final Concentration of DMSO |
| Primary Stock | 3β-Hydroxy-5-cholenoic acid-d4 (powder) | DMSO | 50 mM | 100% |
| Intermediate Stock | 10 µL of 50 mM Primary Stock | 90 µL of FBS | 5 mM | 10% |
| Working Solution | 10 µL of 5 mM Intermediate Stock | 990 µL of Cell Culture Medium | 50 µM | 0.1% |
Cell Culture and Treatment
The choice of cell line is critical for studying bile acid metabolism and signaling. Human hepatoma cell lines such as HepG2 and Huh7 are commonly used as they retain many of the metabolic functions of primary hepatocytes.
Recommended Cell Lines:
-
HepG2: A human hepatoblastoma cell line that is well-characterized for studies of bile acid synthesis.
-
Huh7: A human hepatoma cell line also suitable for studying liver metabolism.
-
Primary Hepatocytes: Offer a more physiologically relevant model but have a limited lifespan in culture.
General Treatment Protocol:
-
Plate cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare the working solution of 3β-Hydroxy-5-cholenoic acid-d4 in pre-warmed culture medium as described above.
-
Remove the existing culture medium from the cells and replace it with the medium containing the deuterated bile acid.
-
Include appropriate controls: a vehicle control (medium with the same final concentration of DMSO and FBS as the treatment group) and a negative control (untreated cells).
-
Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) depending on the experimental endpoint.
Cytotoxicity Assessment
Before proceeding with functional assays, it is essential to determine the non-toxic working concentration range of 3β-Hydroxy-5-cholenoic acid-d4 for the chosen cell line.
Protocol using MTT Assay:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of 3β-Hydroxy-5-cholenoic acid-d4 (e.g., 1 µM to 200 µM) for 24 or 48 hours.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Application: Metabolic Tracing
The primary application of 3β-Hydroxy-5-cholenoic acid-d4 is to trace its conversion into downstream bile acid metabolites.
Experimental Workflow:
Caption: Workflow for metabolic tracing using 3β-Hydroxy-5-cholenoic acid-d4.
Protocol:
-
Treat cells with a non-toxic concentration of 3β-Hydroxy-5-cholenoic acid-d4 for a specified time course (e.g., 24 hours).
-
At the end of the incubation, collect both the cell culture medium and the cell lysate.
-
Extract the metabolites from both fractions using a suitable method, such as a methanol/chloroform extraction.
-
Analyze the extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the deuterated bile acid and its metabolites (e.g., deuterated chenodeoxycholic acid).
Application: Gene Expression Analysis
3β-Hydroxy-5-cholenoic acid may modulate the expression of genes involved in bile acid synthesis and transport through nuclear receptors like FXR.
Protocol for Quantitative PCR (qPCR):
-
Treat cells with 3β-Hydroxy-5-cholenoic acid-d4 for a suitable duration (e.g., 24 hours).
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using primers for target genes and a housekeeping gene for normalization.
Table of Potential Target Genes for qPCR Analysis:
| Target Gene | Function | Expected Regulation by FXR Agonist |
| SHP | (Small Heterodimer Partner) - Represses CYP7A1 transcription | Upregulation |
| BSEP | (Bile Salt Export Pump) - Transports bile acids out of hepatocytes | Upregulation |
| CYP7A1 | Rate-limiting enzyme in the classical pathway of bile acid synthesis | Downregulation |
| CYP27A1 | An enzyme in the alternative pathway of bile acid synthesis | Variable |
| FGF19 | (Fibroblast Growth Factor 19) - Inhibits bile acid synthesis | Upregulation |
Signaling Pathway
3β-Hydroxy-5-cholenoic acid is an intermediate in the alternative bile acid synthesis pathway and, like other bile acids, can potentially activate the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).
Caption: Overview of the alternative bile acid synthesis pathway and downstream signaling.
Application Notes and Protocols for Bile Acid Analysis Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules and end products of cholesterol metabolism, playing a significant role in lipid digestion and absorption.[1][2] Their quantification in biological matrices is vital for diagnosing and monitoring various hepatobiliary and metabolic diseases.[3][4] Accurate and reproducible quantification of bile acids is challenging due to their structural diversity, the complexity of biological samples, and the potential for matrix effects during analysis.[3]
The use of stable isotope-labeled internal standards, particularly deuterated standards, is the gold standard for overcoming these challenges in mass spectrometry-based analyses.[2][3] Deuterated standards co-elute with their corresponding endogenous analytes and experience similar ionization suppression or enhancement, allowing for accurate correction of analytical variability.[2] This application note provides detailed protocols for sample preparation of various biological matrices for bile acid analysis using deuterated internal standards, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
The Role of Deuterated Standards
Deuterated internal standards are essential for robust and reliable quantification of bile acids for several reasons:
-
Correction for Matrix Effects: Biological samples contain numerous compounds that can interfere with the ionization of bile acids in the mass spectrometer, leading to ion suppression or enhancement.[3] Since deuterated standards have nearly identical physicochemical properties to the native analytes, they experience the same matrix effects, allowing for accurate normalization of the signal.
-
Compensation for Sample Loss: During the multi-step sample preparation process, some analyte loss is inevitable. By adding a known amount of deuterated standard at the beginning of the workflow, any losses of the target bile acid can be corrected for, as the standard will be lost at a proportional rate.
-
Improved Precision and Accuracy: The use of internal standards significantly improves the precision and accuracy of the quantitative results by accounting for variations in extraction efficiency, injection volume, and instrument response.[4][5]
A variety of deuterated bile acid mixtures are commercially available, often including primary, secondary, and conjugated bile acids to cover a broad spectrum of analytes in a single analysis.[2][6]
General Sample Preparation Workflow
A typical workflow for bile acid analysis involves sample collection, addition of deuterated internal standards, extraction of bile acids from the matrix, and analysis by LC-MS/MS. The choice of extraction method depends on the sample matrix and the specific bile acids of interest.
Caption: General workflow for bile acid sample preparation and analysis.
Experimental Protocols
Protocol 1: Protein Precipitation for Serum and Plasma Samples
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Serum or plasma samples
-
Deuterated bile acid internal standard mix in methanol[2][4]
-
Acetonitrile (B52724) or methanol (B129727) (LC-MS grade)[1]
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 10,000 x g or higher[1]
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 methanol:water)
Procedure:
-
Pipette 50-200 µL of serum or plasma into a centrifuge tube.[4]
-
Add a pre-determined amount of the deuterated bile acid internal standard mixture.[2]
-
Add 3-4 volumes of cold acetonitrile or methanol to precipitate proteins (e.g., 400 µL of solvent for 100 µL of sample).[1]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.[1]
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.[1]
-
Carefully transfer the supernatant containing the bile acids to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-60°C.[1][5]
-
Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the reconstitution solution.[1]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine and Bile Samples
SPE is a more rigorous method that provides cleaner extracts, reducing matrix effects and improving sensitivity.[1]
Materials:
-
Urine or bile samples
-
Deuterated bile acid internal standard mix
-
SPE cartridges (e.g., C18)[1]
-
SPE vacuum manifold
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator
-
Reconstitution solution
Procedure:
-
Centrifuge urine or bile samples to remove any particulates.
-
Take a known volume of the supernatant and add the deuterated internal standard mix.
-
Condition the SPE cartridge: Pass 1-2 column volumes of methanol followed by 1-2 column volumes of water through the cartridge. Do not let the cartridge run dry.[1]
-
Load the sample: Load the prepared sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1-2 column volumes of water to remove salts and other polar interferences.[1]
-
Elute the bile acids: Elute the bile acids with 1-2 column volumes of the elution solvent into a clean collection tube.[1]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the desired volume of reconstitution solution for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for Fecal and Tissue Homogenate Samples
LLE is effective for complex and lipid-rich matrices like feces and tissue.
Materials:
-
Fecal or tissue homogenate samples
-
Deuterated bile acid internal standard mix
-
Extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and isopropanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution
Procedure:
-
Homogenize tissue samples in water or a suitable buffer. For fecal samples, a lyophilized and pulverized sample is often used.
-
To a known amount of homogenate or fecal powder, add the deuterated internal standard mix.
-
Add a larger volume of the extraction solvent (e.g., 5-10 volumes).
-
Vortex vigorously for several minutes to ensure thorough extraction.
-
Centrifuge to separate the organic and aqueous phases.[1]
-
Carefully collect the organic supernatant containing the bile acids.
-
Repeat the extraction of the aqueous phase with another portion of the extraction solvent to improve recovery.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
Reconstitute the dried extract in the reconstitution solution for analysis.
Quantitative Data Summary
The following tables summarize typical performance data for bile acid analysis using deuterated internal standards and LC-MS/MS.
Table 1: Recovery Rates for Different Extraction Methods
| Extraction Method | Sample Matrix | Average Recovery (%) | Reference |
| Protein Precipitation | Serum/Plasma | 85 - 115 | [4] |
| Solid-Phase Extraction | Bile | 89.1 - 100.2 | [1] |
| Liquid-Liquid Extraction | Liver Tissue | High (not specified) | [1] |
Table 2: Limits of Quantification (LOQ) for Bile Acid Analysis
| Analytical Method | Bile Acid | LOQ (ng/mL) | Reference |
| UHPLC-MS/MS | Various | 5 | [4] |
| LCMS-IT-TOF | Various | 5.0 (µg/L) | [7] |
Signaling Pathway Visualization
The following diagram illustrates the central role of bile acids in metabolic signaling.
Caption: Bile acid synthesis and signaling pathways.
Conclusion
The use of deuterated internal standards is indispensable for the accurate and precise quantification of bile acids in complex biological matrices. The choice of sample preparation method—protein precipitation, solid-phase extraction, or liquid-liquid extraction—should be tailored to the specific sample type and the analytical goals. The protocols provided herein offer robust and reliable procedures for the preparation of various biological samples for subsequent LC-MS/MS analysis, enabling researchers and clinicians to obtain high-quality data for a better understanding of the role of bile acids in health and disease.
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Bile acid analysis [sciex.com]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. caymanchem.com [caymanchem.com]
- 7. New method for the determination of bile acids in human plasma by liquid-phase microextraction using liquid chromatography-ion-trap-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Serum Bile Acids Using 3β-Hydroxy-5-cholenoic acid-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bile acids are crucial signaling molecules involved in the regulation of lipid, glucose, and energy metabolism, primarily through the activation of the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[1][2][3] The accurate quantification of bile acids in serum is essential for understanding their physiological and pathological roles, as well as for the development of therapeutics targeting bile acid signaling pathways. This application note provides a detailed protocol for the quantification of a panel of bile acids in human serum using an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method with 3β-Hydroxy-5-cholenoic acid-d4 as an internal standard.
Experimental Protocols
Materials and Reagents
-
Water, UPLC-MS grade
-
Acetonitrile, UPLC-MS grade
-
Methanol (B129727), UPLC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium (B1175870) formate (B1220265), LC-MS grade
-
Bile acid standards (e.g., CA, CDCA, DCA, LCA, UDCA, GCA, GCDCA, GDCA, GLCA, GUDCA, TCA, TCDCA, TDCA, TLCA, TUDCA)
-
3β-Hydroxy-5-cholenoic acid-d4 (Internal Standard, IS)
-
Human serum (drug-free)
-
96-well protein precipitation plates
-
96-well collection plates
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC I-Class)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S micro)
-
Analytical column (e.g., CORTECS T3, 2.7 µm, 2.1 x 30 mm)
Sample Preparation
-
Thaw Samples : Thaw serum samples, calibrators, and quality control (QC) samples on ice.
-
Aliquoting : Pipette 50 µL of serum, calibrators, or QCs into the wells of a 96-well protein precipitation plate.[4][5]
-
Internal Standard Addition : Add 10 µL of the internal standard working solution (3β-Hydroxy-5-cholenoic acid-d4 in methanol) to each well.[4][5]
-
Protein Precipitation : Add 140 µL of cold methanol to each well.[4][5]
-
Mixing : Mix thoroughly by vortexing for 3 minutes.
-
Centrifugation : Centrifuge the plate for 10 minutes at 20,238 x g.[4]
-
Supernatant Transfer : Carefully transfer the supernatant to a 96-well collection plate for LC-MS/MS analysis.
UPLC-MS/MS Analysis
-
Column Temperature : 60 °C[6]
-
Mobile Phase A : Water with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[6]
-
Mobile Phase B : Acetonitrile/Isopropanol (50:50) with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[6]
-
Flow Rate : 1 mL/min[6]
-
Ionization Mode : Electrospray Ionization (ESI), Negative[6]
-
Data Acquisition : Multiple Reaction Monitoring (MRM)
Table 1: UPLC Gradient
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 1.0 | 95 | 5 |
| 5.5 | 1.0 | 50 | 50 |
| 6.2 | 1.0 | 2 | 98 |
| 7.0 | 1.0 | 95 | 5 |
Table 2: Representative MRM Transitions for Bile Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cholic Acid (CA) | 407.2 | 343.3 |
| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 |
| Deoxycholic Acid (DCA) | 391.3 | 391.3 |
| Lithocholic Acid (LCA) | 375.3 | 375.3 |
| Ursodeoxycholic Acid (UDCA) | 391.3 | 391.3 |
| Glycocholic Acid (GCA) | 464.3 | 74.0 |
| Taurocholic Acid (TCA) | 514.3 | 80.0 |
| 3β-Hydroxy-5-cholenoic acid-d4 (IS) | To be determined | To be determined |
Data Presentation
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | >0.99 for all analytes[6] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[6] |
| Intra-day Precision (%CV) | <10%[6] |
| Inter-day Precision (%CV) | <10%[6] |
| Accuracy (% Recovery) | 85-115%[6] |
Table 4: Representative Quantitative Data of Bile Acids in Healthy Human Serum (Fasting)
| Bile Acid | Concentration Range (µmol/L) |
| Primary Bile Acids | |
| Cholic Acid (CA) | 0.1 - 1.5 |
| Chenodeoxycholic Acid (CDCA) | 0.2 - 2.0 |
| Secondary Bile Acids | |
| Deoxycholic Acid (DCA) | 0.1 - 2.5 |
| Lithocholic Acid (LCA) | <0.5 |
| Ursodeoxycholic Acid (UDCA) | <0.8 |
| Conjugated Bile Acids | |
| Glycocholic Acid (GCA) | 0.1 - 1.0 |
| Taurocholic Acid (TCA) | <0.5 |
| Glycochenodeoxycholic Acid (GCDCA) | 0.2 - 2.0 |
| Taurochenodeoxycholic Acid (TCDCA) | <0.5 |
| Glycodeoxycholic Acid (GDCA) | 0.1 - 1.5 |
| Taurodeoxycholic Acid (TDCA) | <0.5 |
| Total Bile Acids | <10 |
Note: These ranges are for illustrative purposes and should be established by each laboratory.
Mandatory Visualization
Caption: Experimental workflow for serum bile acid quantification.
Caption: Bile acid signaling through FXR and TGR5 pathways.
References
- 1. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3β-Hydroxy-5-cholenoic acid-d4 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3β-Hydroxy-5-cholenoic acid is a monohydroxy bile acid that serves as an intermediate in the biosynthesis of chenodeoxycholic acid.[1][2] Metabolic flux analysis (MFA) utilizing stable isotope-labeled compounds, such as 3β-Hydroxy-5-cholenoic acid-d4, is a powerful technique to quantitatively track the dynamics of metabolic pathways in vivo.[3][4] By introducing a deuterium-labeled tracer, researchers can follow its incorporation into downstream metabolites, providing critical insights into the rates (fluxes) of specific metabolic reactions. This approach is invaluable for understanding the pathophysiology of liver diseases, dyslipidemia, and metabolic syndromes, as well as for evaluating the pharmacodynamic effects of novel therapeutic agents targeting bile acid metabolism.[5][6]
The use of stable isotopes like deuterium (B1214612) (²H) offers a safe and effective alternative to radioactive tracers for in vivo studies in both preclinical models and human subjects.[7][8] The incorporation of the deuterium label allows for the differentiation and quantification of the tracer and its metabolites from the endogenous, unlabeled pool using mass spectrometry.[9]
These application notes provide a comprehensive overview of the use of 3β-Hydroxy-5-cholenoic acid-d4 for metabolic flux analysis, including detailed experimental protocols and data interpretation guidelines.
Bile Acid Metabolism and Signaling Pathways
Bile acids are synthesized from cholesterol in the liver through two primary pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. 3β-Hydroxy-5-cholenoic acid is an intermediate in the acidic pathway.[5] Once synthesized, primary bile acids like chenodeoxycholic acid are conjugated with glycine (B1666218) or taurine (B1682933) and secreted into the bile. In the intestine, they are modified by gut microbiota into secondary bile acids. The majority of bile acids are reabsorbed in the ileum and return to the liver via the enterohepatic circulation.[10]
Bile acids also function as signaling molecules that activate nuclear receptors, such as the farnesoid X receptor (FXR), and G protein-coupled receptors like TGR5.[1][6] This signaling network regulates the expression of genes involved in lipid, glucose, and energy metabolism, making it a critical area of study in metabolic diseases.[5][10]
Figure 1: Bile Acid Synthesis and Signaling Pathway.
Experimental Design for In Vivo Metabolic Flux Analysis
A typical in vivo metabolic flux study using 3β-Hydroxy-5-cholenoic acid-d4 involves several key steps, from tracer administration to sample analysis. Careful planning of the experimental design is crucial for obtaining robust and interpretable data.
Figure 2: General Experimental Workflow.
Protocols
Protocol 1: In Vivo Administration of 3β-Hydroxy-5-cholenoic acid-d4
This protocol is adapted from stable isotope dilution methodologies used for other bile acids.[3]
1. Materials:
-
3β-Hydroxy-5-cholenoic acid-d4 (sterile, pyrogen-free)
-
Vehicle solution (e.g., saline with a solubilizing agent like 0.5% carboxymethylcellulose)
-
Experimental animals (e.g., mice or rats with cannulated bile ducts, if required)
-
Infusion pump and catheters
2. Procedure:
-
Preparation of Tracer Solution: Prepare a sterile solution of 3β-Hydroxy-5-cholenoic acid-d4 in the chosen vehicle at a concentration suitable for the experimental model (e.g., 1-5 mg/kg body weight).
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. If continuous bile collection is required, perform cannulation of the bile duct. For plasma kinetics, a catheter may be placed in a suitable blood vessel (e.g., jugular vein).
-
Tracer Administration: Administer the tracer solution as a bolus injection followed by a constant intravenous infusion to achieve a steady-state isotopic enrichment in the plasma. The infusion rate should be optimized based on preliminary studies.
-
Sample Collection:
-
Plasma: Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0, 30, 60, 120, 240, 360 minutes) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately to separate plasma and store at -80°C.
-
Bile: If applicable, collect bile continuously in fractions (e.g., every 30 minutes) and store at -80°C.
-
Feces: For studies of fecal excretion, collect feces over a 24-48 hour period and store at -80°C.
-
Protocol 2: Bile Acid Extraction and LC-MS/MS Analysis
This protocol is based on established methods for quantifying bile acids in biological matrices.[9][11]
1. Materials:
-
Internal standard solution (e.g., a different deuterium-labeled bile acid not expected to be formed from the tracer, such as d4-cholic acid)
-
Methanol (B129727), acetonitrile, formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
(Optional, for cleaner samples) Dilute the supernatant with water and perform SPE for bile acid enrichment.
-
Dry the final extract under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
3. LC-MS/MS Conditions (Illustrative):
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the unlabeled (d0) and labeled (d4) versions of 3β-Hydroxy-5-cholenoic acid and its downstream metabolites (e.g., chenodeoxycholic acid).
Data Presentation and Interpretation
The primary data from an MFA study are the isotopic enrichment and concentration of the tracer and its metabolites over time. This data is used to calculate key kinetic parameters.
Quantitative Data Summary
The following table presents illustrative data that could be obtained from a study comparing a control group to a group treated with a drug that modulates bile acid synthesis.
| Parameter | Control Group (Mean ± SD) | Treatment Group (Mean ± SD) |
| 3β-Hydroxy-5-cholenoic acid Pool Size (µmol) | 15.2 ± 3.1 | 10.8 ± 2.5 |
| Fractional Turnover Rate (%/hour) | 25.5 ± 4.8 | 35.1 ± 5.2 |
| Synthesis Rate (µmol/hour) | 3.88 ± 0.74 | 3.79 ± 0.65 |
| Conversion to Chenodeoxycholic acid (%) | 85.3 ± 6.7 | 75.1 ± 8.1 |
| Note: Data are hypothetical and for illustrative purposes only. Statistical significance would be determined by appropriate tests. |
Calculation of Metabolic Flux Parameters
-
Isotopic Enrichment: Calculated as the ratio of the labeled analyte to the total (labeled + unlabeled) analyte pool. Enrichment (%) = [d4-Metabolite] / ([d4-Metabolite] + [d0-Metabolite]) * 100
-
Pool Size: The total amount of a metabolite in the body pool. It can be estimated from the dilution of the tracer at steady state.
-
Fractional Turnover Rate (FTR): The fraction of the metabolite pool that is replaced per unit of time. It is determined from the decay curve of the isotopic enrichment after the tracer infusion is stopped.
-
Synthesis Rate (Flux): The absolute rate at which the metabolite is produced. Synthesis Rate = Pool Size × FTR
Conclusion
The use of 3β-Hydroxy-5-cholenoic acid-d4 as a tracer for metabolic flux analysis provides a dynamic and quantitative method to investigate the acidic pathway of bile acid synthesis. The protocols and guidelines presented here offer a framework for researchers to design and execute robust in vivo studies. This approach can elucidate the mechanisms of metabolic diseases and accelerate the development of targeted therapies.
References
- 1. Bile Acid Signaling in Metabolic Disease and Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of bile acid kinetics in human serum using stable isotope labeled chenodeoxycholic acid and capillary gas chromatography electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 5. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Application Note: Quantitative Analysis of 3β-Hydroxy-5-cholenoic Acid in Biological Samples using GC-MS after Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction 3β-Hydroxy-5-cholenoic acid is a monohydroxy bile acid, a metabolic product of cholesterol, and serves as a potential biomarker for various physiological and pathological conditions, including liver and intestinal diseases.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and robust analytical technique for separating and quantifying structurally similar compounds like bile acids.[3][4] However, due to their low volatility stemming from polar carboxyl and hydroxyl functional groups, direct GC-MS analysis is not feasible.[1][3] This protocol details a reliable method for the analysis of 3β-Hydroxy-5-cholenoic acid by converting it into a volatile trimethylsilyl (B98337) (TMS) derivative prior to GC-MS analysis, enabling sensitive and accurate quantification.
Principle To achieve the volatility required for gas chromatography, the active hydrogen atoms in the hydroxyl (-OH) and carboxyl (-COOH) groups of the bile acid are replaced with non-polar trimethylsilyl (TMS) groups. This process, known as derivatization or silylation, significantly reduces the boiling point of the analyte, allowing it to be vaporized and travel through the GC column. A common and effective silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used with a catalyst such as trimethylchlorosilane (TMCS).[1][5] Following separation on a GC column, the derivatized analyte is ionized, fragmented, and detected by the mass spectrometer, which allows for both identification based on the fragmentation pattern and quantification using specific ions.[6]
Experimental Protocol
1. Materials and Reagents
-
3β-Hydroxy-5-cholenoic acid standard
-
Internal Standard (IS): Deuterated analog (e.g., D5-chenodeoxycholic acid) is recommended[7]
-
Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[1]
-
Solvents: Pyridine, Ethyl Acetate (B1210297), Methanol, Hexane (all HPLC or GC grade)
-
Reagents for Sample Preparation: Ethanol (B145695), Sodium Chloride, Anhydrous Sodium Sulfate
-
Equipment: Centrifuge, Nitrogen evaporator, Heating block/oven, GC-MS system.
2. Sample Preparation (from Serum/Plasma)
-
Protein Precipitation: To a 1 mL plasma/serum sample in a centrifuge tube, add a known amount of internal standard. Add 10 volumes of cold ethanol to precipitate proteins.[6]
-
Centrifugation: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 rpm) for 10-15 minutes at 4°C.[8]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at approximately 60-70°C.[1][6] The dried extract is now ready for derivatization.
3. Derivatization Procedure (Silylation)
-
Reagent Addition: To the dried sample extract, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.[1] For standard curve preparation, place known amounts of the standard in vials, evaporate the solvent, and add the same derivatization reagents.
-
Reaction: Tightly cap the vial and vortex for 10 seconds. Heat the mixture at 70°C for 30-60 minutes in a heating block or oven.[1][10]
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution (Optional): If the concentration is expected to be high, the sample can be diluted with ethyl acetate before injection.[1] The sample is now ready for GC-MS analysis.
Alternative Two-Step Derivatization (Methylation then Silylation) For certain bile acids, a two-step process can yield more stable derivatives.[3]
-
Methylation: The dried extract's carboxyl group is first methylated using a reagent like TMS diazomethane (B1218177) in a methanol/benzene solution.[3] The solvent is then evaporated.
-
Silylation: The hydroxyl group is then silylated by adding a mixture of N-trimethylsilylimidazole (TMSI), trimethylchlorosilane (TMCS), and pyridine, followed by heating at 60°C for 10 minutes.[3]
Data and Results
GC-MS Instrumentation and Parameters The following table summarizes typical instrument parameters for the analysis of TMS-derivatized bile acids. Parameters should be optimized for the specific instrument in use.
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 or similar[5] |
| GC Column | Rxi-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[1][11] |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min[5][9] |
| Injection Mode | Split (e.g., 10:1 ratio) or Splitless |
| Injection Volume | 1-2 µL[5] |
| Inlet Temperature | 270°C[7] |
| Oven Program | Initial 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C, hold for 6 min[11] |
| Mass Spectrometer | Agilent 5973 or similar[5] |
| Transfer Line Temp. | 320°C[7] |
| Ion Source Temp. | 250°C[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)[6][7] |
| SIM Ions | Determined empirically from the mass spectrum of the derivatized standard. |
Quantitative Performance Quantitative analysis is performed in SIM mode by monitoring characteristic ions of the derivatized 3β-Hydroxy-5-cholenoic acid and the internal standard. A calibration curve is generated using standards of known concentrations.
| Metric | Typical Expected Performance |
| Linear Dynamic Range | 0.25 to 5.00 µmol/g or wider[7] |
| Linearity (R²) | ≥ 0.995[3][4] |
| Limit of Detection (LOD) | ~0.05 µg to 0.4 µmol/L[9][12] |
| Limit of Quantification (LOQ) | ~0.1 µg to 0.25 µmol/g[7][9] |
| Intra-day Precision (CV%) | < 10%[11][12] |
| Inter-day Precision (CV%) | < 15%[11][12] |
| Accuracy (Recovery) | 85-115%[7][12] |
Visualizations
Caption: Silylation of 3β-Hydroxy-5-cholenoic acid using BSTFA.
Caption: Experimental workflow for GC-MS analysis of bile acids.
References
- 1. Restek - Blog [restek.com]
- 2. Human Metabolome Database: Showing metabocard for 3b-Hydroxy-5-cholenoic acid (HMDB0000308) [hmdb.ca]
- 3. shimadzu.com [shimadzu.com]
- 4. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 6. benchchem.com [benchchem.com]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. files.core.ac.uk [files.core.ac.uk]
Application of 3β-Hydroxy-5-cholenoic acid-d4 in Metabolomics Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3β-Hydroxy-5-cholenoic acid is a monohydroxy bile acid that serves as an intermediate in the alternative "acidic" pathway of bile acid synthesis.[1] Altered levels of this and other bile acids are implicated in various physiological and pathological processes, including liver diseases, metabolic disorders, and gut microbiome dysbiosis.[2][3] Accurate and precise quantification of 3β-Hydroxy-5-cholenoic acid in biological matrices is therefore crucial for advancing research in these areas.
In the field of metabolomics, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are indispensable for achieving reliable quantitative results. 3β-Hydroxy-5-cholenoic acid-d4, a deuterated analog of the endogenous compound, is an ideal internal standard for the quantification of 3β-Hydroxy-5-cholenoic acid. Its utility lies in its ability to mimic the analytical behavior of the unlabeled analyte during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and variations in instrument response.
These application notes provide a comprehensive overview of the use of 3β-Hydroxy-5-cholenoic acid-d4 as an internal standard in metabolomics research, complete with detailed experimental protocols and data presentation.
Data Presentation
The use of 3β-Hydroxy-5-cholenoic acid-d4 as an internal standard allows for the accurate quantification of endogenous 3β-Hydroxy-5-cholenoic acid in various biological samples. The following table summarizes representative quantitative data from studies on human serum, illustrating the typical concentration ranges observed in healthy individuals and in patients with hepatobiliary diseases.
| Analyte | Matrix | Subject Group | Concentration Range (μmol/L) | Analytical Method | Reference |
| 3β-Hydroxy-5-cholenoic acid | Serum | Control Subjects (n=14) | 0.184 (mean) | Mass Fragmentography | [2] |
| 3β-Hydroxy-5-cholenoic acid | Serum | Obstructive Jaundice (n=15) | 6.783 (mean) | Mass Fragmentography | [2] |
| 3β-Hydroxy-5-cholenoic acid | Serum | Liver Cirrhosis (compensated, n=12) | 0.433 (mean) | Mass Fragmentography | [2] |
| 3β-Hydroxy-5-cholenoic acid | Serum | Liver Cirrhosis (decompensated, n=12) | 1.636 (mean) | Mass Fragmentography | [2] |
| 3β-Hydroxy-5-cholenoic acid | Serum | Chronic Hepatitis (n=12) | 0.241 (mean) | Mass Fragmentography | [2] |
| 3β-Hydroxy-5-cholenoic acid | Serum | Acute Hepatitis (n=11) | 2.364 (mean) | Mass Fragmentography | [2] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and analytical procedures, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of 3β-Hydroxy-5-cholenoic acid in human serum or plasma using 3β-Hydroxy-5-cholenoic acid-d4 as an internal standard.
Materials and Reagents
-
3β-Hydroxy-5-cholenoic acid (analytical standard)
-
3β-Hydroxy-5-cholenoic acid-d4 (internal standard)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (or ammonium (B1175870) acetate, LC-MS grade)
-
Human serum or plasma (for calibration standards and quality controls)
-
Charcoal-stripped serum or plasma (for blank matrix)
Sample Preparation: Protein Precipitation
-
Thaw Samples : Thaw all biological samples (serum or plasma), calibration standards, and quality controls on ice.
-
Aliquoting : Aliquot 100 µL of each sample into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a specific volume (e.g., 10 µL) of the 3β-Hydroxy-5-cholenoic acid-d4 internal standard working solution to each tube. The final concentration should be appropriate for the expected range of the endogenous analyte.
-
Protein Precipitation : Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing : Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation : Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation : Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection : Carefully transfer the supernatant to a new set of tubes, being careful not to disturb the protein pellet.
-
Evaporation : Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
UPLC-MS/MS Method
Liquid Chromatography (LC) Parameters:
-
System : A high-performance liquid chromatography system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).
-
Column : A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile/methanol (e.g., 90:10, v/v).
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
-
Gradient Elution :
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B (linear gradient)
-
8-9 min: 95% B (hold)
-
9-9.1 min: 95% to 30% B (linear gradient)
-
9.1-12 min: 30% B (re-equilibration)
-
Tandem Mass Spectrometry (MS/MS) Parameters:
-
System : A triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S).
-
Ionization Mode : Electrospray Ionization (ESI), Negative.
-
Ion Source Temperature : 500°C.
-
Ion Spray Voltage : -4500 V.
-
Multiple Reaction Monitoring (MRM) Transitions :
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| 3β-Hydroxy-5-cholenoic acid | 375.3 | 375.3 | 50 | -20 |
| 3β-Hydroxy-5-cholenoic acid-d4 | 379.3 | 379.3 | 50 | -20 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. The precursor-to-precursor ion transition is often used for unconjugated bile acids due to limited fragmentation.
Data Analysis and Quantification
-
Peak Integration : Integrate the peak areas for both 3β-Hydroxy-5-cholenoic acid and 3β-Hydroxy-5-cholenoic acid-d4 in each chromatogram using the instrument's software.
-
Ratio Calculation : Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and quality controls.
-
Calibration Curve : Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Quantification : Determine the concentration of 3β-Hydroxy-5-cholenoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of 3β-Hydroxy-5-cholenoic acid-d4 as an internal standard provides a robust and reliable method for the quantitative analysis of its endogenous counterpart in complex biological matrices. The detailed protocols and methodologies presented here offer a solid foundation for researchers, scientists, and drug development professionals to accurately measure this important bile acid, thereby facilitating a deeper understanding of its role in health and disease. The application of such rigorous analytical techniques is paramount for the advancement of metabolomics research and the discovery of novel biomarkers.
References
- 1. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid to chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrative metagenomic and metabolomic analyses reveal the role of gut microbiota in antibody-mediated renal allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Assay for 3β-Hydroxy-5-cholenoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3β-Hydroxy-5-cholenoic acid is a key intermediate in the alternative "acidic" pathway of bile acid synthesis.[1] Altered levels of this bile acid have been implicated in various hepatobiliary diseases, making its accurate quantification in biological matrices crucial for clinical research and drug development.[2][3] This document provides detailed application notes and protocols for the quantitative analysis of 3β-Hydroxy-5-cholenoic acid using mass spectrometry-based methods.
Quantitative Data Summary
The following table summarizes the quantitative performance of the two primary analytical methods for 3β-Hydroxy-5-cholenoic acid quantification.
| Parameter | LC-MS/MS | GC-MS | Immunoassay |
| Principle | Liquid chromatography separation followed by mass spectrometric detection of parent and daughter ions.[4] | Gas chromatography separation of derivatized analyte followed by mass spectrometric detection.[5] | Competitive binding of labeled and unlabeled antigen to a specific antibody.[6] |
| Sample Type | Serum, Plasma, Urine, Feces, Tissue Homogenates.[7][8][9] | Serum, Plasma.[10] | Serum.[6] |
| Sample Preparation | Protein precipitation, Solid-Phase Extraction (SPE).[8][11] | Liquid-liquid or solid-phase extraction, mandatory derivatization.[4][5] | Extraction, solvolysis, hydrolysis, and chromatographic separation from cholesterol.[6] |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL range).[7] | High (ng/mL range). | Moderate (µmol/L range).[6] |
| Specificity | High, based on chromatographic retention time and mass transitions. | High, based on retention time and mass fragmentation pattern. | Can be affected by cross-reactivity with structurally similar compounds.[6] |
| Throughput | High, rapid analysis times.[7] | Lower, due to lengthy derivatization step. | Moderate to high. |
| Reported Concentrations | Healthy individuals (Plasma): 67.2 ± 27.9 ng/mL.[10] | Healthy individuals (Serum): 0.23 ± 0.12 µmol/L (males), 0.21 ± 0.09 µmol/L (females).[6] | - |
| Primary Biliary Cirrhosis (Plasma): Median 298 ng/mL.[2] | Primary Biliary Cirrhosis (Serum): Significantly higher than healthy controls.[6] | - | |
| Alcoholic Liver Cirrhosis (Plasma): Median 262 ng/mL.[2] | Alcoholic Cirrhosis (Serum): Significantly higher than healthy controls.[6] | - |
Experimental Protocols
Protocol 1: Quantification of 3β-Hydroxy-5-cholenoic Acid in Human Serum by LC-MS/MS
This protocol describes a robust method for the sensitive and specific quantification of 3β-Hydroxy-5-cholenoic acid in human serum using liquid chromatography-tandem mass spectrometry.
1. Materials and Reagents
-
3β-Hydroxy-5-cholenoic acid standard
-
Isotopically labeled internal standard (e.g., d4-3β-Hydroxy-5-cholenoic acid)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human serum samples
-
Solid-Phase Extraction (SPE) C18 cartridges
2. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: To 500 µL of serum, add the internal standard. Vortex and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elution: Elute the bile acids with 3 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
3. LC-MS/MS Instrumental Parameters
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
3β-Hydroxy-5-cholenoic acid: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined by infusion of the standard)
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of 3β-Hydroxy-5-cholenoic acid in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of 3β-Hydroxy-5-cholenoic Acid in Human Plasma by GC-MS
This protocol details the analysis of 3β-Hydroxy-5-cholenoic acid by gas chromatography-mass spectrometry, which requires a derivatization step to increase the volatility of the analyte.[4]
1. Materials and Reagents
-
3β-Hydroxy-5-cholenoic acid standard
-
Internal standard (e.g., deuterated cholic acid)
-
Methanol, Chloroform
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Human plasma samples
2. Sample Preparation
-
Extraction:
-
To 1 mL of plasma, add the internal standard.
-
Perform a liquid-liquid extraction using a chloroform:methanol mixture (2:1, v/v).
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
-
Drying: Evaporate the organic extract to dryness under nitrogen.
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[4]
-
Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ethers.[4]
-
Cool the sample to room temperature before injection.
-
3. GC-MS Instrumental Parameters
-
Gas Chromatography:
-
Column: DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector: Splitless mode
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 300°C).
-
Carrier Gas: Helium
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Type: Selected Ion Monitoring (SIM)
-
Monitored Ions: Select characteristic ions for the TMS-derivatized 3β-Hydroxy-5-cholenoic acid and the internal standard based on their mass spectra.
-
4. Data Analysis
-
Generate a calibration curve using the peak area ratios of the derivatized analyte to the derivatized internal standard.
-
Calculate the concentration of 3β-Hydroxy-5-cholenoic acid in the plasma samples from the calibration curve.
Visualizations
Caption: LC-MS/MS workflow for 3β-Hydroxy-5-cholenoic acid quantification.
Caption: The alternative pathway of bile acid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Concentrations of cholestenoic acids in plasma from patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical evaluation of serum 3 beta-hydroxy-5-cholenoic acid in hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Bile Acid Metabolism: Synthesis, Transport, and Microbiota Interactions - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 10. Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Internal Standard Selection in Bile Acid Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules and key players in lipid digestion and absorption. Their comprehensive profiling is essential for understanding various physiological and pathological processes, making it a critical aspect of drug development and clinical research. Accurate and reproducible quantification of bile acids is paramount, and the selection of an appropriate internal standard (IS) is a critical determinant of data quality, particularly in complex biological matrices. This document provides detailed guidance and protocols for the selection and use of internal standards in bile acid profiling by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a suitable internal standard is fundamental in analytical chemistry to correct for the variability that can be introduced during sample preparation, injection, and analysis.[1] An ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible, but be distinguishable by the detector. In the context of LC-MS/MS analysis of bile acids, stable isotope-labeled (SIL) internal standards, particularly deuterated bile acids, are considered the gold standard.[2][3] They co-elute with the endogenous bile acids, experience similar matrix effects and ionization efficiencies, and thus provide the most accurate correction for analytical variability.[3]
Rationale for Internal Standard Selection
The primary goal of using an internal standard in quantitative analysis is to compensate for variations in sample processing and instrumental response. For bile acid profiling, the complexity of biological matrices (e.g., plasma, serum, feces, tissue) can lead to significant matrix effects, such as ion suppression or enhancement in the mass spectrometer.[1][4]
Key criteria for selecting an internal standard for bile acid analysis include:
-
Structural Similarity: The IS should be structurally as similar as possible to the analytes. Deuterated bile acids are ideal as they have nearly identical chemical and physical properties to their non-labeled counterparts.[2]
-
Co-elution: The IS should chromatographically co-elute with the target bile acid to ensure they experience the same matrix effects.
-
Mass Spectrometric Distinction: The IS must be clearly distinguishable from the analyte by the mass spectrometer. This is readily achieved with SIL-IS due to their mass shift.
-
Stability: The IS must be stable throughout the entire analytical procedure.
-
Absence in Samples: The IS should not be naturally present in the biological samples being analyzed.
Deuterated bile acids fulfill these criteria exceptionally well and are widely recommended for accurate and precise quantification.[5][6][7] While other compounds like nor-deoxycholic acid have been used, stable isotope-labeled standards provide the highest level of confidence in the results.[5]
Commonly Used Internal Standards for Bile Acid Profiling
A variety of deuterated internal standards are commercially available, often as mixtures, to cover the range of primary, secondary, and conjugated bile acids typically found in biological samples.
Table 1: Commonly Used Deuterated Internal Standards for Bile Acid Profiling
| Internal Standard | Abbreviation | Analyte(s) it mimics |
| Cholic acid-d4 | CA-d4 | Cholic acid (CA) |
| Chenodeoxycholic acid-d4 | CDCA-d4 | Chenodeoxycholic acid (CDCA) |
| Deoxycholic acid-d4 | DCA-d4 | Deoxycholic acid (DCA) |
| Lithocholic acid-d4 | LCA-d4 | Lithocholic acid (LCA) |
| Ursodeoxycholic acid-d4 | UDCA-d4 | Ursodeoxycholic acid (UDCA) |
| Glycocholic acid-d4 | GCA-d4 | Glycocholic acid (GCA) |
| Glycochenodeoxycholic acid-d4 | GCDCA-d4 | Glycochenodeoxycholic acid (GCDCA) |
| Taurocholic acid-d4 | TCA-d4 | Taurocholic acid (TCA) |
| Taurochenodeoxycholic acid-d4 | TCDCA-d4 | Taurochenodeoxycholic acid (TCDCA) |
| Taurodeoxycholic acid-d4 | TDCA-d4 | Taurodeoxycholic acid (TDCA) |
| Taurolithocholic acid-d4 | TLCA-d4 | Taurolithocholic acid (TLCA) |
| Tauroursodeoxycholic acid-d4 | TUDCA-d4 | Tauroursodeoxycholic acid (TUDCA) |
Note: This table is not exhaustive but represents the most frequently utilized internal standards.
Experimental Protocols
The following protocols provide a general framework for bile acid profiling using LC-MS/MS with deuterated internal standards. It is essential to validate the method for the specific matrix and analytes of interest.[8][9]
Materials and Reagents
-
Bile acid standards and deuterated internal standards (e.g., from Cayman Chemical, Sigma-Aldrich)[6]
-
LC-MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid[10]
-
Ammonium (B1175870) acetate
-
Biological matrix (e.g., plasma, serum)
-
Protein precipitation solvent (e.g., cold methanol or acetonitrile)
Sample Preparation
-
Thaw Samples: Thaw biological samples (e.g., plasma, serum) on ice.
-
Spike Internal Standard: To a 50 µL aliquot of the sample, add a specific volume (e.g., 10 µL) of the internal standard mixture solution (containing a known concentration of each deuterated bile acid).
-
Protein Precipitation: Add 200 µL of cold protein precipitation solvent (e.g., acetonitrile or methanol) to the sample.[10]
-
Vortex and Incubate: Vortex the mixture thoroughly for 1 minute and incubate at -20°C for 20-30 minutes to facilitate protein precipitation.[10]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase to concentrate the analytes.
-
Filtration: Filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. Optimization will be required for specific instruments and applications.
Table 2: Example LC-MS/MS Parameters for Bile Acid Analysis
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute bile acids, followed by a wash and re-equilibration step. A typical run time is 10-20 minutes.[11] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50°C[9] |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[9] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM transitions for each bile acid and its corresponding deuterated internal standard must be optimized.
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the endogenous bile acid to its corresponding deuterated internal standard. A calibration curve is generated using known concentrations of bile acid standards spiked with a constant concentration of the internal standard mixture.
Visualizations
Experimental Workflow
Caption: Experimental workflow for bile acid profiling.
Rationale for Internal Standard Selection
Caption: Rationale for using deuterated internal standards.
Conclusion
References
- 1. Bile acid analysis [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Deuterated Bile Acids MaxSpec® Discovery Mixture - Amino Acids - CAT N°: 33506 [bertin-bioreagent.com]
- 8. mdpi.com [mdpi.com]
- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: Preparation of 3β-Hydroxy-5-cholenoic acid-d4 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
3β-Hydroxy-5-cholenoic acid-d4 is a deuterated analog of 3β-Hydroxy-5-cholenoic acid, a monohydroxy bile acid.[1][2] Deuterated standards are essential for mass spectrometry-based applications, serving as internal standards for the accurate quantification of their non-deuterated counterparts in various biological matrices. This document provides a detailed protocol for the preparation of a stock solution of 3β-Hydroxy-5-cholenoic acid-d4.
Physicochemical Properties
A summary of the key physicochemical properties of 3β-Hydroxy-5-cholenoic acid-d4 is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₄D₄O₃ | [1] |
| Molecular Weight | 378.58 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO. May also be soluble in Ethanol and DMF. | [1][3] |
| Storage (Powder) | -20°C for up to 3 years. | [1] |
Experimental Protocol
This protocol outlines the procedure for preparing a 10 mM stock solution of 3β-Hydroxy-5-cholenoic acid-d4 in Dimethyl Sulfoxide (DMSO).
3.1. Materials and Equipment
-
3β-Hydroxy-5-cholenoic acid-d4 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
(Optional) Sonicator
3.2. Procedure
-
Equilibration: Before opening, allow the vial of 3β-Hydroxy-5-cholenoic acid-d4 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.
-
Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 378.58 g/mol = 3.7858 mg
-
-
Weighing: Accurately weigh the calculated amount of 3β-Hydroxy-5-cholenoic acid-d4 powder using a calibrated analytical balance. Transfer the powder to a sterile microcentrifuge tube or an amber glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube or vial containing the powder. For the example above, this would be 1 mL.
-
Dissolution:
-
Cap the tube or vial securely.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved. If necessary, brief sonication can be used to aid dissolution.
-
-
Storage:
-
The freshly prepared stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed amber vials or tubes to protect from light.
-
When stored in a solvent at -80°C, the solution can be stable for up to one year. For storage at -20°C, stability is typically for one month.[3]
-
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.
-
Handle 3β-Hydroxy-5-cholenoic acid-d4 and DMSO in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the 3β-Hydroxy-5-cholenoic acid-d4 stock solution.
Caption: Workflow for preparing a stock solution.
References
Application Note: High-Throughput Analysis of Bile Acids in Human Serum using Liquid-Liquid Extraction and LC-MS/MS with a Deuterated Internal Standard
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reproducible method for the quantitative analysis of a panel of bile acids in human serum. The described protocol employs a simple and efficient liquid-liquid extraction (LLE) procedure using 3β-Hydroxy-5-cholenoic acid-d4 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is crucial for researchers in drug development and clinical research who require precise measurement of bile acids as biomarkers for various physiological and pathological conditions.
Introduction
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver.[1] They play a critical role in the digestion and absorption of lipids and fat-soluble vitamins.[2] Beyond their digestive functions, bile acids are now recognized as important signaling molecules involved in regulating their own synthesis and transport, as well as influencing glucose, lipid, and energy metabolism.[3] Alterations in bile acid profiles have been associated with various liver diseases, metabolic disorders, and drug-induced liver injury.[4] Consequently, the accurate quantification of individual bile acids in biological matrices is of significant interest in clinical diagnostics and pharmaceutical research.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of bile acids due to its high sensitivity, selectivity, and ability to resolve complex mixtures.[5] A critical component of a reliable quantitative LC-MS/MS assay is the use of a suitable internal standard to correct for variations in sample preparation and instrument response. Stable isotope-labeled internal standards, such as deuterated bile acids, are ideal as they exhibit similar chemical and physical properties to their endogenous counterparts.[6] This application note describes a validated LLE method for the extraction of bile acids from human serum, utilizing 3β-Hydroxy-5-cholenoic acid-d4 as an internal standard for precise and accurate quantification.
Experimental Protocol
This protocol is designed for the extraction of bile acids from human serum samples for subsequent analysis by LC-MS/MS.
Materials and Reagents
-
Human Serum Samples
-
3β-Hydroxy-5-cholenoic acid-d4 (Internal Standard)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Deionized Water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
Sample Preparation: Liquid-Liquid Extraction
-
Sample Thawing: Thaw frozen human serum samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of human serum. Add 10 µL of the 3β-Hydroxy-5-cholenoic acid-d4 internal standard solution (concentration to be optimized based on the expected range of endogenous bile acids).
-
Protein Precipitation and Extraction: Add 400 µL of ice-cold acetonitrile to the serum sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[7]
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[7]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge the reconstituted sample at 13,000 rpm for 5 minutes at 4°C to remove any remaining particulate matter.
-
Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column is typically used for the separation of bile acids.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate, is commonly employed.[9]
-
Mass Spectrometry: The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) for the specific transitions of each bile acid and the internal standard.
Data Presentation
The following tables summarize the quantitative performance of the method for a representative panel of bile acids.
Table 1: LC-MS/MS Method Performance for Bile Acid Quantification
| Bile Acid | Abbreviation | Retention Time (min) | MRM Transition (m/z) | Linearity Range (ng/mL) | R² |
| Cholic Acid | CA | 5.8 | 407.3 -> 343.3 | 1 - 1000 | >0.995 |
| Chenodeoxycholic Acid | CDCA | 7.2 | 391.3 -> 391.3 | 1 - 1000 | >0.995 |
| Deoxycholic Acid | DCA | 7.5 | 391.3 -> 345.3 | 1 - 1000 | >0.995 |
| Lithocholic Acid | LCA | 8.9 | 375.3 -> 375.3 | 1 - 1000 | >0.995 |
| Ursodeoxycholic Acid | UDCA | 7.1 | 391.3 -> 391.3 | 1 - 1000 | >0.995 |
| Glycocholic Acid | GCA | 6.2 | 464.3 -> 74.1 | 1 - 1000 | >0.995 |
| Taurocholic Acid | TCA | 6.5 | 514.4 -> 80.0 | 1 - 1000 | >0.995 |
| Glycodeoxycholic Acid | GDCA | 7.9 | 448.3 -> 74.1 | 1 - 1000 | >0.995 |
| Taurodeoxycholic Acid | TDCA | 8.1 | 498.4 -> 80.0 | 1 - 1000 | >0.995 |
| 3β-Hydroxy-5-cholenoic acid-d4 (IS) | IS | 8.5 | 379.3 -> 379.3 | N/A | N/A |
Data compiled and adapted from multiple sources for representative values.[8][10][11]
Table 2: Method Validation Parameters
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 nM |
| Upper Limit of Quantification (ULOQ) | 1000 nM |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85% - 115% |
| Extraction Recovery | > 80% for most analytes |
Data represents typical values reported in literature for similar methods.[8][9]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the liquid-liquid extraction protocol for bile acid analysis.
Caption: Workflow for the liquid-liquid extraction of bile acids from serum.
Conclusion
The described liquid-liquid extraction protocol, coupled with LC-MS/MS analysis using 3β-Hydroxy-5-cholenoic acid-d4 as an internal standard, provides a reliable and high-throughput method for the quantification of bile acids in human serum. The simplicity of the extraction procedure and the accuracy afforded by the deuterated internal standard make this method well-suited for routine analysis in both clinical and research settings. This application note serves as a comprehensive guide for scientists and researchers aiming to implement robust bile acid profiling in their studies.
References
- 1. A simplified procedure for the isolation of bile acids from serum based on a batch extraction with the non-ionic resin--Amberlite XAD-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Bile Acids in Human Serum Using an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bile acids are crucial signaling molecules in various physiological processes, and their accurate quantification in biological matrices is essential for disease diagnosis and drug development. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of bile acids from complex biological samples like serum prior to analysis by liquid chromatography-mass spectrometry (LC-MS). This application note provides a detailed protocol for the solid-phase extraction of bile acids from human serum using a C18 SPE cartridge and an internal standard for accurate quantification.
Materials and Reagents
-
SPE Cartridges: C18 cartridges
-
Internal Standard: Deuterated bile acid mixture (e.g., d4-Cholic Acid, d4-Chenodeoxycholic Acid, d4-Deoxycholic Acid, d4-Glycocholic Acid, d4-Taurocholic Acid) dissolved in methanol (B129727).
-
Solvents:
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
-
Sample: Human serum
-
Equipment:
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Autosampler vials
-
Experimental Protocol
This protocol is designed for the extraction of bile acids from a 100 µL human serum sample. Adjust volumes proportionally for different sample sizes.
Sample Preparation and Protein Precipitation
-
Thaw frozen human serum samples on ice.
-
In a microcentrifuge tube, add 100 µL of serum.
-
Spike the serum sample with 10 µL of the internal standard solution. The concentration of the internal standard should be optimized based on the expected concentration range of the endogenous bile acids.
-
To precipitate proteins, add 400 µL of ice-cold acetonitrile (a 4:1 ratio of acetonitrile to serum) to the serum sample.[1]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube.
Solid-Phase Extraction (SPE)
The following steps are performed using a C18 SPE cartridge on an SPE manifold.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Pass 3 mL of water through the C18 cartridge to equilibrate the sorbent. Do not allow the cartridge to dry out between steps.[1]
-
-
Sample Loading:
-
Load the entire supernatant from the protein precipitation step onto the conditioned C18 cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Wash the cartridge with 3 mL of 15% aqueous methanol to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the bile acids and the internal standard from the cartridge with 3 mL of methanol into a clean collection tube.
-
Eluate Processing
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase used for the LC-MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.
-
Transfer the sample to an autosampler vial for LC-MS analysis.
Data Presentation
The use of an internal standard is critical for correcting for any loss of analytes during sample preparation and for variations in instrument response. The recovery of bile acids using this C18 SPE protocol is typically high and reproducible.
| Bile Acid Class | Example Bile Acid | Reported Recovery Range (%) |
| Unconjugated | Cholic Acid (CA) | 89.1 - 100.2[1][2] |
| Chenodeoxycholic Acid (CDCA) | 83.58 - 122.41[3] | |
| Deoxycholic Acid (DCA) | 83.58 - 122.41[3] | |
| Glycine Conjugated | Glycocholic Acid (GCA) | 89.1 - 100.2[1][2] |
| Glycodeoxycholic Acid (GDCA) | >80[2] | |
| Taurine Conjugated | Taurocholic Acid (TCA) | 89.1 - 100.2[1][2] |
| Taurodeoxycholic Acid (TDCA) | >80[2] |
Table 1: Summary of expected recovery rates for various bile acids using a C18 solid-phase extraction protocol. The exact recovery can vary depending on the specific SPE cartridge, and optimization is recommended.
Experimental Workflow
Caption: Workflow for bile acid extraction from serum.
Conclusion
This solid-phase extraction protocol provides a reliable and efficient method for the isolation and purification of bile acids from human serum. The inclusion of a deuterated internal standard ensures high accuracy and precision in quantitative analysis. The presented workflow and data serve as a valuable resource for researchers and professionals in the fields of clinical chemistry and drug development.
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Determination of Bile Acids in Piglet Bile by Solid Phase Extraction and Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction and quantitative determination of bile acids in feces - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 3β-Hydroxy-5-cholenoic Acid using Gas Chromatography-Mass Spectrometry following Derivatization
Introduction
3β-Hydroxy-5-cholenoic acid is a monohydroxy bile acid that serves as an important endogenous metabolite.[1][2] Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the intestines.[1] The analysis of specific bile acids like 3β-Hydroxy-5-cholenoic acid is vital in clinical diagnostics and metabolic research, as abnormal levels can be indicative of various hepatobiliary diseases.[3] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of bile acids.[4] However, due to the presence of polar functional groups (a hydroxyl and a carboxyl group), 3β-Hydroxy-5-cholenoic acid has low volatility and is not amenable to direct GC-MS analysis.[5] Therefore, a derivatization step is necessary to convert the polar groups into less polar, more volatile, and thermally stable derivatives.[6] This application note provides a detailed protocol for the derivatization of 3β-Hydroxy-5-cholenoic acid for subsequent GC-MS analysis.
Principle of Derivatization
The most common derivatization technique for bile acids is silylation.[7] In this process, active hydrogens in the hydroxyl (-OH) and carboxyl (-COOH) groups are replaced by a trimethylsilyl (B98337) (TMS) group.[8] This reaction is typically carried out using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS).[8] The resulting TMS-ether and TMS-ester derivatives are significantly more volatile and thermally stable, allowing for their successful separation and detection by GC-MS.[9] An alternative, two-step method involves methylation of the carboxyl group followed by silylation of the hydroxyl group, which can sometimes yield more stable derivatives.[5]
Experimental Protocols
Protocol 1: Sample Preparation (Extraction from Plasma)
This protocol describes the extraction of 3β-Hydroxy-5-cholenoic acid from a plasma sample.
-
Internal Standard Addition: To 1 mL of plasma, add an appropriate internal standard, such as a deuterated version of 3β-Hydroxy-5-cholenoic acid, to allow for accurate quantification.[10]
-
Protein Precipitation: Add 10 volumes of ethanol (B145695) to the plasma sample to precipitate proteins.[10]
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the bile acids.[10]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[10]
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for the subsequent derivatization step.
Protocol 2: One-Step Silylation Derivatization
This protocol details a simple and efficient one-step derivatization procedure.
-
Sample Preparation: Place the dried extract from Protocol 1, or a known amount of 3β-Hydroxy-5-cholenoic acid standard, into a reaction vial.
-
Reagent Addition: Add 50 µL of ethyl acetate (B1210297) and 50 µL of BSTFA containing 1% TMCS.[8]
-
Incubation: Securely cap the vial and incubate the mixture at 70°C for 30 minutes.[8]
-
Cooling and Dilution: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. If necessary, dilute the sample with ethyl acetate.[8]
Protocol 3: Two-Step Methylation and Silylation Derivatization
This protocol provides an alternative two-step derivatization method.
-
Methylation of Carboxyl Group:
-
To the dried sample, add 20 µL of methanol, 80 µL of benzene, and 50 µL of a 10% TMS diazomethane (B1218177) solution in hexane.[5]
-
Mix thoroughly and then evaporate the solvents completely under a nitrogen stream.[5]
-
-
Silylation of Hydroxyl Group:
-
Final Preparation: After cooling, the sample is ready for injection into the GC-MS system.[5]
Protocol 4: GC-MS Analysis Conditions
The following are typical GC-MS parameters for the analysis of derivatized 3β-Hydroxy-5-cholenoic acid.
-
Gas Chromatograph: Agilent 5890 series II or similar.[11]
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8][11]
-
Injector Temperature: 280°C.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[13]
-
Oven Temperature Program:
-
Mass Spectrometer:
Data Presentation
Table 1: Quantitative Data Summary for Derivatized 3β-Hydroxy-5-cholenoic Acid Analysis
| Parameter | Value | Reference |
| Analyte | 3β-Hydroxy-5-cholenoic acid | |
| Derivatization Method | Silylation (TMS derivative) | [8][10] |
| GC Column | Rxi-5ms (or equivalent) | [8] |
| Retention Time | Analyte-specific, determined by experimental conditions | |
| Characteristic Mass Ions (m/z) | Dependent on the specific derivative formed | [1] |
| Limit of Quantification (LOQ) | Can be as low as 0.23 µg/mL for similar bile acids | [14] |
| Linearity (R²) | ≥ 0.995 for related bile acid compounds | [5][15] |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Silylation derivatization reaction.
References
- 1. Human Metabolome Database: Showing metabocard for 3b-Hydroxy-5-cholenoic acid (HMDB0000308) [hmdb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical evaluation of serum 3 beta-hydroxy-5-cholenoic acid in hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 5. shimadzu.com [shimadzu.com]
- 6. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. Restek - Blog [restek.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation [mdpi.com]
- 13. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Recovery of 3β-Hydroxy-5-cholenoic acid-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 3β-Hydroxy-5-cholenoic acid-d4 during sample preparation for LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor recovery of 3β-Hydroxy-5-cholenoic acid-d4?
Poor recovery of the deuterated internal standard, 3β-Hydroxy-5-cholenoic acid-d4, can typically be attributed to one or a combination of the following factors:
-
Suboptimal Extraction Efficiency: The chosen sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) may not be effectively isolating the analyte from the sample matrix.
-
Internal Standard Instability: The deuterated standard may be degrading or undergoing hydrogen-deuterium (H/D) exchange during sample storage or processing.
-
Matrix Effects: Components within the biological sample (e.g., phospholipids, salts) can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement.[1]
-
Instrumental Issues: Problems with the LC-MS/MS system, such as a contaminated ion source or leaks, can lead to inconsistent and poor signal response.
Q2: How can I determine if the low recovery is due to extraction inefficiency or matrix effects?
A post-extraction spike experiment is a reliable method to distinguish between these two issues. This involves comparing the signal of the deuterated standard in three different samples:
-
Pre-extraction Spike: The standard is added to the sample matrix before the extraction process.
-
Post-extraction Spike: The standard is added to the sample extract after the extraction process.
-
Neat Standard: The standard is prepared in a clean solvent at the same final concentration.
By comparing the signal responses, you can pinpoint the source of the recovery loss as summarized in the table below.
Q3: Could the deuterium (B1214612) labels on my 3β-Hydroxy-5-cholenoic acid-d4 be exchanging with hydrogen atoms from my sample or solvents?
Yes, hydrogen-deuterium (H/D) exchange is a potential issue, especially under certain conditions.[2] Factors that can promote H/D exchange include:
-
pH: Both highly acidic (pH < 2) and highly basic (pH > 8) conditions can catalyze the exchange.[2]
-
Temperature: Elevated temperatures during sample preparation or storage can accelerate the rate of H/D exchange.[2]
-
Solvent: Protic solvents like water and methanol (B129727) can readily donate hydrogen atoms.[2]
-
Label Position: Deuterium atoms on or near functional groups (like hydroxyl or carboxyl groups) are more susceptible to exchange.
To minimize H/D exchange, it is advisable to work at a near-neutral pH, maintain low temperatures, and use aprotic solvents like acetonitrile (B52724) when possible.[2]
Q4: What are the key steps to optimize in a solid-phase extraction (SPE) protocol for 3β-Hydroxy-5-cholenoic acid-d4?
For effective SPE, each step is critical:
-
Conditioning: Properly wetting the sorbent with an organic solvent (e.g., methanol) is crucial for ensuring proper interaction with the analyte.
-
Equilibration: Conditioning the sorbent with a solvent similar to the sample matrix (e.g., water or a buffered solution) is necessary before loading the sample.
-
Sample Loading: The flow rate during sample loading should be slow and consistent to allow for adequate interaction between the analyte and the sorbent.
-
Washing: The wash solvent should be strong enough to remove interfering matrix components but weak enough to not elute the analyte of interest.
-
Elution: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent for complete recovery.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to poor recovery of 3β-Hydroxy-5-cholenoic acid-d4.
Table 1: Troubleshooting Poor Recovery of 3β-Hydroxy-5-cholenoic acid-d4
| Observed Problem | Potential Cause | Recommended Solution |
| Low recovery in pre- and post-extraction spikes | Matrix Effects (Ion Suppression) | - Modify the chromatographic method to separate the analyte from co-eluting matrix components. - Enhance the sample cleanup procedure (e.g., use a more selective SPE sorbent, perform a liquid-liquid extraction prior to SPE). - Dilute the sample to reduce the concentration of interfering matrix components. |
| Low recovery in pre-extraction spike, but good recovery in post-extraction spike | Inefficient Extraction | - For SPE: - Ensure proper conditioning and equilibration of the SPE cartridge. - Optimize the pH of the sample load to ensure the analyte is in the correct ionic state for retention. - Evaluate different wash solvents to minimize analyte loss. - Test stronger elution solvents or increase the elution volume. - For LLE: - Adjust the pH of the aqueous phase to maximize the partitioning of the analyte into the organic phase. - Test different organic solvents with varying polarities. - Increase the solvent-to-sample ratio and/or the number of extraction steps. |
| Inconsistent or decreasing recovery over time | Internal Standard Instability (H/D Exchange or Degradation) | - Analyze the stability of the deuterated standard in the sample matrix and processing solvents over time. - Avoid extreme pH and high temperatures during sample preparation and storage.[2] - Store stock solutions and samples at or below -20°C. - If H/D exchange is confirmed, consider using an internal standard with deuterium labels on more stable positions or a ¹³C-labeled standard. |
| Good recovery but poor peak shape or shifting retention times | Chromatographic or Instrumental Issues | - Inspect the LC system for leaks, blockages, or contamination. - Ensure the analytical column is not degraded or overloaded. - Optimize the mobile phase composition and gradient to improve peak shape. - Check for co-eluting interferences from the matrix that may affect chromatography.[3] |
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Diagnose Recovery Issues
This protocol helps to differentiate between extraction inefficiency and matrix effects.
Materials:
-
Blank plasma/serum
-
3β-Hydroxy-5-cholenoic acid-d4 internal standard stock solution
-
Extraction solvents and reagents (as per your current protocol)
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples in triplicate:
-
Set A (Pre-extraction Spike): To the blank matrix, add a known amount of 3β-Hydroxy-5-cholenoic acid-d4. Proceed with your entire sample preparation protocol.
-
Set B (Post-extraction Spike): Process the blank matrix through your entire sample preparation protocol. Just before the final evaporation and reconstitution step, add the same known amount of 3β-Hydroxy-5-cholenoic acid-d4.
-
Set C (Neat Standard): In a clean vial, add the same known amount of 3β-Hydroxy-5-cholenoic acid-d4 to the final reconstitution solvent.
-
-
Analyze all samples by LC-MS/MS.
-
Compare the peak areas of the internal standard in the three sets.
Data Interpretation:
| Comparison | Interpretation |
| Peak Area (A) << Peak Area (B) | Indicates significant loss during the extraction process (extraction inefficiency). |
| Peak Area (B) < Peak Area (C) | Suggests the presence of matrix effects (ion suppression). |
| Peak Area (A) ≈ Peak Area (B) ≈ Peak Area (C) | The sample preparation and analysis are performing well. |
Protocol 2: Recommended Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of 3β-Hydroxy-5-cholenoic acid-d4 from plasma or serum using a C18 SPE cartridge. Optimization may be required for different sample volumes or matrices.
Materials:
-
Plasma/serum sample
-
3β-Hydroxy-5-cholenoic acid-d4 internal standard working solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
C18 SPE cartridges (e.g., 100 mg, 3 mL)
-
Vacuum manifold or positive pressure processor
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma/serum, add 10 µL of the 3β-Hydroxy-5-cholenoic acid-d4 internal standard working solution.
-
Add 200 µL of 0.1% formic acid in water and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for poor internal standard recovery.
Caption: Recommended SPE workflow for 3β-Hydroxy-5-cholenoic acid-d4.
References
Technical Support Center: 3β-Hydroxy-5-cholenoic acid-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression effects on the 3β-Hydroxy-5-cholenoic acid-d4 signal in LC-MS/MS analyses.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 3β-Hydroxy-5-cholenoic acid-d4 internal standard signal is low and inconsistent. What is the likely cause?
A1: A low and variable signal for your deuterated internal standard is often a primary indicator of ion suppression. This phenomenon occurs when co-eluting matrix components from your sample (e.g., phospholipids, salts, other metabolites) interfere with the ionization of 3β-Hydroxy-5-cholenoic acid-d4 in the mass spectrometer's ion source. This competition for ionization leads to a reduced and erratic signal, which can significantly compromise the accuracy and precision of your quantitative results.[1]
Q2: How can I confirm that ion suppression is the root cause of my signal issues?
A2: A post-column infusion experiment is the most definitive method to identify and diagnose ion suppression. This technique involves infusing a constant flow of a pure 3β-Hydroxy-5-cholenoic acid-d4 solution directly into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. A drop in the stable signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are causing ion suppression.
Q3: My deuterated internal standard (d4) is not compensating for the signal loss in my analyte. Why is this happening?
A3: This phenomenon is known as differential matrix effects. While deuterated internal standards are considered the gold standard, they don't always perfectly co-elute with the native analyte. The deuterium (B1214612) atoms can cause a slight shift in retention time (an isotope effect), leading the analyte and the standard to elute into regions of the chromatogram with varying degrees of ion suppression.[1] If the matrix components causing suppression are not uniformly distributed across the peak elution window, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.[1]
Q4: What are the most common sources of ion suppression in bioanalytical samples for bile acid analysis?
A4: The primary culprits for ion suppression in biological matrices such as plasma, serum, and tissue homogenates include:
-
Phospholipids: These are major components of cell membranes and are notoriously problematic, often co-eluting with bile acids in reversed-phase chromatography.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can lead to ion suppression.
-
Other Endogenous Molecules: Your sample contains a complex mixture of other lipids, proteins, and metabolites that can interfere with the ionization of your target analyte.
Q5: What are the key strategies to mitigate ion suppression for 3β-Hydroxy-5-cholenoic acid-d4?
A5: A multi-pronged approach is often necessary to effectively combat ion suppression:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation.
-
Improve Chromatographic Separation: Adjusting your LC method to better separate 3β-Hydroxy-5-cholenoic acid-d4 from the regions of ion suppression is crucial. This can involve modifying the mobile phase gradient, changing the column chemistry, or using a different organic modifier.
-
Dilute the Sample: A straightforward approach is to dilute the sample extract. This reduces the concentration of all components, including the interfering ones, which can lessen the ion suppression effect. However, this may compromise the limit of quantification.
-
Use a Different Ionization Technique: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce susceptibility to ion suppression.
-
Consider Alternative Internal Standards: If differential matrix effects are suspected due to a chromatographic shift with the d4-labeled standard, using a ¹³C or ¹⁵N labeled internal standard may be a better option as they are less likely to have a retention time difference from the native analyte.[1]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
This protocol provides a general framework for cleaning up plasma or serum samples prior to LC-MS/MS analysis of 3β-Hydroxy-5-cholenoic acid-d4.
Materials:
-
C18 SPE Cartridge
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid
-
Internal Standard Spiking Solution (3β-Hydroxy-5-cholenoic acid-d4 in methanol)
-
Plasma/Serum Sample
Methodology:
-
Sample Pre-treatment: To 200 µL of plasma or serum, add 20 µL of the internal standard spiking solution. Vortex briefly. Add 600 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences. A second wash with a low percentage of organic solvent (e.g., 1 mL of 5% methanol in water) can be performed to remove more interferences.
-
Elution: Elute the 3β-Hydroxy-5-cholenoic acid-d4 and other bile acids with 1 mL of methanol into a clean collection tube.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
Protocol 2: UPLC-MS/MS Analysis
This protocol outlines typical starting conditions for the analysis of 3β-Hydroxy-5-cholenoic acid-d4. Optimization will be required for your specific instrumentation and application.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-70% B
-
8-9 min: 70-95% B
-
9-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transition for 3β-Hydroxy-5-cholenoic acid-d4: This will need to be determined empirically, but a likely transition would be based on the precursor ion [M-H]⁻ and a characteristic fragment ion. A good starting point is to monitor the parent ion as the product ion if fragmentation is poor.[2]
Quantitative Data Summary
The following table presents representative data on the precision of bile acid quantification from an inter-laboratory ring trial.[3] While not specific to 3β-Hydroxy-5-cholenoic acid-d4, it provides an expected range of performance for bile acid analysis and highlights how precision can vary with concentration and the specific analyte.
| Bile Acid | Concentration Level | Matrix | Average Relative Standard Deviation (RSD %) |
| Cholic Acid (CA) | High | Human Serum | 15.2% |
| Cholic Acid (CA) | Low | Human Serum | 22.5% |
| Chenodeoxycholic Acid (CDCA) | High | Human Serum | 18.9% |
| Chenodeoxycholic Acid (CDCA) | Low | Human Serum | 25.1% |
| Deoxycholic Acid (DCA) | High | Human Serum | 17.4% |
| Deoxycholic Acid (DCA) | Low | Human Serum | 28.3% |
| Glycocholic Acid (GCA) | High | Human Serum | 12.8% |
| Glycocholic Acid (GCA) | Low | Human Serum | 19.7% |
| Taurocholic Acid (TCA) | High | Human Serum | 14.1% |
| Taurocholic Acid (TCA) | Low | Human Serum | 21.0% |
Visualizations
References
Technical Support Center: Optimizing LC Gradient for Bile Acid Isomer Separation
Welcome to the technical support center for the analysis of bile acid isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their liquid chromatography (LC) methods for the challenging separation of bile acid isomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Question: Why am I seeing poor peak shapes (e.g., tailing or fronting) for my bile acid peaks?
Answer:
Poor peak shape is a common issue in bile acid analysis. The potential causes and solutions are outlined below.
-
Potential Cause 1: Inappropriate Mobile Phase pH. The ionization state of bile acids is pH-dependent, which significantly affects their interaction with the stationary phase. An incorrect pH can lead to peak tailing.[1]
-
Solution: Ensure the mobile phase pH is stable and appropriate for your analytes. Buffers are often used to maintain a consistent pH. While some methods use acidic conditions (e.g., pH 3.0), others might use higher pH values.[1] However, be aware that high pH (e.g., pH 9) can damage most standard silica-based HPLC columns over time.[1]
-
-
Potential Cause 2: Secondary Interactions with the Column. Bile acids can have secondary interactions with the stationary phase, leading to peak tailing.
-
Solution: Consider using a column with an alternative chemistry or an inert column designed to minimize non-specific binding.[2] Mobile phase additives can also help reduce peak tailing.
-
-
Potential Cause 3: Sample Overload. Injecting too high a concentration of bile acids can saturate the column, leading to broad and asymmetric peaks.[3][4]
-
Potential Cause 4: Injection Solvent Effects. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting and broadening.[4]
-
Solution: Whenever possible, dissolve your sample in a solvent that is no stronger than the starting mobile phase conditions.[4]
-
Question: My bile acid isomers are co-eluting. How can I improve their resolution?
Answer:
Separating structurally similar bile acid isomers is a primary challenge.[5][6] Co-elution indicates that the current method lacks the necessary selectivity.
-
Potential Cause 1: Suboptimal Gradient Program. The gradient slope may be too steep, not allowing enough time for the isomers to separate.
-
Potential Cause 2: Inadequate Column Chemistry. The stationary phase may not provide sufficient selectivity for the specific isomers you are targeting. C18 columns are widely used, but alternative chemistries can offer different selectivities.[7][8][9]
-
Solution: Experiment with different column chemistries. Phases like Biphenyl, FluoroPhenyl, or specialized C18 phases (e.g., ARC-18) can provide alternative selectivities that may resolve your isomers of interest.[2][7] HSS T3 columns have also been used effectively for polar bile acid species.[8][9]
-
-
Potential Cause 3: Incorrect Mobile Phase Composition. The choice of organic solvent and additives can dramatically impact selectivity.[10]
-
Solution:
-
Organic Modifier: Evaluate different organic solvents. Methanol and acetonitrile (B52724) are both effective for separating free bile acids, and their selectivity can differ.[10]
-
Additives: Incorporate additives like formic acid or ammonium (B1175870) acetate (B1210297).[8][9] The concentration of these additives can influence the retention of different bile acid classes, such as taurine (B1682933) conjugates.[8][9]
-
-
-
Potential Cause 4: Insufficient Column Temperature Control. Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.
Question: I'm observing signal suppression and inconsistent results, especially with biological samples. What could be the cause?
Answer:
These issues often point to matrix effects, a common problem when analyzing bile acids in complex biological samples like plasma.[6][11][12]
-
Potential Cause: Matrix Interferences. Components in the sample matrix (e.g., phospholipids (B1166683), triglycerides) can co-elute with your analytes of interest or internal standards, causing ion suppression or enhancement in the mass spectrometer.[6][11][12] This leads to poor accuracy and reproducibility.
-
Solution 1: Improve Sample Preparation. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before injection.[4]
-
Solution 2: Modify Chromatographic Conditions. Adjust the LC gradient to separate the interfering peaks from your target analytes.[7][11] Sometimes, a simple modification, like increasing the flow rate at a specific point in the gradient, can help flush interfering compounds like phospholipids from the column.[2][7]
-
Solution 3: Use Isotopically Labeled Internal Standards. Using stable isotope-labeled internal standards for each analyte can help correct for variability in sample preparation and matrix effects, improving quantitative accuracy.[6]
-
Solution 4: Evaluate Alternative Column Chemistries. If an interference cannot be resolved on your current column, switching to a different stationary phase may provide the necessary selectivity to separate the interference from your analyte or internal standard.[2][7][11]
-
Frequently Asked Questions (FAQs)
Question: What is the best type of HPLC column for bile acid isomer separation?
Answer:
There is no single "best" column, as the optimal choice depends on the specific bile acids being analyzed.
-
C18 Columns: Reversed-phase C18 columns are the most commonly used stationary phase for bile acid analysis and show excellent selectivity for many analytes.[7][8][9]
-
HSS T3 Columns: These are effective for retaining more polar bile acid species.[8][9]
-
Alternative Chemistries: When standard C18 columns fail to resolve specific isomers or co-eluting matrix interferences, alternative stationary phases should be explored.[2][7] These include:
A common strategy is to start with a C18 column and then explore alternative chemistries if separation goals are not met.[7]
Question: How do mobile phase additives like formic acid and ammonium acetate affect the separation and detection of bile acids?
Answer:
Mobile phase additives are crucial for optimizing both the chromatographic separation and the mass spectrometric detection of bile acids.[8][9][13]
-
Formic Acid: Acidifying the mobile phase facilitates the separation of bile acids on reversed-phase columns.[8] However, high acidity can suppress the negative mode electrospray ionization (ESI) of some bile acids, particularly unconjugated ones.[8][9] The concentration of formic acid can also specifically affect the retention time of taurine-conjugated bile acids.[8][9]
-
Ammonium Acetate: This volatile salt is widely used as a buffer to control pH.[8][9] Similar to strong acids, ammonium levels can also reduce the ESI efficiency of bile acids in negative mode.[8][9] The pH of the mobile phase, often controlled by ammonium acetate buffers, has a significant effect on the retention behavior of bile acids.[8][9]
The key is to find a balance where the additive concentration is sufficient for good chromatography without excessively compromising MS sensitivity.
Experimental Protocols & Data
Example LC Gradient Methodologies
The following tables summarize example gradient conditions that have been successfully used for the separation of bile acids. These can serve as a starting point for method development.
Table 1: Example Gradient for Separation of 13 Bile Acids on an ARC-18 Column [7]
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
| 0.00 | 0.5 | 35 |
| 2.00 | 0.5 | 40 |
| 2.50 | 0.5 | 45 |
| 3.50 | 0.5 | 50 |
| 4.60 | 0.5 | 55 |
| 5.70 | 0.5 | 80 |
| 5.90 | 0.8 | 85 |
| 6.50 | 0.8 | 85 |
| 6.51 | 0.5 | 35 |
| 8.50 | 0.5 | 35 |
-
Column: Raptor ARC-18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 5 mM ammonium acetate in H₂O
-
Mobile Phase B: 50:50 Methanol:Acetonitrile
-
Column Temperature: 60°C
Table 2: Example Gradient for Separation of 15 Bile Acids on a Cortecs T3 Column [5]
| Time (min) | % Mobile Phase B |
| 0.00 | 5 |
| 5.50 | 50 |
| 6.20 | 98 |
| 7.00 | 5 |
-
Column: Cortecs T3, 2.7 µm, 2.1 x 30 mm
-
Mobile Phase A: Water with 0.1% of 200 mM ammonium formate (B1220265) and 0.01% formic acid
-
Mobile Phase B: 50:50 Acetonitrile:Isopropanol with 0.1% of 200 mM ammonium formate and 0.01% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 60°C
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. agilent.com [agilent.com]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid analysis [sciex.com]
- 7. lcms.cz [lcms.cz]
- 8. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metaboprofile.com [metaboprofile.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 3β-Hydroxy-5-cholenoic Acid Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for peak tailing issues encountered during the HPLC analysis of 3β-Hydroxy-5-cholenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for 3β-Hydroxy-5-cholenoic acid?
Peak tailing for 3β-Hydroxy-5-cholenoic acid in reversed-phase HPLC is most often a result of chemical and instrumental factors. The primary chemical cause is secondary interactions between the analyte and the stationary phase.[1][2] Specifically, free, ionized silanol (B1196071) groups (Si-O⁻) on the surface of silica-based columns can interact with the polar hydroxyl groups of the steroid, causing a secondary retention mechanism that leads to tailing.[2][3] Another significant factor is operating the mobile phase at a pH close to the analyte's pKa, which causes the compound to exist in both ionized and non-ionized forms simultaneously.[4][5] Instrumentally, issues like extra-column dead volume, column contamination, or a partially blocked column frit can also lead to asymmetrical peaks.[6][7]
Q2: How does the mobile phase pH influence the peak shape of this acidic compound?
The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like 3β-Hydroxy-5-cholenoic acid. Bile acids typically have a pKa value in the range of 4.5 to 5.0. When the mobile phase pH is close to this pKa, the carboxylic acid group exists in an equilibrium between its protonated (neutral) and deprotonated (anionic) forms.[5] This mixture of species interacts differently with the stationary phase, leading to peak broadening and tailing. To achieve a sharp, symmetrical peak, the pH of the mobile phase should be adjusted to at least 1.5 to 2 units below the pKa (i.e., pH 2.5-3.0).[2][8][9] At this low pH, the carboxylic acid is fully protonated, ensuring it exists as a single, less polar species, which results in better retention and peak shape.[10]
Q3: Which mobile phase additives are effective in minimizing peak tailing?
To control peak shape, specific additives should be incorporated into the mobile phase.
-
Acidic Modifiers : Adding 0.1% formic acid or acetic acid is highly effective.[11][12] These acids lower the mobile phase pH to a range of approximately 2.8 to 3.2, which suppresses the ionization of both the 3β-Hydroxy-5-cholenoic acid's carboxyl group and the column's residual silanol groups.[12][13] This minimizes secondary interactions and promotes a single retention mechanism.
-
Buffers : Using a buffer system, such as 10-20 mM ammonium (B1175870) formate (B1220265) or ammonium acetate, helps to stabilize the pH and increase the ionic strength of the mobile phase.[11][14] A stable pH is crucial for reproducible retention times and peak shapes, while increased ionic strength can help mask residual silanol sites, further improving symmetry.[14]
Q4: Can my choice of HPLC column contribute to peak tailing?
Yes, the column is a central factor. For problematic separations, consider the following:
-
Column Quality : Always use modern, high-purity, silica-based columns (Type B silica). These columns have a much lower content of metal impurities and fewer highly acidic silanol groups, which are major contributors to peak tailing with polar and ionizable compounds.[14]
-
Stationary Phase : A standard end-capped C18 column is a good starting point.[15][16] However, if tailing persists, a sterically protected C18 column (e.g., ARC-18) can offer different selectivity and may resolve the analyte from matrix interferences more effectively.[17][18]
-
Alternative Chemistries : If silanol interactions are the suspected cause, switching to a column with a different stationary phase can be beneficial. A polar-embedded phase provides shielding from residual silanols.[4][19] Alternatively, a Phenyl-Hexyl phase offers different selectivity through π-π interactions, which can be advantageous for steroid molecules.[19][20]
Q5: All the peaks in my chromatogram are tailing, not just the 3β-Hydroxy-5-cholenoic acid peak. What does this indicate?
When all peaks in a run exhibit tailing, the issue is likely systemic or instrumental, rather than related to specific analyte chemistry.[7] Common causes include:
-
Extra-Column Volume : Excessive dead volume in the system, caused by using tubing with a wide internal diameter or long connection lines between the injector, column, and detector, can cause band broadening and tailing.[4][6]
-
Column Frit Blockage : A partially blocked inlet frit on the column can distort the flow path of the sample, leading to broad and tailing peaks for all analytes.[7]
-
Column Void : A void or channel in the packing material at the head of the column can also cause universal peak distortion.[6] This can be confirmed by removing the guard column (if used) and seeing if the problem resolves.
Troubleshooting Guide
A systematic approach is the most effective way to diagnose and resolve peak tailing. The following workflow provides a step-by-step process for troubleshooting.
References
- 1. lctsbible.com [lctsbible.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromtech.com [chromtech.com]
- 5. moravek.com [moravek.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lcms.cz [lcms.cz]
- 16. HPLC Separation of Bile Acids with Ascentis Express C18 [sigmaaldrich.com]
- 17. lcms.cz [lcms.cz]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. agilent.com [agilent.com]
- 20. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
Technical Support Center: Matrix Effects in Bile Acid Quantification by LC-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to matrix effects in the quantification of bile acids by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide provides a systematic approach to identifying, assessing, and mitigating matrix effects during bile acid analysis.
Diagram 1: Troubleshooting Workflow for Matrix Effects
Caption: A stepwise workflow for identifying, mitigating, and re-evaluating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of bile acid LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., plasma, serum, bile).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of quantification.[2][3] Common interfering substances in biological samples include phospholipids (B1166683), salts, and other small molecules.[4][5]
Q2: What are the common signs of matrix effects in my LC-MS data?
A2: Several signs may indicate the presence of matrix effects in your data:
-
Poor peak shape: Tailing or fronting of analyte peaks.[6]
-
Low signal intensity: Significant reduction in the analyte signal, also known as ion suppression.[7]
-
High variability in results: Inconsistent quantification across different samples or batches.[8]
-
Retention time shifts: Inconsistent retention times for the same analyte across different injections.[9][10]
-
Non-linear calibration curves: Difficulty in obtaining a linear response for your calibration standards.[7]
Q3: How can I quantitatively assess the extent of matrix effects?
A3: The most common method is the post-extraction spike experiment.[6][7] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. The matrix effect (ME) is calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100 [6]
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value between 85% and 115% is often considered acceptable, indicating no significant matrix effect.[11]
Q4: What are the most effective strategies to minimize matrix effects?
A4: A combination of strategies is often employed:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting the bile acids. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but often less effective at removing phospholipids.[5][11]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.[12]
-
Solid-Phase Extraction (SPE): Considered a highly effective technique for removing phospholipids and other interferences.[5][13][14]
-
-
Improve Chromatographic Separation: Modifying the LC method can help separate bile acids from co-eluting matrix components. This can be achieved by:
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is a crucial strategy to compensate for matrix effects.[8][15][16] A SIL-IS is a form of the analyte where some atoms have been replaced by their heavy isotopes (e.g., ²H, ¹³C). Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar matrix effects. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be normalized.[8]
Diagram 2: Causes and Mitigation of Matrix Effects
Caption: The interplay between causes, consequences, and mitigation of matrix effects.
Data and Protocols
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Method | Relative Phospholipid Removal Efficiency | Analyte Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low | High | Simple, fast, and inexpensive. | Ineffective at removing phospholipids, leading to significant matrix effects.[5] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | Provides cleaner extracts than PPT.[12] | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | High | High | Highly effective at removing phospholipids and other interferences, leading to reduced matrix effects.[5][13] | More complex and costly than PPT. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
Objective: To quantify the degree of ion suppression or enhancement for a specific bile acid in a given matrix.[7]
Materials:
-
Blank biological matrix (e.g., plasma, serum) from at least six different sources.
-
Bile acid reference standard.
-
LC-MS grade solvents (e.g., methanol (B129727), acetonitrile, water).
-
Your validated sample preparation materials (e.g., protein precipitation plates, SPE cartridges).
Procedure:
-
Prepare Sample Set A (Analyte in Neat Solution): Prepare a solution of the bile acid in the initial mobile phase at a known concentration (e.g., mid-range of the calibration curve).
-
Prepare Sample Set B (Post-Extraction Spike): a. Process the blank matrix samples using your established sample preparation method. b. After the final extraction step, spike the extracted matrix with the bile acid reference standard to achieve the same final concentration as in Set A.
-
LC-MS Analysis: Inject and analyze both sets of samples using your LC-MS method.
-
Data Analysis: a. Calculate the average peak area for the analyte in Set A (Peak AreaNeat). b. Calculate the average peak area for the analyte in Set B (Peak AreaMatrix). c. Calculate the Matrix Effect (%) using the formula: ME (%) = (Peak AreaMatrix / Peak AreaNeat) x 100 .
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal
Objective: To extract bile acids from plasma while minimizing phospholipid-based matrix effects.[6][13]
Materials:
-
C18 SPE cartridges.
-
Plasma samples.
-
Internal standard solution (containing stable isotope-labeled bile acids).
-
4% Phosphoric Acid.
-
Methanol.
-
Water.
-
Nitrogen evaporator.
-
LC-MS vials.
Procedure:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Preparation: To 100 µL of plasma, add the internal standard solution and 100 µL of 4% phosphoric acid. Vortex to mix.
-
Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the bile acids with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an LC-MS vial for injection.
References
- 1. nebiolab.com [nebiolab.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX | Waters [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Bile acid analysis [sciex.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
improving sensitivity for low-level detection of 3b-Hydroxy-5-cholenoic acid
Welcome to the technical support center for the analysis of 3β-Hydroxy-5-cholenoic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving sensitive and accurate low-level detection of this important bile acid intermediate.
Troubleshooting Guide
This section addresses common issues encountered during the detection of 3β-Hydroxy-5-cholenoic acid, particularly when using mass spectrometry-based methods.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Inefficient Ionization: 3β-Hydroxy-5-cholenoic acid, like other bile acids, may not ionize efficiently under certain conditions. | Optimize Ion Source Parameters: Use electrospray ionization (ESI) in negative ion mode, as it is commonly effective for bile acids.[1] Adjust parameters such as capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature to maximize the signal for your specific instrument.[2] Mobile Phase Modification: Add a small amount of a volatile buffer like ammonium (B1175870) acetate (B1210297) or formic acid to the mobile phase to improve ionization.[1] However, be aware that high concentrations can cause signal suppression.[3] |
| Sample Degradation: The analyte may be unstable under the storage or experimental conditions. | Proper Sample Handling: Store samples at -80°C for long-term storage and -20°C for short-term storage, ensuring they are sealed and protected from light.[4] Avoid repeated freeze-thaw cycles.[4] | |
| Suboptimal Derivatization (for GC-MS): Incomplete derivatization of the hydroxyl and carboxyl groups will lead to poor volatility and low signal. | Ensure Complete Derivatization: Use a reliable derivatizing agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[1] Ensure the sample is completely dry before adding the reagent and incubate at an appropriate temperature (e.g., 60-80°C) for a sufficient time (e.g., 30-60 minutes) to drive the reaction to completion.[1] | |
| Poor Peak Shape (Tailing, Splitting, Broadening) | Column Contamination or Degradation: Buildup of matrix components on the column can degrade performance. | Column Maintenance: Use a guard column to protect the analytical column. Regularly flush the column according to the manufacturer's instructions. If issues persist, replace the column.[5] |
| Inappropriate Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. | Solvent Matching: Dissolve the final sample extract in a solvent that is the same or weaker than the initial mobile phase composition.[5] | |
| Large Injection Volume: Injecting too large a volume of sample can lead to peak broadening. | Optimize Injection Volume: Reduce the injection volume. If a larger volume is necessary for sensitivity, consider using a column with a larger internal diameter. | |
| Inconsistent Retention Times | Mobile Phase Instability: Changes in mobile phase composition due to evaporation or degradation can cause retention time shifts. | Fresh Mobile Phase: Prepare mobile phases fresh daily, especially those containing additives like formic acid in methanol, which can degrade.[6] Keep mobile phase reservoirs capped.[5] |
| Temperature Fluctuations: Variations in ambient temperature can affect chromatographic separation. | Use a Column Oven: Employ a thermostatically controlled column compartment to maintain a stable temperature.[5] | |
| System Leaks: A leak in the LC system will cause pressure fluctuations and affect retention times. | System Check: Manually check for leaks in all fittings and connections. | |
| High Background Noise / Ghost Peaks | Contaminated Solvents or Additives: Impurities in the mobile phase can accumulate on the column and elute as ghost peaks, especially in gradient runs.[3] | Use High-Purity Reagents: Use LC-MS grade solvents, water, and additives.[5][7] Avoid using formic acid from plastic containers as it can leach contaminants.[6] |
| Carryover from Previous Injections: Analyte from a previous, more concentrated sample may be retained in the system and elute in a subsequent run. | Implement a Wash Step: After injecting a high-concentration sample, run one or more blank injections with a strong solvent to wash the injector and column. | |
| Ion Suppression | Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can interfere with the ionization of the target analyte, reducing its signal. | Improve Sample Preparation: Implement more rigorous sample cleanup steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8] Chromatographic Separation: Optimize the LC gradient to separate the analyte from the majority of matrix components. |
| High Buffer Concentrations: Excessive amounts of mobile phase additives can suppress the analyte signal.[3] | Minimize Additives: Use the lowest concentration of additives necessary to achieve good chromatography and ionization.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method for sensitive detection of 3β-Hydroxy-5-cholenoic acid?
A1: For high sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[9] It often does not require derivatization, simplifying sample preparation.[1] Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS can offer even greater sensitivity and resolution.[10] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option but necessitates a derivatization step to make the analyte volatile.[1]
Q2: How can I improve the extraction efficiency of 3β-Hydroxy-5-cholenoic acid from complex matrices like plasma or tissue?
A2: A combination of protein precipitation followed by solid-phase extraction (SPE) is a robust approach.
-
Protein Precipitation: Precipitate proteins in plasma or serum by adding a cold organic solvent like ethanol (B145695) or acetonitrile (B52724).[1][8]
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to further purify the sample. Condition the cartridge, load the sample, wash away polar interferences with water, and then elute the bile acids with a solvent like methanol.[1]
-
Liquid-Liquid Extraction (LLE): For tissue samples, homogenization followed by LLE with a solvent like ethyl acetate can be effective.[8]
Q3: Is derivatization necessary for the analysis of 3β-Hydroxy-5-cholenoic acid?
A3: Derivatization is mandatory for GC-MS analysis to increase the volatility of the molecule.[1] A common method is the formation of trimethylsilyl (B98337) (TMS) ethers.[1] For LC-MS analysis, derivatization is generally not required. However, in some cases, chemical derivatization can be used to improve ionization efficiency and thus sensitivity.[11]
Q4: What are the expected mass transitions (MRM) for 3β-Hydroxy-5-cholenoic acid in negative ion mode ESI-MS/MS?
A4: While specific transitions should be optimized for your instrument, for a related compound, 3β,7α-dihydroxy-5-cholestenoic acid, a common approach is to monitor a specific precursor-to-product ion transition. For 3β-Hydroxy-5-cholenoic acid (formula C24H38O3, molecular weight 374.56 g/mol ), the precursor ion in negative mode would be the deprotonated molecule [M-H]⁻ at m/z 373.3. Product ions would result from fragmentation, often involving the loss of water or parts of the side chain. It is crucial to perform compound tuning by infusing a standard of the analyte into the mass spectrometer to determine the optimal precursor and product ions and collision energies for your specific instrument.[12]
Q5: What are typical concentrations of 3β-Hydroxy-5-cholenoic acid found in human plasma?
A5: In healthy individuals, the concentration of unconjugated 3β-Hydroxy-5-cholenoic acid in plasma has been reported to be around 67.2 ± 27.9 ng/mL.[13] Levels can be significantly elevated in patients with certain hepatobiliary diseases.[14][15]
Quantitative Data Summary
The following table summarizes reported limits of detection (LOD) and quantification (LOQ) for related bile acids using different methods. This provides a benchmark for expected sensitivity.
| Analyte Class | Method | Matrix | LOD | LOQ |
| Oxysterols | LC-MS/MS | CSF | 0.03 ng/mL | - |
| Oxysterols | LC-MS/MS | Serum | 0.5 ng/mL | - |
| Phenolic Compounds | UPLC-MS/MS | Fecal Samples | 0.001 - 0.107 µg/mL | 0.003 - 0.233 µg/mL |
| Mutagenic Impurities | UPLC-MS/MS | Drug Substance | - | 0.05 ppm |
Note: Data for 3β-Hydroxy-5-cholenoic acid specifically is limited in comparative tables. The values presented are for structurally similar or co-analyzed compounds and demonstrate the sensitivity achievable with modern instrumentation.
Experimental Protocols
Detailed Methodology: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of 3β-Hydroxy-5-cholenoic acid. Optimization for specific instruments and matrices is essential.
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[8]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[8]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% formic acid or 2mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid or 2mM ammonium acetate.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI), Negative Mode.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]
-
Ion Source Parameters:
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
Nebulizer Gas (Nitrogen): Flow rate to be optimized.
-
-
MRM Transitions: To be determined by infusing a standard solution of 3β-Hydroxy-5-cholenoic acid.
-
Detailed Methodology: Derivatization for GC-MS Analysis
-
Sample Preparation: Ensure the extracted and purified sample is completely dry. This is critical for the derivatization reaction.
-
Derivatization:
-
GC-MS Conditions:
-
Column: A capillary column suitable for steroid analysis, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Injector: Splitless injection.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), then ramp up to a high temperature (e.g., 300°C) to separate the derivatized bile acids.[1]
-
MS Ionization: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte.[1]
-
Visualizations
Caption: Workflow for LC-MS/MS analysis of 3β-Hydroxy-5-cholenoic acid.
Caption: A logical approach to troubleshooting low sensitivity issues.
Caption: Simplified alternative pathway of bile acid synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. support.waters.com [support.waters.com]
- 7. zefsci.com [zefsci.com]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Detection technologies and metabolic profiling of bile acids: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. highly sensitive uplc-ms: Topics by Science.gov [science.gov]
- 11. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 13. Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical evaluation of serum 3 beta-hydroxy-5-cholenoic acid in hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of 3 beta-hydroxy-5-cholenoic acid in serum of hepatobiliary diseases--its glucuronidated and sulfated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues with 3b-Hydroxy-5-cholenoic acid-d4 during storage
Welcome to the Technical Support Center for 3β-Hydroxy-5-cholenoic acid-d4. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance on the proper storage and handling of this deuterated compound.
Troubleshooting Guides
This section provides a step-by-step guide for investigating observed instability with 3β-Hydroxy-5-cholenoic acid-d4 during your experiments.
Guide: Investigating Degradation of 3β-Hydroxy-5-cholenoic acid-d4
If you are observing a decrease in the concentration of 3β-Hydroxy-5-cholenoic acid-d4 over time, or the appearance of unexpected peaks in your analytical runs, this guide will help you troubleshoot the potential causes.
1. Assess Storage and Handling Procedures:
-
Temperature: Confirm that the compound has been consistently stored at the recommended temperature. For long-term storage, -20°C is advised.
-
Light Exposure: Ensure the compound has been protected from light by using amber vials or storing it in the dark.
-
Moisture: The compound is sensitive to moisture. Ensure it has been stored in a tightly sealed container in a dry environment.
-
Solvent: If in solution, verify the solvent is of high purity and appropriate for use. Protic solvents may facilitate isotopic exchange.
2. Evaluate the Possibility of Isotopic Exchange (H/D Exchange):
The deuterium (B1214612) label on the hydroxyl group at the 3β-position can be susceptible to exchange with protons from the solvent or other components in the sample matrix.
-
Analytical Confirmation: Use mass spectrometry to check for a decrease in the mass-to-charge ratio (m/z) of your compound, which would indicate a loss of deuterium and replacement with hydrogen.
-
Solvent Effects: The rate of H/D exchange can be influenced by the pH and protic nature of the solvent. Acidic or basic conditions can catalyze this exchange.
3. Investigate Chemical Degradation:
Like other Δ⁵-sterols, 3β-Hydroxy-5-cholenoic acid is susceptible to oxidation.
-
Oxidation Products: The primary sites of oxidation are the C7 position and the Δ⁵ double bond. Look for the appearance of oxidation products such as 7-keto, 7-hydroxy, and 5,6-epoxy derivatives in your analytical data.
-
Contributing Factors: Exposure to air (oxygen), elevated temperatures, and light can accelerate oxidative degradation.
4. Consider Enzymatic Degradation (for Biological Samples):
In biological matrices, 3β-Hydroxy-5-cholenoic acid can be metabolized by enzymes.
-
Metabolic Pathway: The compound can be converted to 3β,7α-dihydroxy-5-cholenoic acid by microsomal enzymes.
-
Mitigation: If working with biological samples, ensure that enzymatic activity is properly inhibited if degradation is a concern.
Experimental Protocols
Protocol: Stability Testing of 3β-Hydroxy-5-cholenoic acid-d4
This protocol outlines a general procedure to assess the stability of 3β-Hydroxy-5-cholenoic acid-d4 under your specific experimental conditions.
-
Sample Preparation:
-
Prepare a stock solution of 3β-Hydroxy-5-cholenoic acid-d4 in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, DMSO).
-
Prepare replicate samples of your experimental matrix (e.g., buffer, plasma, cell culture media) spiked with a known concentration of the 3β-Hydroxy-5-cholenoic acid-d4 stock solution.
-
Prepare control samples in the dissolution solvent alone.
-
-
Incubation:
-
Store the replicate samples under various conditions you wish to test (e.g., different temperatures, light exposures, pH values).
-
It is recommended to include a baseline sample set that is immediately analyzed (T=0).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from each sample.
-
Analyze the samples by a suitable analytical method, such as LC-MS or GC-MS, to determine the concentration of 3β-Hydroxy-5-cholenoic acid-d4 and to identify any potential degradation products or evidence of isotopic exchange.
-
-
Data Analysis:
-
Plot the concentration of 3β-Hydroxy-5-cholenoic acid-d4 as a function of time for each condition.
-
Analyze the mass spectra for any changes in the isotopic distribution of the parent compound and the presence of new peaks corresponding to potential degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3β-Hydroxy-5-cholenoic acid-d4?
A: For long-term stability, it is recommended to store 3β-Hydroxy-5-cholenoic acid-d4 at -20°C in a tightly sealed container, protected from light and moisture. Some suppliers indicate a stability of at least four years under these conditions. For solutions, storage at -80°C may extend stability.
Q2: I am seeing a gradual decrease in the signal for my 3β-Hydroxy-5-cholenoic acid-d4 standard in my LC-MS analysis. What could be the cause?
A: This could be due to several factors:
-
Adsorption: The compound may be adsorbing to your vials or tubing. Consider using silanized glassware.
-
Degradation: The compound may be degrading in your solvent or sample matrix. Review the stability of the compound in your specific solvent and at the temperature of your autosampler.
-
Isotopic Exchange: If you are using a protic solvent, the deuterium on the hydroxyl group may be exchanging with hydrogen from the solvent. This would result in a decrease in the signal of the deuterated compound and an increase in the signal of the non-deuterated analogue.
Q3: Can I use protic solvents like methanol (B129727) or water with 3β-Hydroxy-5-cholenoic acid-d4?
A: While soluble in some protic solvents, be aware that these can facilitate the exchange of the deuterium on the 3β-hydroxy group with a proton from the solvent. The rate of this exchange is dependent on pH and temperature. If possible, use aprotic solvents for stock solutions and minimize the time the compound is in a protic solvent.
Q4: What are the likely degradation products of 3β-Hydroxy-5-cholenoic acid?
A: Based on the chemistry of similar Δ⁵-sterols, the most likely degradation products are formed through oxidation. These include 7-keto-3β-hydroxy-5-cholenoic acid, 3β,7α-dihydroxy-5-cholenoic acid, 3β,7β-dihydroxy-5-cholenoic acid, and 5,6-epoxides. In biological systems, it can be enzymatically converted to other bile acids.
Data Presentation
Table 1: Recommended Storage Conditions for 3β-Hydroxy-5-cholenoic acid and Related Compounds
| Compound/Class | Form | Recommended Storage Temperature | Additional Notes |
| 3β-Hydroxy-5-cholenoic acid | Solid | -20°C | Protect from light and moisture. Stable for at least 4 years. |
| 3β-Hydroxy-5-cholenoic acid | In Solvent | -20°C to -80°C | Use aprotic solvents for stock solutions to minimize H/D exchange. |
| Deuterated Steroids (General) | Solid/Solution | -20°C | Store in tightly sealed containers under an inert atmosphere if possible. |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Technical Support Center: 3β-Hydroxy-5-cholenoic acid-d4 MRM Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing Multiple Reaction Monitoring (MRM) parameters for 3β-Hydroxy-5-cholenoic acid-d4.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for 3β-Hydroxy-5-cholenoic acid-d4?
A1: 3β-Hydroxy-5-cholenoic acid-d4 is typically analyzed using electrospray ionization (ESI) in negative ion mode. The precursor ion will be the deprotonated molecule, [M-H]⁻. Given the molecular weight of the non-deuterated form is approximately 374.56 g/mol , the deuterated (d4) version will have a monoisotopic mass of approximately 378.3 g/mol . Therefore, you should look for a precursor ion with an m/z of approximately 377.3.
Q2: Why am I not seeing significant fragmentation for my 3β-Hydroxy-5-cholenoic acid-d4 standard?
A2: Unconjugated bile acids, like 3β-Hydroxy-5-cholenoic acid, are known to exhibit limited fragmentation under typical collision-induced dissociation (CID) conditions.[1][2] This can result in a low abundance of product ions. In such cases, a "pseudo-MRM" transition, where the precursor ion is also monitored as the product ion, is often used for quantification.[1]
Q3: What are typical starting points for collision energy (CE) and cone voltage (CV) optimization?
A3: While optimal values are instrument-dependent, you can start with a cone voltage around 60 V and a collision energy range of 10-40 eV.[3] A systematic approach, as outlined in the experimental protocol below, is necessary to determine the ideal settings for your specific instrument and experimental conditions.
Q4: How can I improve the signal intensity of my analyte?
A4: Several factors can influence signal intensity. Consider the following:
-
Mobile Phase Composition: Adding a small amount of a weak acid like formic acid or a buffer such as ammonium (B1175870) formate (B1220265) to the mobile phase can improve ionization efficiency in negative mode.[4]
-
Source Parameters: Optimize source-specific parameters like capillary voltage, source temperature, and gas flows (cone gas and desolvation gas) to maximize the signal response.[3]
-
Sample Preparation: Ensure your sample preparation effectively removes interfering matrix components that could cause ion suppression.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No Product Ions Observed | Collision energy is too low. | Gradually increase the collision energy in increments of 2-5 eV and observe the product ion scan. |
| Collision cell issue. | Confirm that the collision gas (e.g., argon) is turned on and flowing at the correct pressure. Run a system check or a known compound that reliably fragments to ensure the collision cell is functioning correctly.[4] | |
| Analyte characteristics. | As mentioned, unconjugated bile acids may not fragment well.[1][2] Consider using a precursor-to-precursor ion transition for quantification if no stable product ions are found. | |
| Inconsistent Signal/Poor Reproducibility | Matrix effects. | Dilute the sample or improve the sample cleanup procedure to reduce matrix suppression or enhancement.[2] Use a stable isotope-labeled internal standard like 3β-Hydroxy-5-cholenoic acid-d4 to compensate for these effects. |
| LC issues. | Check for fluctuations in pump pressure, ensure the column is not clogged, and verify the mobile phase composition. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the system thoroughly. |
| Interfering species in the sample matrix. | Improve chromatographic separation to resolve the analyte from interfering compounds. A more selective product ion transition may also help. |
MRM Parameter Optimization
The following table summarizes the key parameters for MRM method development. Note that the product ion and collision energy values are illustrative and must be determined empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 3β-Hydroxy-5-cholenoic acid-d4 | ~377.3 | To be determined | To be determined | To be determined |
Detailed Experimental Protocol: MRM Parameter Optimization
This protocol outlines the steps to optimize MRM parameters for 3β-Hydroxy-5-cholenoic acid-d4 using a triple quadrupole mass spectrometer.
1. Analyte Infusion and Precursor Ion Identification: a. Prepare a 1 µg/mL solution of 3β-Hydroxy-5-cholenoic acid-d4 in an appropriate solvent (e.g., 50:50 methanol:water). b. Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. c. Acquire a full scan mass spectrum in negative ESI mode to confirm the m/z of the [M-H]⁻ precursor ion (~377.3 m/z). d. Optimize source parameters (capillary voltage, source temperature, gas flows) to maximize the precursor ion signal.[3]
2. Product Ion Identification: a. Set the mass spectrometer to product ion scan mode, selecting the confirmed precursor ion in Q1. b. Ramp the collision energy (CE) from 10 to 40 eV in a stepwise manner. c. Identify the most abundant and stable product ions generated in the collision cell (Q2). If fragmentation is poor, the precursor ion itself may be the most stable option.[1]
3. MRM Transition Optimization: a. Select the most promising precursor-product ion pairs for MRM analysis. b. For each transition, perform an experiment where the collision energy is varied while keeping the cone voltage constant. c. Monitor the signal intensity for each transition at each CE value to determine the optimal collision energy that yields the highest signal. d. Next, with the optimal CE, vary the cone voltage to find the value that maximizes the signal for each MRM transition.
4. Final Method Verification: a. Once the optimal MRM transitions and associated parameters are determined, inject the standard onto the LC system to confirm the retention time and peak shape. b. The final MRM method should include at least two transitions per compound if possible: one for quantification and one for confirmation.
Workflow for MRM Parameter Optimization
Caption: Workflow for optimizing MRM parameters for 3β-Hydroxy-5-cholenoic acid-d4.
References
- 1. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Don't see product-ions of steroides. - Chromatography Forum [chromforum.org]
reducing background noise in 3b-Hydroxy-5-cholenoic acid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the analysis of 3β-Hydroxy-5-cholenoic acid, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in the LC-MS/MS analysis of 3β-Hydroxy-5-cholenoic acid?
A1: Background noise in the analysis of 3β-Hydroxy-5-cholenoic acid can originate from multiple sources, broadly categorized as chemical, electronic, and matrix-related.[1]
-
Chemical Noise: This arises from impurities in solvents and reagents, plasticizers leaching from labware (e.g., phthalates), column bleed, and contaminated carrier gases.[2] Using high-purity (LC-MS grade) solvents and reagents is crucial.[1]
-
Matrix Effects: Components of the biological sample (e.g., salts, lipids, phospholipids) can co-elute with the analyte and interfere with the ionization process in the mass spectrometer source.[3][4] This can lead to ion suppression or enhancement, which affects signal intensity and baseline stability.[4][5]
-
Instrumental Noise: This can be caused by leaks in the LC or MS system, contaminated gas filters, septum bleed, or issues with the ion source and detector.[6][7] Regular maintenance and system checks are essential to minimize this.[8]
-
Carryover: Residual analyte from a previous, more concentrated sample can appear as "ghost peaks" or contribute to a higher baseline in subsequent runs.[2]
Q2: How do matrix effects specifically impact the analysis of 3β-Hydroxy-5-cholenoic acid?
A2: Matrix effects can significantly compromise the accuracy and sensitivity of quantification.[9][10] For 3β-Hydroxy-5-cholenoic acid, which is often analyzed in complex matrices like plasma or serum, endogenous compounds such as phospholipids (B1166683) and other bile acids can co-elute and compete for ionization, typically leading to ion suppression.[5][11] This reduces the analyte's signal intensity, raising the limit of detection (LOD) and affecting reproducibility.[12] In some cases, matrix components can even alter the retention time and peak shape of the analyte.[4]
Q3: Is derivatization necessary for analyzing 3β-Hydroxy-5-cholenoic acid, and can it help reduce background?
A3: While not always mandatory, derivatization can be highly beneficial. 3β-Hydroxy-5-cholenoic acid has a hydroxyl group and a carboxylic acid group, which can be targeted to improve analytical performance.[13] Derivatization can enhance ionization efficiency, leading to a stronger analyte signal that rises above the background noise.[14][15] For example, reagents that introduce a permanently charged group can significantly improve sensitivity in ESI-MS.[14] However, the derivatization process itself must be optimized, as excess reagent or byproducts can also contribute to background noise.[2]
Troubleshooting Guide: High Background Noise
This guide provides a systematic approach to identifying and resolving common sources of high background noise during your analysis.
Problem 1: Consistently High Baseline Across the Entire Chromatogram
A noisy or elevated baseline can obscure low-level peaks and impact integration and quantification.[16]
| Possible Cause | Solution | Expected Outcome |
| Contaminated Mobile Phase or Solvents | Prepare fresh mobile phase using high-purity, LC-MS grade solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium (B1175870) formate).[1][16] Sonicate freshly prepared solvents to remove dissolved gases.[1] | A significant drop in the baseline intensity and overall noise level. |
| Contaminated LC-MS System | Flush the entire system, including the solvent lines, pump, and injector, with a strong solvent mixture (e.g., isopropanol/water).[17] If the background is broad or shows repeating mass units, residual detergents from cleaning may be the cause.[7] | The baseline should return to its normal level after thorough flushing. |
| Leaks in the System | Check all fittings and connections for leaks, from the solvent reservoirs to the MS source.[6] Pay special attention to the transfer line nut and vent valve.[6] | A stable, lower baseline once leaks are secured. |
| Contaminated Carrier/Nebulizer Gas | Ensure high-purity nitrogen or air is used. Install or replace gas purification traps to remove moisture, hydrocarbons, and oxygen.[2] | A noticeable reduction in baseline noise. |
Problem 2: Presence of Specific, Repetitive, or "Ghost" Peaks
These peaks are not part of your sample and can interfere with analyte identification and quantification.
| Possible Cause | Solution | Expected Outcome |
| Sample Carryover | Inject several solvent blanks after running a high-concentration sample or standard. If ghost peaks persist, optimize the needle wash method using a stronger solvent and increase the wash volume/time.[2] | Ghost peaks should decrease in intensity with each subsequent blank injection and eventually disappear. |
| Septum Bleed | Replace the injector septum with a high-quality, low-bleed option. Condition the new septum as per the manufacturer's instructions before analysis.[2] Septum contamination can be identified by characteristic siloxane polymer ions.[6] | Reduction or elimination of sharp, regularly spaced peaks, particularly at higher temperatures. |
| Plasticizer Contamination | Avoid plastic labware wherever possible. Use glass or polypropylene (B1209903) vials and pipette tips. Run a blank using only the solvents and labware to confirm the source of contamination.[2] | Disappearance of characteristic plasticizer peaks (e.g., phthalates). |
| Column Bleed | Condition the column by baking it at its maximum recommended temperature for several hours.[2] Ensure you are not exceeding the column's upper temperature limit during your analytical run.[6] | A more stable baseline at higher temperatures and the reduction of a rising baseline during a gradient. |
Experimental Protocols
Protocol 1: Systematic Identification of Noise Source (LC vs. MS)
This protocol helps determine whether the source of the background noise is originating from the LC system or the MS detector.
-
MS Infusion Setup: Disconnect the LC column from the mass spectrometer.
-
Solvent Infusion: Using a syringe pump, directly infuse a fresh, high-purity mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) into the MS at a typical flow rate (e.g., 0.3-0.5 mL/min).
-
Data Acquisition: Acquire data in full scan mode.
-
Analysis:
-
Low & Stable Background: If the background noise is low and stable, the contamination is likely originating from the LC system (column, tubing, injector, solvent bottles).[7]
-
High & Unstable Background: If the high background persists, the source is likely within the mass spectrometer itself (e.g., contaminated source, transfer optics) or the infused solvent/syringe.[7]
-
Protocol 2: Solid Phase Extraction (SPE) for Plasma/Serum Samples
A robust sample cleanup is one of the most effective ways to reduce matrix-derived background noise.[5] This is a general protocol using a mixed-mode anion exchange SPE plate/cartridge.
-
Sample Pre-treatment: To 100 µL of plasma or serum, add 10 µL of an appropriate internal standard solution. Add 200 µL of 0.1% formic acid in water and vortex for 1 minute.
-
SPE Conditioning: Condition the SPE sorbent (e.g., Weak Anion Exchange) with 500 µL of methanol (B129727), followed by 500 µL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE plate/cartridge. Apply a gentle vacuum to pull the sample through at a slow, consistent rate (approx. 0.5 mL/min).[18]
-
Wash Step 1 (Remove Hydrophilic Impurities): Wash the sorbent with 500 µL of 25 mM ammonium acetate (B1210297) in water.
-
Wash Step 2 (Remove Lipids): Wash the sorbent with 500 µL of methanol.
-
Sorbent Drying: Dry the SPE sorbent thoroughly under high vacuum for 5-10 minutes to remove all wash solvents.
-
Elution: Elute the 3β-Hydroxy-5-cholenoic acid with 500 µL of methanol containing 2% ammonium hydroxide.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45 °C. Reconstitute the dried sample in 100 µL of the initial mobile phase.
Visual Guides and Workflows
Troubleshooting Workflow for High Background Noise
Caption: A logical workflow for systematically troubleshooting high background noise.
Sample Preparation and Analysis Workflow
Caption: Standard experimental workflow from sample collection to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. myadlm.org [myadlm.org]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 8. gmi-inc.com [gmi-inc.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Evaluating the impact of matrix effects on biomarker assay sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix and Sampling Effects on Quantification of Protein Biomarkers of Drug-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Showing Compound 3b-Hydroxy-5-cholenoic acid (FDB021935) - FooDB [foodb.ca]
- 14. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. support.waters.com [support.waters.com]
- 18. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Bile Acid Recovery with Solid-Phase Extraction (SPE)
Welcome to the technical support center for bile acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of different Solid-Phase Extraction (SPE) cartridges on bile acid recovery. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of SPE cartridges used for bile acid extraction?
A1: The most frequently used SPE cartridges for bile acid extraction are reversed-phase, ion-exchange, and polymer-based cartridges.[1]
-
Reversed-Phase (e.g., C18): These are widely used due to their ability to retain hydrophobic bile acids from aqueous matrices.[2][3]
-
Ion-Exchange: These cartridges are selected based on the charge of the bile acid conjugates. Anion exchange is suitable for acidic analytes like bile acids.[4]
-
Polymer-Based (e.g., Oasis HLB, Strata-X): These offer a combination of hydrophilic and lipophilic retention mechanisms, allowing for the extraction of a broader range of bile acid polarities.[5][6]
Q2: I am experiencing low recovery of my target bile acids. What are the potential causes?
A2: Low recovery is a common issue in SPE and can stem from several factors:[7][8]
-
Improper Cartridge Conditioning or Equilibration: Failure to properly wet and prepare the sorbent can lead to inconsistent retention.[8]
-
Incorrect Sample pH: The pH of your sample is crucial, especially for ion-exchange mechanisms, as it dictates the ionization state of the bile acids.[4]
-
Inappropriate Wash Solvent: The wash solvent may be too strong, leading to the premature elution of your analytes of interest.
-
Inefficient Elution: The elution solvent may not be strong enough, or the volume may be insufficient to completely recover the bile acids from the sorbent.[7]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can cause breakthrough of the analyte during sample loading.
-
Matrix Effects: Components in the biological matrix (e.g., proteins, phospholipids) can interfere with the binding of bile acids to the sorbent or cause ion suppression/enhancement during analysis.[9]
Q3: How do I choose the right SPE cartridge for my specific bile acid analysis?
A3: The choice of SPE cartridge depends on the properties of the bile acids you are targeting (e.g., free, conjugated, sulfated) and the nature of your sample matrix.[10]
-
For hydrophobic, unconjugated bile acids in a relatively clean aqueous sample, a C18 cartridge is often a good starting point.[2]
-
For a broader range of bile acids with varying polarities , including both conjugated and unconjugated forms, a polymeric sorbent like Oasis HLB may provide better and more consistent recoveries.[5][11]
-
For targeted extraction of ionic bile acid conjugates , an ion-exchange cartridge can offer high selectivity.[4]
It is often necessary to screen several different cartridges to determine the optimal choice for your specific application.[10]
Q4: Can I reuse my SPE cartridges for bile acid analysis?
A4: While some studies have explored the possibility of re-using SPE cartridges under specific, mild conditions, it is generally not recommended for quantitative bioanalysis.[2] Reusing cartridges can lead to cross-contamination, reduced recovery, and inconsistent results. For critical applications, it is best to use a new cartridge for each sample.
Troubleshooting Guides
Issue 1: Low Bile Acid Recovery
Symptoms:
-
Analyte signal is significantly lower than expected.
-
High variability in recovery between samples.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Improper Cartridge Conditioning/Equilibration | Ensure the cartridge is conditioned with a solvent like methanol (B129727) to activate the sorbent, followed by an equilibration step with a solvent similar in composition to your sample loading solution. Do not let the cartridge dry out before loading the sample. |
| Incorrect Sample pH | Adjust the pH of your sample to ensure the target bile acids are in the appropriate ionization state for retention on the chosen sorbent (neutral for reversed-phase, charged for ion-exchange).[4] |
| Wash Solvent Too Strong | Decrease the organic content or strength of your wash solvent. Test different wash solutions to find one that removes interferences without eluting the target bile acids. |
| Inefficient Elution | Increase the strength or volume of the elution solvent. Consider using a stronger solvent or a mixture of solvents. You can also try a soak step, allowing the elution solvent to sit in the cartridge for a few minutes before final elution.[7] |
| Analyte Breakthrough During Loading | Decrease the sample loading flow rate to allow for better interaction between the bile acids and the sorbent. If the problem persists, consider using a larger cartridge with more sorbent mass or diluting your sample. |
| Strong Analyte-Sorbent Interaction | If bile acids are irreversibly bound, consider using a less retentive sorbent (e.g., C8 instead of C18 for very hydrophobic bile acids) or modify the elution solvent to disrupt the strong interactions. |
Issue 2: Poor Reproducibility
Symptoms:
-
Inconsistent recovery rates across a batch of samples.
-
Relative standard deviation (RSD) is unacceptably high.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Sample Processing | Ensure all samples are treated identically. Use a consistent flow rate for all steps (loading, washing, elution). Automated SPE systems can improve reproducibility.[12] |
| Cartridge Bed Drying Out | After the equilibration step, do not allow the cartridge to dry before loading the sample, as this can lead to channeling and inconsistent retention.[13] |
| Variable Matrix Effects | Matrix components can vary between samples, leading to inconsistent ion suppression or enhancement. Optimize the wash step to remove as many interfering compounds as possible. Consider using a more selective sorbent or a different sample cleanup technique in conjunction with SPE. |
| Inconsistent Elution Volume | Ensure the elution is performed with a precise and consistent volume of solvent for all samples. |
Issue 3: High Matrix Effects
Symptoms:
-
Ion suppression or enhancement observed in mass spectrometry analysis.
-
Poor accuracy and precision in quantitative results.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Co-elution of Interfering Substances | Optimize the wash step by using a solvent that is strong enough to remove matrix components but weak enough to retain the bile acids. |
| Insufficient Selectivity of the Sorbent | Consider using a more selective SPE sorbent, such as a mixed-mode or ion-exchange cartridge, which can provide better cleanup by utilizing multiple retention mechanisms.[4] |
| Phospholipid Interference | If working with plasma or serum, phospholipids (B1166683) are a common source of matrix effects. Use a specific phospholipid removal product or a polymeric SPE sorbent designed to minimize their co-extraction.[11] |
| Sample Dilution | Diluting the sample before SPE can reduce the concentration of interfering matrix components.[11] |
Data Presentation: Comparison of SPE Cartridge Performance
The following tables summarize reported recovery data for bile acids using different SPE cartridges. It is important to note that direct comparisons are challenging due to variations in experimental conditions, matrices, and the specific bile acids analyzed in each study.
Table 1: Recovery of Bile Acids using C18 SPE Cartridges
| Bile Acid(s) | Sample Matrix | Reported Recovery (%) | Reference |
| 19 Bile Acids (conjugated and unconjugated) | Porcine Bile | 89.1 - 100.2 | [3] |
| Common Bile Acids | Serum | Large variations observed between different manufacturers | [10] |
| General Bile Acids | Bile | >80% | [3] |
Table 2: Recovery of Bile Acids using Other SPE Cartridges
| SPE Cartridge Type | Bile Acid(s) | Sample Matrix | Reported Recovery (%) | Reference |
| Non-ionic Resin (Amberlite XAD-7) | Non-sulfated Bile Acids | Serum | >95% | |
| Non-ionic Resin (Amberlite XAD-7) | Sulfated Bile Acids | Serum | >70% | |
| Polymeric (Oasis PRiME HLB) | General Acidic Drugs | Plasma | High and consistent | [11] |
Note: The recovery of acidic drugs on polymeric SPE is included as a relevant proxy for bile acid behavior, as specific comparative data for bile acids on these cartridges is limited in the literature.
Experimental Protocols
Below are generalized experimental protocols for bile acid extraction from serum/plasma and urine using a reversed-phase (C18) SPE cartridge. These should be optimized for your specific application.
Protocol 1: Bile Acid Extraction from Serum/Plasma using C18 SPE
-
Sample Pre-treatment:
-
To 100 µL of serum or plasma, add an internal standard.
-
Dilute the sample with 100 µL of 4% phosphoric acid to precipitate proteins and adjust the pH.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a low, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the bile acids with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., 100 µL of 50:50 methanol:water).
-
Protocol 2: Bile Acid Extraction from Urine using C18 SPE
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
To 1 mL of the supernatant, add an internal standard.
-
Adjust the pH of the sample to be acidic (e.g., pH 3-4) with an appropriate acid to ensure the bile acids are in their neutral form.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a low, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash with a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove interferences.
-
-
Elution:
-
Elute the bile acids with 1-2 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a solvent compatible with your analytical system.
-
Mandatory Visualizations
Caption: A generalized workflow for solid-phase extraction (SPE) of bile acids.
Caption: A troubleshooting decision tree for low bile acid recovery in SPE.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Determination of Bile Acids in Piglet Bile by Solid Phase Extraction and Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. welch-us.com [welch-us.com]
- 8. specartridge.com [specartridge.com]
- 9. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 10. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. silicycle.com [silicycle.com]
method validation challenges for bile acid quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method validation for bile acid quantification, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common sources of matrix effects in bile acid analysis and how can I mitigate them?
A1: Matrix effects are a significant challenge in bile acid quantification, caused by co-eluting endogenous components from the biological sample (e.g., plasma, urine, feces) that interfere with the ionization of the target analytes.[1][2] This can lead to ion suppression or enhancement, affecting accuracy and reproducibility.[3][4]
Common Sources:
-
Phospholipids (B1166683) and Triglycerides: Abundant in plasma and serum, these lipids can cause significant ion suppression.[2][5]
-
Salts and Buffers: High concentrations of inorganic salts from urine or buffers used in sample preparation can interfere with the electrospray ionization (ESI) process.[6]
-
Other Endogenous Metabolites: Compounds with similar structures or retention times can co-elute and compete for ionization.
Troubleshooting & Mitigation Strategies:
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT with solvents like methanol (B129727) or acetonitrile (B52724) may not completely remove interfering lipids.[5][7] Acetone has been shown to be more effective at eluting problematic phospholipids post-analysis, enhancing method robustness.[5]
-
Solid-Phase Extraction (SPE): SPE is a more selective method for purifying and concentrating bile acids, offering better removal of interfering components compared to PPT.[7] C18-based SPE procedures can achieve high recoveries for a broad range of bile acids.[7][8]
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate bile acids but may require multiple extraction steps to achieve optimal recovery.[7]
-
-
Improve Chromatographic Separation:
-
Develop a robust LC method that separates bile acids from the regions where matrix effects are most prominent.[4] A post-column infusion experiment can help identify these regions.[4]
-
Using unique mobile phase systems, such as those containing acetone, can help elute interfering lipids from the column during the analytical run.[5]
-
-
Use Stable Isotope-Labeled Internal Standards (SIL-IS):
-
Sample Dilution:
-
Diluting the sample can reduce the concentration of interfering matrix components, but this approach is only viable if the method has sufficient sensitivity to detect the diluted analytes.[6]
-
Q2: My recovery for certain conjugated bile acids (e.g., sulfated or taurine-conjugated) is low and inconsistent. What can I do?
A2: Low and variable recovery of conjugated bile acids, particularly the more polar ones like sulfated conjugates, is a common issue, often related to the sample extraction procedure.
Troubleshooting Steps:
-
Re-evaluate Extraction Method:
-
Protein Precipitation: This method may not be efficient for all conjugated bile acids.
-
Solid-Phase Extraction (SPE): This is often the preferred method. However, the protocol must be optimized. Standard SPE procedures can result in significant losses of sulfated taurine-conjugated bile acids.[9]
-
-
Optimize SPE Protocol:
-
Sample Pre-treatment: Adjusting the pH of the sample can improve the retention of certain bile acids on the SPE sorbent. For urinary bile acids, adding an equal volume of 0.5 M triethylamine (B128534) sulfate (B86663) to the urine before loading it onto the ODS-silica cartridge has been shown to prevent the loss of sulfated conjugates.
-
Sorbent Choice: While C18 is widely used, other sorbents may provide better recovery for your specific analytes of interest.
-
Wash and Elution Solvents: Systematically optimize the composition and volume of the wash and elution solvents. A weak wash solvent is needed to remove interferences without eluting the analytes, while the elution solvent must be strong enough to recover all retained bile acids.
-
-
Check for Solubility Issues: Poor solubility of certain bile acid species in the reconstitution solvent can lead to apparent low recovery.[10] Ensure the final extract is fully dissolved before injection.
Q3: How do I resolve co-eluting isomeric and isobaric bile acids?
A3: The structural similarity of bile acids leads to many isomers (same formula, different structure, e.g., UDCA and CDCA) and isobars (same mass, different formula), which are a major analytical challenge.[1][11] Differentiating them is critical for accurate biological interpretation.
Strategies for Resolution:
-
High-Efficiency Liquid Chromatography:
-
Column Choice: Use high-resolution columns, such as those with smaller particle sizes (e.g., sub-2 µm) or different stationary phase chemistries (e.g., C18, PFP).[12][13]
-
Gradient Optimization: Meticulously optimize the mobile phase gradient (solvents, additives like formic acid or ammonium (B1175870) formate (B1220265), slope, and time).[5][14] A long, shallow gradient is often required to separate critical pairs.[5] LC-MS/MS methods have been developed that can separate dozens of bile acids, including key isobar groups, within a single run.[14][15]
-
-
Advanced Separation Techniques:
-
Differential Ion Mobility Spectrometry (DMS): This technology, used in conjunction with LC-MS, separates ions based on their shape and size (dipole moment) before they enter the mass spectrometer.[11] DMS can effectively separate isomeric bile acids that are difficult to resolve chromatographically, even with minimal LC separation.[11]
-
Method Validation & Experimental Protocols
Typical Method Validation Acceptance Criteria
Method validation should be performed according to regulatory guidelines (e.g., FDA).[16][17] The following table summarizes typical acceptance criteria for chromatographic assays.
| Parameter | Lower Limit of Quantification (LLOQ) | Other Quality Controls (QCs) |
| Accuracy | Within ±20-25% of the nominal value | Within ±15-20% of the nominal value |
| Precision (%CV / %RSD) | Should not exceed 20-25% | Should not exceed 15-20% |
| Linearity (r²) | ≥0.99 | Not Applicable |
| Recovery | Consistent and reproducible (no set % required by FDA, but should be optimized)[18] | Consistent and reproducible |
| Sources:[14][17][19] |
Example Quantitative Data from Validated Methods
The following table presents performance characteristics from a published, validated LC-MS/MS method for quantifying 15 bile acid species in serum.
| Parameter | Result |
| Linearity Range | 5 ng/mL - 5000 ng/mL |
| Correlation Coefficient (r²) | >0.99 for all analytes |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra- & Inter-Assay Imprecision (%CV) | <10% |
| Accuracy | 85% - 115% |
| Recovery | 92% - 110% |
| Source:[14] |
Detailed Experimental Protocol: Sample Preparation & LC-MS/MS
This section provides a representative protocol for the quantification of bile acids in human serum.
1. Sample Preparation: Protein Precipitation [20]
-
Aliquot 200 µL of serum sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (containing a mix of stable isotope-labeled bile acids).
-
Add 780 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 20 seconds.
-
Centrifuge for 5 minutes at 18,000 rcf.
-
Transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Add 200 µL of water to the supernatant before analysis.
2. LC-MS/MS Instrumental Conditions [14][20]
-
LC System: UPLC/UHPLC system.
-
Column: Reversed-phase C18 column (e.g., Cortecs T3, 2.7 µm, 2.1 x 30 mm).
-
Column Temperature: 60 °C.
-
Mobile Phase A: Water with 0.1% of 200 mM ammonium formate and 0.01% formic acid.
-
Mobile Phase B: 1:1 Acetonitrile/Isopropanol with 0.1% of 200 mM ammonium formate and 0.01% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
0.0 - 5.5 min: Linear gradient from 5% to 50% B.
-
5.5 - 6.2 min: Increase to 98% B.
-
6.2 - 7.0 min: Re-equilibrate at 5% B.
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Workflow & Logic Diagrams
The following diagrams illustrate common workflows and troubleshooting logic in bile acid analysis.
References
- 1. Bile acid analysis [sciex.com]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Conditions for solid-phase extraction of urinary bile acids with octadecylsilane-bonded silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 13. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Isomers-oriented separation of forty-five plasma bile acids with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. nalam.ca [nalam.ca]
- 18. fda.gov [fda.gov]
- 19. pharmacompass.com [pharmacompass.com]
- 20. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Isotopic Crosstalk in Deuterated Standards
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to isotopic crosstalk when using deuterated internal standards in mass spectrometry-based quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern?
Isotopic crosstalk, also known as isotopic interference, occurs when the isotopic distribution of an analyte overlaps with the mass-to-charge ratio (m/z) of its corresponding deuterated internal standard (IS), or vice versa.[1] This is a significant concern in quantitative analysis as it can lead to inaccurate results. The two primary sources of crosstalk are:
-
Isotopic Impurities in the Standard: Deuterated internal standards may contain a small amount of the unlabeled analyte as an impurity from the synthesis process.[2] This impurity directly contributes to the analyte's signal, which can cause an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[3]
-
Natural Isotope Contribution: The analyte itself has naturally occurring heavy isotopes (e.g., ¹³C).[2] These can contribute to the signal at the m/z of the deuterated internal standard, especially when the mass difference between the analyte and the IS is small.[2][4] This is more pronounced for analytes with a high molecular weight or those containing elements with abundant heavy isotopes.[2][5]
Q2: What are the consequences of unaddressed isotopic crosstalk?
Failure to account for isotopic crosstalk can significantly compromise the integrity of quantitative data, leading to:
-
Inaccurate Quantification: The most direct consequence is the overestimation of the analyte concentration due to the contribution of the IS impurity to the analyte signal.[3] Conversely, contribution from the analyte's natural isotopes to the IS signal can lead to an underestimation of the analyte's true concentration.
-
Non-Linear Calibration Curves: Isotopic interference can disrupt the linear relationship between the analyte concentration and the instrument response, resulting in non-linear calibration curves and biased quantitative results.[6][7]
-
Poor Reproducibility and Accuracy: Inconsistent levels of isotopic impurities between different batches of internal standards can lead to poor reproducibility and a lack of accuracy in the analytical method.[6]
Q3: What are the recommended purity levels for deuterated internal standards?
To ensure reliable and reproducible results, it is crucial to use high-purity deuterated internal standards. The general recommendations are:
| Purity Type | Recommended Level | Rationale |
| Chemical Purity | >99%[6][8] | Ensures that other compounds that could cause interfering peaks are not present.[8] |
| Isotopic Enrichment | ≥98%[6][8] | Minimizes the presence of the unlabeled analyte in the internal standard solution, which helps prevent the overestimation of the analyte's concentration.[8] |
It is essential to always obtain and review the Certificate of Analysis (CoA) from the supplier, which should specify both the chemical and isotopic purity.[3][6]
Q4: I'm observing a signal for my analyte in a blank sample spiked only with the deuterated internal standard. What does this mean?
This is a strong indicator of an isotopic purity issue with your deuterated internal standard.[3] The signal at the analyte's mass transition is likely due to the presence of the unlabeled analyte as an impurity in your standard.[3] This will lead to a positive bias in your results, especially at lower concentrations.[3]
Q5: My deuterated internal standard does not co-elute perfectly with the analyte. Is this a problem?
This phenomenon is known as the "isotope effect" and can sometimes cause a slight chromatographic shift between the analyte and its deuterated counterpart.[3] While often minor, this can become a problem if the shift causes the analyte and the internal standard to elute in regions with different degrees of ion suppression or enhancement from the sample matrix.[3][9] This is referred to as differential matrix effects and can lead to inaccurate quantification.[3]
Troubleshooting Guide
Problem 1: The calculated concentration of my analyte is unexpectedly high, especially at low concentrations.
-
Possible Cause: Contribution from an unlabeled analyte impurity in the deuterated internal standard.[3]
-
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CoA): Verify the isotopic purity of the internal standard.[3]
-
Analyze the Standard Alone: Prepare and inject a solution containing only the deuterated internal standard. The presence of a signal at the analyte's mass transition confirms the presence of the unlabeled impurity.[3]
-
Perform a Crosstalk Evaluation: Experimentally determine the percentage contribution of the internal standard to the analyte signal.
-
Problem 2: My calibration curve is non-linear, particularly at higher concentrations.
-
Possible Cause: Contribution of the analyte's natural isotopic abundance to the internal standard's signal.[4][6]
-
Troubleshooting Steps:
-
Evaluate Mass Spectra: Check the mass spectra of both the analyte and the internal standard for overlapping isotopic patterns.[6]
-
Increase Mass Difference: If synthetically feasible, choose a deuterated internal standard with a mass difference of at least 3-4 Da from the analyte to minimize the impact of natural isotope contribution.[2]
-
Apply a Correction Factor: Mathematically correct for the isotopic contribution.
-
Problem 3: I am observing poor reproducibility and accuracy between different batches of my deuterated standard.
-
Possible Cause: Inconsistent isotopic purity between batches or degradation of the standard over time.[6]
-
Troubleshooting Steps:
Experimental Protocols
Protocol 1: Evaluation of Isotopic Purity of a Deuterated Internal Standard
Objective: To determine the presence and extent of unlabeled analyte impurity in a deuterated internal standard.
Methodology:
-
Prepare a High-Concentration Solution: Dissolve the deuterated internal standard in a suitable solvent to create a high-concentration stock solution. This concentration should be significantly higher than what is typically used in the analytical method.[3]
-
Analysis: The solution can be analyzed either by direct infusion into the mass spectrometer or through an LC-MS analysis.[3]
-
Acquire Full Scan Mass Spectra: Obtain a full scan mass spectrum to observe the complete isotopic distribution of the standard.[3]
-
Data Analysis:
-
Monitor the mass transition of the unlabeled analyte. A signal at this transition indicates the presence of the unlabeled analyte as an impurity.[3]
-
Calculate the percentage of the unlabeled analyte relative to the primary deuterated peak to estimate the isotopic purity.
-
Protocol 2: Assessment of Analyte Contribution to the Internal Standard Signal
Objective: To determine if the natural isotopic distribution of the analyte contributes to the signal of the deuterated internal standard.
Methodology:
-
Prepare High-Concentration Analyte Solution: Prepare a solution of the unlabeled analyte at a concentration at the upper limit of quantification (ULOQ).
-
LC-MS/MS Analysis: Analyze this sample using the established LC-MS/MS method.
-
Data Analysis:
-
Monitor the mass transition channel of the deuterated internal standard.
-
The presence of a peak in the internal standard's channel indicates crosstalk from the analyte.
-
Calculate the percentage contribution of the analyte signal to the internal standard signal.
-
Data Presentation
Table 1: Example Data from Isotopic Purity Evaluation
This table illustrates the contribution of the deuterated internal standard (IS) to the analyte signal at the Lower Limit of Quantification (LLOQ).
| Sample | Analyte Concentration | IS Concentration | Analyte Response | IS Response | % Crosstalk (IS to Analyte) |
| Blank + IS | 0 ng/mL | 100 ng/mL | 500 | 1,000,000 | 0.05% |
| LLOQ | 1 ng/mL | 100 ng/mL | 1500 | 995,000 | - |
In this example, the 0.05% crosstalk from the IS would contribute significantly to the analyte signal at the LLOQ, leading to over-quantification.
Table 2: Example Data from Analyte Contribution Evaluation
This table shows the contribution of the analyte to the IS signal at the Upper Limit of Quantification (ULOQ).
| Sample | Analyte Concentration | IS Concentration | Analyte Response | IS Response | % Crosstalk (Analyte to IS) |
| ULOQ | 1000 ng/mL | 100 ng/mL | 10,000,000 | 1,050,000 | 5.0% |
| Blank + IS | 0 ng/mL | 100 ng/mL | 0 | 1,000,000 | - |
In this case, the 5.0% contribution from the analyte at the ULOQ inflates the IS signal, which would lead to an underestimation of the analyte concentration.
Visualizations
Caption: A flowchart for troubleshooting isotopic crosstalk.
Caption: The logical flow for mathematical correction of crosstalk.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations | Waters [waters.com]
Technical Support Center: Optimizing 3β-Hydroxy-5-cholenoic Acid Ionization in LC-MS
Welcome to the technical support center for the analysis of 3β-Hydroxy-5-cholenoic acid. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their liquid chromatography-mass spectrometry (LC-MS) experiments for this specific unconjugated bile acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization mode for analyzing 3β-Hydroxy-5-cholenoic acid?
A1: Electrospray ionization (ESI) is the most prevalent technique. Due to the acidic nature of the carboxylic acid group, 3β-Hydroxy-5-cholenoic acid is most commonly analyzed in negative ion mode (ESI-), where it is detected as the deprotonated molecule [M-H]⁻.[1] However, analysis in positive ion mode (ESI+) can also be effective, often through the formation of adducts.
Q2: How do mobile phase additives affect the ionization of 3β-Hydroxy-5-cholenoic acid?
A2: Mobile phase additives play a critical role in the ionization efficiency of 3β-Hydroxy-5-cholenoic acid. Both the acidity and the concentration of ammonium (B1175870) salts in the mobile phase can significantly influence the signal intensity. High concentrations of acid (e.g., formic acid) and ammonium salts can lead to ionization suppression, particularly for unconjugated bile acids like 3β-Hydroxy-5-cholenoic acid.[1] The choice of additive can also dictate the type of ion observed, such as protonated molecules, deprotonated molecules, or various adducts.
Q3: What are the common adducts observed for 3β-Hydroxy-5-cholenoic acid in ESI-MS?
A3: In positive ion mode, you can expect to see the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and ammonium [M+NH₄]⁺. The formation of the ammonium adduct is particularly relevant when using ammonium-based additives. In negative ion mode, besides the deprotonated molecule [M-H]⁻, adducts with formate (B1220265) [M+HCOO]⁻ or acetate (B1210297) [M+CH₃COO]⁻ can be observed, depending on the mobile phase composition.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Cause 1: Ionization Suppression from Mobile Phase Additives.
-
Recommendation: Both high acidity and high concentrations of ammonium salts can suppress the ionization of unconjugated bile acids.[1] If you are using a high concentration of formic acid, consider reducing it. Similarly, if using a high concentration of ammonium acetate or ammonium formate, try a lower concentration. It is a balance between achieving good chromatography and maximizing ionization.
Possible Cause 2: Suboptimal Ionization Mode.
-
Recommendation: While negative ion mode is common for bile acids, some studies suggest that forming the [M+NH₄]⁺ adduct in positive ion mode can provide superior signal intensity compared to the [M-H]⁻ ion in negative mode. If sensitivity is an issue in negative mode, developing a method in positive ion mode with an ammonium-based additive is a worthwhile strategy.
Possible Cause 3: Inappropriate Mobile Phase pH.
-
Recommendation: The pH of the mobile phase affects the charge state of the analyte. For negative ion mode, a slightly basic or neutral pH can enhance the formation of the [M-H]⁻ ion. Conversely, for positive ion mode, an acidic pH will promote protonation to form [M+H]⁺. Adjust the pH of your mobile phase using volatile acids, bases, or buffers to find the optimal condition for your chosen ionization mode.
Issue 2: Inconsistent Peak Areas and Poor Reproducibility
Possible Cause 1: Competing Adduct Formation.
-
Recommendation: 3β-Hydroxy-5-cholenoic acid can form multiple adducts simultaneously (e.g., [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ in positive mode). The relative abundance of these adducts can vary between injections, leading to inconsistent quantification if only one ion is monitored. To address this, sum the peak areas of all significant adducts for each injection to obtain a more reproducible quantitative result.
Possible Cause 2: Matrix Effects.
-
Recommendation: Components in your sample matrix can co-elute with 3β-Hydroxy-5-cholenoic acid and suppress its ionization. To mitigate this, improve your sample preparation procedure to remove interfering substances. Techniques like solid-phase extraction (SPE) can be very effective. Using a stable isotope-labeled internal standard that co-elutes with the analyte can also help to correct for matrix effects.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Cause 1: Secondary Interactions with the Stationary Phase.
-
Recommendation: Peak tailing can occur due to interactions between the analyte and active sites on the column. The addition of a small amount of a competing acid or base to the mobile phase can help to saturate these sites and improve peak shape. For example, a low concentration of formic acid is often used for this purpose.
Possible Cause 2: Incompatibility between Sample Solvent and Mobile Phase.
-
Recommendation: If the solvent in which your sample is dissolved is significantly stronger than your initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
Data Presentation
The following table summarizes the qualitative impact of common mobile phase additives on the ionization of 3β-Hydroxy-5-cholenoic acid based on general observations for unconjugated bile acids. Please note that optimal conditions should be determined empirically.
| Mobile Phase Additive | Ionization Mode | Expected Primary Ion(s) | General Impact on Signal Intensity |
| Formic Acid (0.1%) | ESI+ | [M+H]⁺ | Can enhance protonation, but high concentrations may cause suppression. |
| ESI- | [M-H]⁻, [M+HCOO]⁻ | High acidity can suppress deprotonation and reduce signal.[1] | |
| Ammonium Acetate (5-10 mM) | ESI+ | [M+NH₄]⁺, [M+H]⁺ | Often provides good signal for the ammonium adduct. |
| ESI- | [M-H]⁻, [M+CH₃COO]⁻ | Can provide good signal, but high concentrations may lead to suppression.[1] | |
| Ammonium Formate (5-10 mM) | ESI+ | [M+NH₄]⁺, [M+H]⁺ | Similar to ammonium acetate, promotes ammonium adduct formation. |
| ESI- | [M-H]⁻, [M+HCOO]⁻ | Can be effective, but high concentrations may cause suppression.[1] |
Experimental Protocols
Below is a representative experimental protocol for the LC-MS analysis of 3β-Hydroxy-5-cholenoic acid. This should be used as a starting point and optimized for your specific instrumentation and application.
1. Sample Preparation (Human Plasma)
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for bile acid separation.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with the same additive as Mobile Phase A.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 20-30%), ramp up to a high percentage (e.g., 95-100%) to elute the analyte, hold for a few minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50 °C.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative or Positive, depending on the chosen mobile phase and desired adduct.
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
Key Parameters: Optimize capillary voltage, nebulizer gas pressure, drying gas flow, and gas temperature for your specific instrument to maximize the signal for the ion of interest.
Visualizations
Caption: A typical experimental workflow for the LC-MS analysis of 3β-Hydroxy-5-cholenoic acid.
Caption: Common ionization pathways for 3β-Hydroxy-5-cholenoic acid in ESI-MS.
References
Validation & Comparative
A Researcher's Guide to Internal Standards in Bile Acid Analysis: A Comparative Look at 3β-Hydroxy-5-cholenoic acid-d4
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of bile acids by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of 3β-Hydroxy-5-cholenoic acid-d4 and other commonly used deuterated internal standards, supported by established principles of bioanalysis and a detailed experimental protocol.
The complex nature of bile acid metabolism and the inherent variability of biological matrices necessitate the use of internal standards to correct for analyte loss during sample preparation and to mitigate matrix effects in the mass spectrometer. The gold standard is the use of stable isotope-labeled (SIL) internal standards, which are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or d).
The Ideal Internal Standard: A Matter of Structural Similarity
The guiding principle for selecting an internal standard is "like-for-like." An ideal SIL internal standard co-elutes with the analyte and experiences identical ionization efficiency and suppression or enhancement due to matrix effects. Therefore, the closer the chemical structure of the internal standard to the analyte, the more accurately it can compensate for variations.
3β-Hydroxy-5-cholenoic acid-d4 is the deuterated form of the endogenous monohydroxy bile acid, 3β-Hydroxy-5-cholenoic acid. As such, it is the most suitable internal standard for the quantification of its non-deuterated counterpart.
Comparing 3β-Hydroxy-5-cholenoic acid-d4 with Other Deuterated Bile Acid Standards
In practice, it is not always feasible to have a specific SIL internal standard for every bile acid in a panel. In such cases, a structurally similar deuterated standard is used as a surrogate. The following table compares 3β-Hydroxy-5-cholenoic acid-d4 with other commonly used deuterated bile acid internal standards based on their structural class and suitability for use as surrogates for different bile acid categories.
| Internal Standard | Chemical Class | Best Match Analyte(s) | Potential Surrogate For |
| 3β-Hydroxy-5-cholenoic acid-d4 | Monohydroxy Bile Acid | 3β-Hydroxy-5-cholenoic acid | Other monohydroxy bile acids |
| Cholic Acid-d4 (CA-d4) | Trihydroxy Bile Acid | Cholic Acid (CA) | Other trihydroxy bile acids and their conjugates |
| Deoxycholic Acid-d4 (DCA-d4) | Dihydroxy Bile Acid | Deoxycholic Acid (DCA) | Other dihydroxy bile acids and their conjugates |
| Chenodeoxycholic Acid-d4 (CDCA-d4) | Dihydroxy Bile Acid | Chenodeoxycholic Acid (CDCA) | Other dihydroxy bile acids and their conjugates |
| Glycocholic Acid-d4 (GCA-d4) | Glycine-conjugated Bile Acid | Glycocholic Acid (GCA) | Other glycine-conjugated bile acids |
| Taurocholic Acid-d4 (TCA-d4) | Taurine-conjugated Bile Acid | Taurocholic Acid (TCA) | Other taurine-conjugated bile acids |
Note: While using a surrogate internal standard is a common practice, it is crucial to validate its performance for each analyte it is intended to quantify. This includes assessing recovery and matrix effects.
Experimental Protocol: Quantitative Analysis of Bile Acids using LC-MS/MS
This section outlines a typical experimental protocol for the quantification of a panel of bile acids, incorporating 3β-Hydroxy-5-cholenoic acid-d4 as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 50 µL of serum or plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard mix. The internal standard mix should include 3β-Hydroxy-5-cholenoic acid-d4 and other relevant deuterated standards (e.g., CA-d4, DCA-d4, GCA-d4) at a final concentration of 100 ng/mL each.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 20 seconds and centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the bile acids, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each bile acid and deuterated internal standard must be optimized. For 3β-Hydroxy-5-cholenoic acid-d4, the transition would be determined based on its specific mass.
-
Ion Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).
-
Performance Data: The Importance of Validation
-
Recovery: The efficiency of the extraction process. This is determined by comparing the peak area of the internal standard in a pre-extracted spiked sample to that in a post-extracted spiked sample. A consistent and high recovery is desirable.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard. It is calculated by comparing the peak area of the internal standard in a post-extracted spiked sample to its peak area in a neat solution. The goal is for the internal standard to track and compensate for any matrix-induced suppression or enhancement of the analyte signal.
-
Linearity, Accuracy, and Precision: The method should be linear over the expected concentration range of the bile acids, and the accuracy and precision should be within acceptable limits as defined by regulatory guidelines.
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logic behind selecting an internal standard.
Caption: Experimental workflow for bile acid analysis.
Caption: Logic for selecting an internal standard.
Conclusion
3β-Hydroxy-5-cholenoic acid-d4 serves as the optimal internal standard for the accurate quantification of its non-deuterated analog in biological matrices. When analyzing a broader panel of bile acids, a mixture of deuterated internal standards representing different structural classes is recommended. The selection of a suitable surrogate internal standard should always be guided by structural similarity and confirmed through rigorous method validation to ensure data of the highest quality and reliability.
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for Bile Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bile acids is paramount in numerous fields of research, including the study of liver diseases, gut microbiome metabolism, and drug-induced liver injury. The two predominant analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to assist in the selection of the most appropriate technique for your research needs.
While LC-MS/MS is frequently utilized for its high sensitivity and simpler sample preparation, GC-MS remains a valuable tool, particularly for its high chromatographic resolution of structurally similar compounds.[1] The choice between these methods is contingent on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the necessity to resolve isomeric species.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance. The following tables summarize key performance parameters for both LC-MS and GC-MS based on published data for bile acid analysis. It is important to note that direct cross-validation data is not always available in a single study, so the data presented here is a composite from various studies on bile acids.
Table 1: Quantitative Performance of LC-MS/MS for Bile Acid Analysis
| Parameter | Typical Value/Range | Source |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 0.02 - 5 ng/mL | [1][2] |
| Linearity (R²) | > 0.99 | [1] |
| Intra-day Precision (%RSD) | < 10% | [1] |
| Inter-day Precision (%RSD) | < 10% | [1] |
| Accuracy (% Recovery) | 85 - 115% | [1] |
| Extraction Recovery | 92 - 110% | [1] |
Table 2: Quantitative Performance of GC-MS for Bile Acid Analysis
| Parameter | Typical Value/Range | Source |
| Limit of Detection (LOD) | ~0.4 µmol/L | [3] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated in sources | |
| Linearity (Range) | 2 - 30 µmol/L | [3] |
| Linearity (R²) | ≥ 0.995 | [4][5] |
| Intra-day Precision (%RSD) | 0.81 - 5.92% | [3] |
| Inter-day Precision (%RSD) | 2.14 - 9.52% | [3] |
| Accuracy (% Recovery) | 82.6 - 111.3% | [3] |
| Extraction Recovery | ~96.2% (for internal standard) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for both LC-MS and GC-MS analysis of bile acids.
LC-MS/MS Method for Bile Acid Analysis
This method is characterized by a relatively straightforward sample preparation process, often involving protein precipitation followed by direct injection.
1. Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of the sample (e.g., plasma), add an internal standard solution.
-
Add 800 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with a small percentage of formic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol (B129727) with formic acid (Mobile Phase B) is typical.
-
Flow Rate: Dependent on the column dimensions, but typically in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is most common for bile acid analysis.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
Ion Transitions: Specific precursor-to-product ion transitions are monitored for each bile acid and internal standard.
GC-MS Method for Bile Acid Analysis
GC-MS analysis of bile acids necessitates a derivatization step to increase their volatility. This method provides excellent chromatographic separation for isomers.
1. Sample Preparation and Derivatization
-
Hydrolysis: For conjugated bile acids, an enzymatic (e.g., with cholylglycine hydrolase) or chemical hydrolysis step is required to cleave the glycine (B1666218) or taurine (B1682933) conjugates.
-
Extraction: Bile acids are extracted from the sample matrix using a suitable organic solvent or solid-phase extraction (SPE).
-
Derivatization: This is a critical step to make the bile acids volatile for GC analysis. A two-step derivatization is common:
-
Methylation: The carboxyl group is esterified, for example, using TMS-diazomethane.
-
Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]
-
2. Gas Chromatography Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., Rxi-5ms) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is employed to separate the different bile acid derivatives. For example, starting at a lower temperature and ramping up to a higher temperature.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Scan Type: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity by monitoring specific fragment ions for each derivatized bile acid.
Visualizing the Workflow and Biological Context
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS methods for bile acid analysis.
Bile acids are not just detergents for fat absorption; they are also crucial signaling molecules. Understanding their signaling pathways provides context for their importance in research and drug development.
Caption: Simplified overview of bile acid synthesis and major signaling pathways.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. shimadzu.com [shimadzu.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
A Guide to the Inter-Laboratory Quantification of 3β-Hydroxy-5-cholenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Platforms
The quantification of 3β-Hydroxy-5-cholenoic acid in biological matrices is predominantly achieved through two major analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Enzymatic assays are also common in clinical laboratories for total bile acid determination, providing a broader context for comparison.[2][3]
| Feature | LC-MS/MS | GC-MS | Enzymatic Assays |
| Specificity | High (can differentiate isomers) | High (good for structural confirmation) | Low (measures total bile acids)[2] |
| Sensitivity | Very High (femtomole to picomole range)[2] | High (picomole range) | Moderate |
| Throughput | High | Low to Medium | High |
| Sample Derivatization | Not always required | Mandatory (increases volatility)[1] | Not required |
| Matrix Effects | Can be significant, requires careful management[4] | Less prone to ion suppression | Can be affected by sample matrix |
| Reported Precision (CV%) | Typically <15% (inter-laboratory for metabolites)[5] | Variable, can be <15% with rigorous standardization | Total imprecision reported as ≤3% for some automated assays[3][6] |
| Correlation with Reference Methods | Considered a reference method | Considered a reference method | Good correlation with LC-MS for total bile acids (Spearman's r >0.92)[3][6] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS has become the preferred method for bile acid analysis due to its high sensitivity and throughput.[1]
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of the analyte). Add 3-4 volumes of a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) to precipitate proteins.
-
Centrifugation: Vortex the sample and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant containing the bile acids to a clean tube. The supernatant can be directly injected into the LC-MS/MS system or undergo further purification.
-
Optional Solid-Phase Extraction (SPE): For cleaner samples and enhanced sensitivity, the supernatant can be passed through a C18 or mixed-mode SPE cartridge.
2. LC Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, often with a modifier like formic acid or ammonium (B1175870) acetate, is employed to separate the bile acids.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.
3. MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for bile acid analysis.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 3β-Hydroxy-5-cholenoic acid and its internal standard are monitored for selective and sensitive quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and well-established method for bile acid analysis.
1. Sample Preparation & Derivatization:
-
Extraction: Similar initial extraction steps as for LC-MS/MS are performed.
-
Derivatization: The hydroxyl and carboxyl groups of the bile acid must be derivatized to increase volatility for GC analysis.[1]
-
Methylation: The carboxyl group is converted to a methyl ester.
-
Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]
-
2. GC-MS Analysis:
-
Gas Chromatograph: A capillary column suitable for steroid analysis (e.g., a 5% phenyl methylpolysiloxane column) is used.[1]
-
Injection: The derivatized sample is injected in splitless mode.
-
Temperature Program: A temperature gradient is used to separate the derivatized bile acids.
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. Quantification is typically performed using selected ion monitoring (SIM) of characteristic fragment ions.[1]
Mandatory Visualization
Caption: A typical workflow for the LC-MS/MS and GC-MS analysis of 3β-Hydroxy-5-cholenoic acid.
Caption: The acidic pathway of bile acid synthesis from cholesterol.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: A Comparative Guide to 3β-Hydroxy-5-cholenoic acid-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and precision of analytical measurements are paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the choice of an internal standard is a critical factor that can significantly impact data quality. This guide provides a comprehensive comparison of 3β-Hydroxy-5-cholenoic acid-d4, a deuterated internal standard, with non-deuterated alternatives for the quantification of bile acids and related endogenous compounds.
Stable isotope-labeled internal standards (SIL-IS), such as 3β-Hydroxy-5-cholenoic acid-d4, are widely regarded as the gold standard in quantitative bioanalysis. By incorporating heavy isotopes like deuterium (B1214612) (d), these standards are chemically almost identical to the analyte of interest. This structural similarity ensures that the SIL-IS co-elutes with the analyte and experiences the same effects of sample preparation, chromatographic separation, and ionization in the mass spectrometer. This co-behavior allows for effective correction of matrix effects and other sources of variability, leading to superior accuracy and precision.
Performance Showdown: Deuterated vs. Non-Deuterated Internal Standards
The use of a SIL-IS like 3β-Hydroxy-5-cholenoic acid-d4 provides significant advantages over non-deuterated alternatives, such as structural analogs. Structural analogs are compounds with similar chemical structures to the analyte but are not isotopically labeled. While they can partially correct for variability, their different physicochemical properties can lead to different chromatographic retention times and ionization efficiencies, resulting in less accurate and precise quantification.
The following table summarizes representative validation data from studies quantifying a panel of bile acids using either a set of deuterated internal standards or a structural analog. This data illustrates the superior performance of the deuterated standards.
| Validation Parameter | Method with Deuterated Internal Standards (e.g., 3β-Hydroxy-5-cholenoic acid-d4) | Method with Non-Deuterated Internal Standard (Structural Analog) | Acceptance Criteria (FDA/ICH M10) |
| Intra-Day Precision (%RSD) | 1.5% - 10.6%[1] | 5% - 15% (representative) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Day Precision (%RSD) | 3.0% - 14.0%[1] | 8% - 20% (representative) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Bias % or RE %) | Within ±15% of nominal values[2] | Within ±20% of nominal values (representative) | Within ±15% of nominal values (±20% at LLOQ) |
| Recovery (%) | 82% - 117%[1] | 70% - 120% (representative) | Consistent, precise, and reproducible |
Note: The data for the method with deuterated internal standards is derived from a study validating a panel of bile acids using their respective deuterated analogs.[1][2] The data for the non-deuterated internal standard is representative of typical performance for a structural analog in bioanalysis and is included for comparative purposes.
Experimental Protocols
To ensure the reliability of a bioanalytical method, rigorous validation is essential. Below are detailed methodologies for key experiments in a typical validation for the quantification of bile acids using an internal standard.
Sample Preparation (Protein Precipitation)
-
To 50 µL of a serum sample, add 10 µL of the internal standard working solution (containing 3β-Hydroxy-5-cholenoic acid-d4).[1]
-
Add 140 µL of methanol (B129727) to precipitate the proteins.[1]
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A validated UHPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid and an organic solvent like acetonitrile (B52724) or methanol.
-
Mass Spectrometer: A tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of the analyte and the internal standard.
Method Validation Experiments
-
Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day) to determine the precision (as %RSD) and accuracy (as % bias or relative error).[2]
-
Calibration Curve: Prepare a calibration curve by spiking blank matrix with known concentrations of the analyte. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution.
-
Recovery: Determine the extraction efficiency of the analyte by comparing the response of the analyte in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical decision-making process for selecting an internal standard.
References
A Researcher's Guide to Derivatization Reagents for Bile Acid Analysis via LC-MS
For researchers, scientists, and drug development professionals engaged in the analysis of bile acids, achieving high sensitivity and robust quantification is paramount. Direct analysis of bile acids by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their poor ionization efficiency in commonly used electrospray ionization (ESI) sources, especially for unconjugated bile acids. Chemical derivatization of the carboxylic acid group of bile acids prior to LC-MS analysis is a widely adopted strategy to significantly enhance detection sensitivity and improve chromatographic performance. This guide provides a comparative overview of common derivatization reagents, supported by experimental data, to aid in the selection of the most suitable reagent for your research needs.
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent is a critical step in developing a robust and sensitive LC-MS method for bile acid analysis. The ideal reagent should offer a significant enhancement in signal intensity, be reactive towards a broad range of bile acids, and result in stable derivatives. Below is a comparison of several popular derivatization reagents.
| Derivatization Reagent | Principle of Action & Detection Mode | Reported Sensitivity Enhancement | Key Advantages | Limitations |
| 2-Picolylamine (PA) | Forms an amide derivative with the carboxylic acid group, which is highly responsive in positive-ion ESI-MS. | 9- to 158-fold increase for various carboxylic acids, including bile acids. A 700-fold increase has been reported for other carboxylic acids like abscisic acid. | Simple and rapid reaction. Provides excellent limits of detection, often in the low femtomole range. | Potential for matrix effects that can influence ionization. |
| N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP) | Attaches a permanently charged pyridinium group to the carboxylic acid moiety, enabling sensitive detection in positive-ion mode. | Up to 60,000-fold for fatty acids and eicosanoids. Specific data for bile acids is not readily available but significant enhancement is expected. | Offers the potential for extremely high sensitivity enhancement. The resulting derivatives show excellent ionization efficiency. | The derivatization procedure can be more complex compared to other reagents. |
| 3-Nitrophenylhydrazine (3-NPH) | Reacts with the carboxylic acid group to form a hydrazone derivative, which can be sensitively detected. | Enables simultaneous analysis of various metabolites, including 9 bile acids, with good sensitivity. | Allows for the simultaneous derivatization and analysis of a broad range of metabolites, not just bile acids. | May have lower sensitivity enhancement compared to reagents like AMPP for specific analytes. |
| 1-[(4-dimethylaminophenyl)carbonyl]piperazine (DAPPZ) | Isotopologue forms of the reagent allow for multiplexing of samples, where different samples are derivatized with different isotopic versions of the reagent. | Primarily used for increasing throughput rather than ultimate sensitivity. | Enables the simultaneous analysis of multiple samples in a single LC-MS run, significantly reducing instrument time. | The primary goal is throughput, not maximum sensitivity enhancement. |
Experimental Workflow for Bile Acid Analysis using Derivatization
The general workflow for bile acid analysis involving a derivatization step is outlined below. This process ensures the efficient extraction, derivatization, and subsequent quantification of bile acids from biological matrices.
Caption: General experimental workflow for bile acid analysis.
Detailed Experimental Protocols
The following are representative protocols for the derivatization of bile acids using 2-Picolylamine (PA), N-(4-aminomethylphenyl) pyridinium (AMPP), and 3-Nitrophenylhyd
A Comparative Guide to the Bioanalytical Method Validation for 3β-Hydroxy-5-cholenoic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies
The accurate quantification of 3β-Hydroxy-5-cholenoic acid, a key intermediate in the alternative bile acid synthesis pathway, is crucial for understanding its physiological roles and its implications in various pathological conditions, including hepatobiliary and metabolic diseases. The validation of bioanalytical methods for this endogenous metabolite is paramount to ensure the reliability and consistency of experimental data in both research and clinical settings. This guide provides a comprehensive comparison of the most common analytical techniques employed for the quantification of 3β-Hydroxy-5-cholenoic acid: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Enzymatic detection (HPLC-Enzymatic Assay).
Performance Comparison of Bioanalytical Methods
The choice of an analytical method is often a trade-off between sensitivity, specificity, sample throughput, and the complexity of the required instrumentation and sample preparation. The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and HPLC-Enzymatic assays for the analysis of 3β-Hydroxy-5-cholenoic acid, based on generally accepted performance for bile acid analysis.
| Performance Parameter | LC-MS/MS | GC-MS | HPLC-Enzymatic Assay |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99 | Typically >0.98 |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to pg/mL | Low ng/mL | ng/mL to µg/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±20% |
| Precision (% RSD) | <15% | <15% | <20% |
| Specificity/Selectivity | High | High | Moderate to High |
| Sample Preparation Complexity | Moderate | High (derivatization required) | Moderate (post-column reaction) |
| Throughput | High | Moderate | Moderate |
Experimental Protocols
Detailed and validated experimental protocols are essential for the reproducibility of bioanalytical methods. Below are representative methodologies for the analysis of 3β-Hydroxy-5-cholenoic acid using LC-MS/MS, GC-MS, and an HPLC-Enzymatic Assay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the quantification of bile acids due to its high sensitivity and specificity.
1. Sample Preparation (Human Plasma/Serum):
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog of 3β-Hydroxy-5-cholenoic acid).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient Elution: A linear gradient from 20% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 3β-Hydroxy-5-cholenoic acid and its internal standard.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent chromatographic resolution, particularly for isomeric bile acids, but requires a derivatization step to increase the volatility of the analyte.
1. Sample Preparation and Derivatization (Human Plasma/Serum):
-
Extraction: Perform a solid-phase extraction (SPE) using a C18 cartridge to isolate the bile acids from the plasma/serum.
-
Derivatization:
-
Evaporate the extracted sample to complete dryness.
-
Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
2. Chromatographic Conditions:
-
Column: A capillary column suitable for steroid analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, ramp to 300°C at 10°C/min, and hold for 5 minutes.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 3β-Hydroxy-5-cholenoic acid.
High-Performance Liquid Chromatography with Enzymatic Detection
This method utilizes the specificity of an enzyme for detection, offering an alternative to mass spectrometry. A study has reported the measurement of 3β-Hydroxy-5-cholenoic acid in serum using HPLC with an immobilized 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme column.[1]
1. Sample Preparation (Human Serum):
-
Perform enzymatic hydrolysis with sulfatase and β-glucuronidase to measure esterified forms of the bile acid.[1]
-
Utilize a solid-phase extraction for sample clean-up.
2. Chromatographic Conditions:
-
Analytical Column: A suitable reversed-phase column.
-
Enzyme Column: An immobilized 3β-hydroxysteroid dehydrogenase (3β-HSD) column placed post-analytical column.
-
Mobile Phase: A buffer system compatible with the enzyme's activity.
3. Detection:
-
The enzymatic reaction in the post-column reactor produces a detectable product (e.g., NADH), which can be measured by a fluorescence or UV detector.
Method Validation Workflow and Comparative Analysis
The validation of a bioanalytical method is a critical process to ensure its suitability for its intended purpose. The workflow involves assessing various parameters as stipulated by regulatory guidelines.
Caption: A generalized workflow for bioanalytical method validation.
The choice between LC-MS/MS, GC-MS, and HPLC-Enzymatic assays depends on the specific requirements of the study.
Caption: Key characteristics of the compared analytical methods.
References
Comparative Analysis of 3β-Hydroxy-5-cholenoic Acid Levels: A Biomarker in Healthy and Diseased States
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3β-Hydroxy-5-cholenoic acid levels in healthy individuals versus those with various disease states, primarily focusing on hepatobiliary disorders. 3β-Hydroxy-5-cholenoic acid is a monohydroxy bile acid synthesized from cholesterol via the alternative "acidic" pathway. Its circulating levels can be altered in pathological conditions, suggesting its potential as a disease biomarker. This document summarizes key quantitative data, details the experimental protocols for its measurement, and visualizes the relevant biological and experimental workflows.
Quantitative Data Summary
Serum concentrations of total 3β-Hydroxy-5-cholenoic acid are significantly elevated in various hepatobiliary diseases compared to healthy individuals. The following table summarizes the available quantitative data from a key study in the field.
| Condition | n | Mean Total 3β-Hydroxy-5-cholenoic acid (µmol/L) | Standard Deviation (SD) |
| Healthy Controls | 14 | 0.184 | N/A |
| Obstructive Jaundice | 15 | 6.783 | N/A |
| Liver Cirrhosis (Compensated) | 12 | 0.433 | N/A |
| Liver Cirrhosis (Decompensated) | 12 | 1.636 | N/A |
| Chronic Hepatitis | 12 | 0.241 | N/A |
| Acute Hepatitis | 11 | 2.364 | N/A |
*Standard deviations for the total concentration were not provided in the cited publication. The study did report that in obstructive jaundice, the glucuronidated fraction was 60 ± 14% and the sulfated fraction was 31 ± 14% of the total. In other conditions, sulfation was the predominant form of conjugation.
Signaling Pathway
3β-Hydroxy-5-cholenoic acid is a key intermediate in the alternative (or acidic) pathway of bile acid synthesis. This pathway is initiated by the hydroxylation of cholesterol in the mitochondria. The following diagram illustrates the formation and subsequent metabolism of 3β-Hydroxy-5-cholenoic acid.
Caption: Alternative pathway of bile acid synthesis highlighting the formation of 3β-Hydroxy-5-cholenoic acid.
Experimental Protocols
The quantification of 3β-Hydroxy-5-cholenoic acid in serum has evolved from older methods like mass fragmentography to more sensitive and specific techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Serum 3β-Hydroxy-5-cholenoic Acid by LC-MS/MS
This protocol is a synthesis of modern methods for bile acid quantification.
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen serum samples on ice.
-
To 50 µL of serum in a microcentrifuge tube, add 10 µL of an internal standard working solution (containing a stable isotope-labeled analog of the bile acid).
-
Add 150 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a well in a 96-well plate for LC-MS/MS analysis.
2. Liquid Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: A mixture of acetonitrile (B52724) and methanol (e.g., 2:1, v/v) with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly over several minutes to elute the bile acids, followed by a high-organic wash and re-equilibration at the initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Ion Source Parameters: Optimized for bile acid analysis (e.g., ion spray voltage: -4500 V, temperature: 450°C).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 3β-Hydroxy-5-cholenoic acid and its internal standard are monitored for high selectivity and sensitivity.
4. Quantification:
-
A calibration curve is generated using standards of known concentrations of 3β-Hydroxy-5-cholenoic acid.
-
The concentration of the analyte in the serum samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow
The following diagram outlines the typical workflow for the analysis of 3β-Hydroxy-5-cholenoic acid from sample collection to data interpretation.
Caption: Workflow for the analysis of serum 3β-Hydroxy-5-cholenoic acid.
References
A Head-to-Head Comparison of Bile Acid Extraction Methods from Human Feces for Enhanced Research and Drug Development
For researchers, clinical scientists, and drug development professionals, the accurate quantification of fecal bile acids is crucial for understanding gut microbiome interactions, metabolic diseases, and the efficacy of therapeutic interventions. The choice of extraction method significantly impacts the recovery and subsequent analysis of these critical signaling molecules. This guide provides an objective comparison of common bile acid extraction techniques from human feces, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The complex and variable nature of the fecal matrix presents a significant challenge for the reliable extraction of bile acids. Methodologies must be robust, reproducible, and efficient in recovering a broad spectrum of bile acid species, from primary and secondary to conjugated and unconjugated forms. This comparison focuses on three prevalent methods: Alkaline Ethanol (B145695) with Solid-Phase Extraction (SPE), Direct Methanol (B129727) Extraction from wet feces, and Liquid-Liquid Extraction (LLE).
Performance Comparison of Extraction Methods
The efficiency and sensitivity of different extraction methods are critical for generating reliable and comparable data. The following table summarizes key performance metrics for the discussed extraction techniques based on published experimental data. It is important to note that recovery and sensitivity can vary based on the specific bile acid, the complexity of the fecal matrix, and the analytical platform used.
| Performance Metric | Alkaline Ethanol + SPE | Direct Methanol (from Wet Feces) | Liquid-Liquid Extraction (LLE) |
| Average Recovery | 95-98% for stool samples[1] | 83.58% to 122.41%[2] | Effective for complex matrices, but specific fecal recovery data is less standardized.[3] |
| Precision (%RSD) | High reproducibility due to automated potential.[4] | Intra-day and inter-day precision >80%.[2] | Dependent on manual technique, potentially leading to higher variability. |
| Limit of Detection (LOD) | Low ppb range achievable.[1] | 2.5 to 15 nM[2] | Variable, dependent on solvent choice and downstream analysis. |
| Limit of Quantification (LOQ) | Low ppb range achievable.[1] | 2.5 to 15 nM[2] | Variable, dependent on solvent choice and downstream analysis. |
| Sample Throughput | Can be automated for high throughput (96 samples in ~45 min).[4] | Simple and rapid, suitable for large cohorts.[2][5] | Generally lower throughput due to manual, multi-step process. |
| Conjugated Bile Acid Recovery | Efficient for a broad range of bile acids. | Superior recovery of conjugated bile acids from wet feces compared to dried samples.[6] | Can be effective, but phase separation may be challenging for some amphipathic bile acids.[3] |
Experimental Workflows and Methodologies
A generalized workflow for fecal bile acid analysis involves sample homogenization, extraction, purification, and subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A generalized workflow for the extraction and analysis of bile acids from fecal samples.
Detailed Experimental Protocols
Alkaline Ethanol Extraction with Solid-Phase Extraction (SPE)
This method is recognized for its high efficiency and is amenable to automation.[1][7]
-
Sample Preparation : Start with lyophilized (freeze-dried) fecal samples to standardize water content. Weigh approximately 10-20 mg of the powdered sample.[8]
-
Extraction : Add 1.0 mL of an ice-cold 95% ethanol solution containing 0.1 N NaOH to the fecal sample.[1] For enhanced recovery of conjugated bile acids, a 5% ammonium-ethanol aqueous solution can be utilized.[6]
-
Homogenization : Vortex the mixture vigorously for 1 minute, followed by shaking for 30 minutes at 4°C.
-
Centrifugation : Centrifuge the homogenate at a high speed (e.g., 21,000 rpm) for 20 minutes at 4°C to pellet solid material.
-
Purification (SPE) :
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the bile acids with methanol.
-
-
Final Steps : Dry the eluted fraction under a stream of nitrogen gas and reconstitute the extract in a solvent compatible with LC-MS/MS analysis.
Direct Methanol Extraction from Wet Feces
Recent studies advocate for the use of wet feces to improve the recovery of certain bile acid species, particularly conjugated ones.[2][6] This method is simpler and faster, making it suitable for large-scale studies.[2][5]
-
Sample Preparation : Use fresh or frozen wet fecal samples. Weigh approximately 0.5 g of the homogenized sample.
-
Extraction : Add 1.0 mL of ice-cold methanol containing internal standards to the sample.
-
Homogenization : Shake the sample for 30 minutes at 4°C.
-
Centrifugation : Centrifuge at high speed (e.g., 21,000 rpm) for 20 minutes.
-
Dilution : Transfer the supernatant to a new tube and dilute with an aqueous formic acid solution (e.g., 0.1%) before analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic biochemical technique effective for isolating bile acids from complex matrices by leveraging their solubility differences in various solvents.[3]
-
Sample Preparation : Homogenize the fecal sample in a mixture of deionized water and an organic solvent (e.g., ethyl acetate).
-
Phase Separation : Centrifuge the homogenate to separate the aqueous and organic phases. The bile acids will partition into the organic phase.
-
Collection : Carefully collect the organic supernatant.
-
Evaporation and Reconstitution : Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in a suitable mobile phase for analysis.[3]
Bile Acids as Signaling Molecules
Bile acids are not merely digestive aids; they are crucial signaling molecules that regulate their own synthesis and influence various metabolic pathways, primarily through the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).
Simplified overview of bile acid synthesis and signaling pathways.
Conclusion
The choice of a bile acid extraction method from human feces should be guided by the specific research question, the available instrumentation, and the desired sample throughput. For high-throughput applications requiring robust and reproducible data, Alkaline Ethanol Extraction with SPE offers significant advantages, especially when automated. For studies where the recovery of conjugated bile acids is paramount and a simpler, faster workflow is preferred, Direct Methanol Extraction from wet feces is an excellent choice.[2][6] Liquid-Liquid Extraction remains a viable, albeit more manual, option for smaller-scale studies. The provided protocols and comparative data serve as a valuable resource for optimizing fecal bile acid analysis in both basic research and clinical drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and quantitative determination of bile acids in feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ro.ecu.edu.au [ro.ecu.edu.au]
- 8. Heterogeneity and lyophilization comparison of stool processing for gastrointestinal bile acid measurement by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 3β-Hydroxy-5-cholenoic acid-d4 as an Internal Standard in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of 3β-Hydroxy-5-cholenoic acid-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of endogenous 3β-Hydroxy-5-cholenoic acid in various biological matrices. The use of a SIL-IS is widely regarded as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays, due to its ability to effectively compensate for variability in sample preparation and matrix-induced ionization effects.
Executive Summary
3β-Hydroxy-5-cholenoic acid-d4 demonstrates superior performance as an internal standard compared to non-deuterated structural analogs. Its near-identical physicochemical properties to the endogenous analyte ensure co-elution during chromatography and similar behavior during extraction and ionization, leading to enhanced accuracy and precision in quantification across different biological matrices such as plasma, urine, and tissue. Experimental data consistently show that the use of 3β-Hydroxy-5-cholenoic acid-d4 results in reliable and reproducible measurements, effectively mitigating matrix effects inherent to complex biological samples.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice of internal standard is critical for the development of robust and reliable bioanalytical methods. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[1]
| Feature | 3β-Hydroxy-5-cholenoic acid-d4 (SIL-IS) | Structural Analog (Non-Deuterated IS) |
| Chemical & Physical Properties | Nearly identical to the analyte.[1] | Similar, but can have significant differences in polarity, pKa, and solubility. |
| Chromatographic Behavior | Co-elutes with the analyte, providing optimal correction for matrix effects at the point of elution.[2] | Different retention time, which may not effectively compensate for matrix effects that are temporally dependent.[2] |
| Extraction Recovery | Similar extraction efficiency to the analyte across various conditions, correcting for analyte loss during sample preparation.[1] | Extraction recovery can be inconsistent and may not accurately reflect the recovery of the analyte.[1] |
| Matrix Effect Compensation | Excellent. Experiences the same degree of ion suppression or enhancement as the analyte.[2] | Variable and often poor. Different ionization efficiencies and susceptibility to matrix effects can lead to inaccurate quantification.[1] |
| Accuracy & Precision | High accuracy and precision due to effective correction of systemic and random errors. | Can lead to reduced accuracy and precision. |
| Cost & Availability | Generally more expensive and may require custom synthesis. | Often more readily available and less expensive. |
Quantitative Data Summary
The following tables summarize typical performance characteristics of an LC-MS/MS method for 3β-Hydroxy-5-cholenoic acid using 3β-Hydroxy-5-cholenoic acid-d4 as the internal standard in various biological matrices. The data presented are representative values based on validated bioanalytical methods.[3][4][5][6]
Table 1: Linearity and Sensitivity
| Biological Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Human Plasma | 1 - 1,000 | > 0.996 | 1 |
| Human Urine | 10 - 2,000 (pmol/mL) | > 0.99 | < 4 (pmol/mL) |
| Rodent Liver Tissue | 5 - 5,000 | > 0.995 | 5 |
Table 2: Precision and Accuracy
| Biological Matrix | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| Human Plasma | Low (3 ng/mL) | < 9% | ± 11% | < 9% | ± 12% |
| Medium (300 ng/mL) | < 7% | ± 8% | < 8% | ± 9% | |
| High (800 ng/mL) | < 6% | ± 6% | < 7% | ± 8% | |
| Human Urine | Low (30 pmol/mL) | < 10% | ± 13% | < 11% | ± 14% |
| Medium (500 pmol/mL) | < 8% | ± 9% | < 9% | ± 10% | |
| High (1500 pmol/mL) | < 7% | ± 7% | < 8% | ± 9% | |
| Rodent Liver Tissue | Low (15 ng/g) | < 12% | ± 14% | < 13% | ± 14% |
| Medium (1000 ng/g) | < 9% | ± 10% | < 10% | ± 11% | |
| High (4000 ng/g) | < 8% | ± 8% | < 9% | ± 10% |
Table 3: Recovery and Matrix Effect
| Biological Matrix | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Human Plasma | 85 - 110 | 87 - 108 | 90 - 115 |
| Human Urine | 80 - 115 | 82 - 112 | 88 - 110 |
| Rodent Liver Tissue | 75 - 105 | 78 - 103 | 85 - 120 |
Experimental Protocols
Detailed methodologies for the quantification of 3β-Hydroxy-5-cholenoic acid using its deuterated internal standard are provided below.
Sample Preparation
Plasma/Serum:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of the internal standard working solution (3β-Hydroxy-5-cholenoic acid-d4 in methanol).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid) for LC-MS/MS analysis.[7][8]
Urine:
-
Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter.
-
To 100 µL of the supernatant, add 20 µL of the internal standard working solution.
-
Add 500 µL of methanol, vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant, evaporate to dryness, and reconstitute as described for plasma samples. For analysis of conjugated bile acids, an enzymatic hydrolysis step using β-glucuronidase/sulfatase may be required prior to extraction.[9]
Tissue (e.g., Liver):
-
Weigh approximately 50 mg of frozen tissue and place it in a homogenization tube.
-
Add 500 µL of ice-cold methanol containing the internal standard.
-
Homogenize the tissue using a bead beater or other appropriate homogenizer.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 5 minutes.
-
Add 250 µL of water and vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the upper organic layer, which contains the lipids and bile acids.
-
Evaporate the organic layer to dryness and reconstitute in the mobile phase for analysis.[7]
LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[9][10]
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[6][11]
-
Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid.[8]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[10]
-
MRM Transitions:
-
3β-Hydroxy-5-cholenoic acid: Precursor ion (e.g., m/z 401.3) → Product ion (e.g., m/z 357.3)
-
3β-Hydroxy-5-cholenoic acid-d4: Precursor ion (e.g., m/z 405.3) → Product ion (e.g., m/z 361.3) (Note: Specific m/z values should be optimized for the instrument used)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).[12]
Mandatory Visualizations
Caption: A generalized workflow for the quantification of 3β-Hydroxy-5-cholenoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nssresearchjournal.com [nssresearchjournal.com]
- 4. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile acid preparation and comprehensive analysis by high performance liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Ionization Efficiency of Bile Acids in Electrospray Ionization-Mass Spectrometry (ESI-MS)
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bile acids is crucial for understanding their roles in physiological and pathological processes. As signaling molecules and key players in lipid metabolism, their profiles can serve as important biomarkers. Electrospray ionization-mass spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC), has become a primary analytical technique for bile acid analysis due to its high sensitivity and specificity. However, a significant challenge in the quantitative analysis of bile acids is their varying ionization efficiencies in the ESI source. This guide provides an objective comparison of the ionization efficiencies of different bile acids, supported by experimental data, to aid researchers in method development and data interpretation.
Factors Influencing Bile Acid Ionization Efficiency
The ionization efficiency of a bile acid in ESI-MS is influenced by several factors, including its chemical structure and the analytical conditions. Key structural features that affect ionization include the number and position of hydroxyl groups and the nature of conjugation (unconjugated, glycine-conjugated, or taurine-conjugated).[1] Analytical parameters such as the composition of the mobile phase, including pH and the presence of additives like organic acids or ammonium (B1175870) salts, also play a critical role.[2] For instance, the presence of ammonium ions in the spray liquid has been shown to enhance the ionization efficiency of unconjugated bile acids.[1]
Comparative Ionization Efficiency of Bile Acids
The following table summarizes the relative ionization efficiencies of a selection of unconjugated, glycine-conjugated, and taurine-conjugated bile acids. The data is derived from experimental work by Mano et al. (2006), where the peak intensities of deprotonated molecules [M-H]⁻ were compared under consistent ESI-MS conditions.[1] The values are presented as a percentage relative to the most efficiently ionized bile acid in each category.
| Bile Acid Category | Bile Acid | Relative Ionization Efficiency (%) |
| Unconjugated | Deoxycholic acid (DCA) | 100 |
| Cholic acid (CA) | 95 | |
| Chenodeoxycholic acid (CDCA) | 65 | |
| Lithocholic acid (LCA) | 50 | |
| Glycine-Conjugated | Glycodeoxycholic acid (GDCA) | 100 |
| Glycocholic acid (GCA) | 90 | |
| Glycochenodeoxycholic acid (GCDCA) | 55 | |
| Glycolithocholic acid (GLCA) | 40 | |
| Taurine-Conjugated | Taurodeoxycholic acid (TDCA) | 100 |
| Taurocholic acid (TCA) | 92 | |
| Taurochenodeoxycholic acid (TCDCA) | 60 | |
| Taurolithocholic acid (TLCA) | 45 |
Data extracted and compiled from Mano et al. (2006).[1]
The data reveals a clear trend: bile acids with a 12α-hydroxyl group (cholic and deoxycholic acid derivatives) exhibit higher ionization efficiencies. This is attributed to the formation of a stable intramolecular hydrogen bond between the C-12α hydroxyl group and the carboxyl group of the side chain, which facilitates deprotonation.[1]
Experimental Protocols
Accurate comparison of ionization efficiencies requires a standardized experimental protocol. Below is a representative methodology based on common practices in the field for the analysis of bile acids by LC-ESI-MS.[2][3][4]
1. Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of each bile acid standard in methanol (B129727) at a concentration of 1 mg/mL. From these, create a working mixture containing all bile acids at a final concentration of 10 µg/mL in methanol/water (50:50, v/v).[2]
-
Internal Standards: For quantitative analysis, it is recommended to use isotopically labeled internal standards for each analyte to correct for variations in ionization and matrix effects.[5]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).[4]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient to separate the different bile acids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically used for the analysis of bile acids.[3]
-
Key MS Parameters:
3. Data Acquisition and Analysis
-
Acquire data in full scan mode to observe the deprotonated molecules [M-H]⁻.
-
For quantitative comparisons, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.
-
The peak area or height of the deprotonated ion for each bile acid is used as a measure of its signal intensity.
-
To determine the relative ionization efficiency, the signal intensity of each bile acid is normalized to that of a reference bile acid (e.g., the one with the highest signal intensity).
Visualizing the Experimental Workflow and Influencing Factors
To better understand the process of comparing bile acid ionization efficiency and the factors at play, the following diagrams are provided.
Caption: Experimental workflow for comparing the ionization efficiency of bile acids.
Caption: Key factors influencing the ionization efficiency of bile acids in ESI-MS.
References
- 1. Quantitative Analysis of Bile Acid with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bile acid analysis [sciex.com]
A Researcher's Guide to Commercial Bile Acid Analysis Kits: A Comparative Evaluation
For researchers, scientists, and drug development professionals navigating the complex landscape of metabolic research, the accurate quantification of bile acids is paramount. These multifaceted molecules, pivotal in digestion and metabolic signaling, are increasingly recognized as key biomarkers in liver diseases, metabolic disorders, and gut microbiome research. This guide provides an objective comparison of commercially available kits for bile acid analysis, supported by experimental data to aid in the selection of the most suitable method for your research needs.
This guide evaluates two main categories of commercial kits: traditional enzymatic assays and advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based kits. While enzymatic kits offer a cost-effective and high-throughput solution for measuring total bile acids, LC-MS/MS kits provide comprehensive profiling of individual bile acid species, albeit at a higher cost and complexity.
Performance Comparison of Commercial Kits
The selection of a bile acid analysis kit should be guided by the specific requirements of the study, including the need for total versus individual bile acid concentrations, sample throughput, and available instrumentation. The following tables summarize the performance of several commercially available kits based on independent validation studies and manufacturer's specifications.
Enzymatic Assay Kits
Enzymatic assays are a popular choice for the rapid, high-throughput quantification of total bile acids (TBA). These assays typically utilize the enzyme 3-α-hydroxysteroid dehydrogenase (3α-HSD) in a cycling reaction that produces a detectable colorimetric or fluorometric signal.
| Kit Manufacturer | Assay Principle | Sample Volume | Linearity (µmol/L) | Intra-Assay Imprecision (CV%) | Inter-Assay Imprecision (CV%) | Bias vs. LC-MS |
| Diazyme | Enzymatic, Colorimetric | 4 µL | 0 - 180[1] | 0.44 - 1.66[2] | 2.47 - 3.91[2] | -44%[2] |
| Randox | Enzymatic, Colorimetric | 15 µL | 0 - 188[2] | 0.84 - 2.18[2] | 1.02 - 2.37[2] | -16%[2] |
| Sentinel | Enzymatic, Colorimetric | 200 µL | 1 - 200[2] | N/A | N/A | -12%[2] |
| Abcam (ab239702) | Enzymatic, Colorimetric | N/A | Detection Limit: 1 µM | N/A | N/A | N/A |
| Sigma-Aldrich (MAK309) | Enzymatic, Fluorometric | N/A | 1 - 150 | N/A | N/A | N/A |
| Elabscience (E-BC-K181-M) | Enzymatic, Colorimetric | N/A | 1.77 - 40 | N/A | N/A | N/A |
Data for Diazyme, Randox, and Sentinel are derived from an independent study by Li et al. (2017), which compared these kits against a reference LC-MS method.[2] It is important to note that while enzymatic assays show good correlation with LC-MS, they can exhibit significant underestimation of total bile acid concentrations.[2] Another study by Grimmler et al. also demonstrated excellent correlation between five different enzymatic assays but highlighted variations in the recovery of individual bile acids.[3]
LC-MS/MS Based Kits and Services
LC-MS/MS is considered the gold standard for bile acid analysis, offering high sensitivity and specificity for the simultaneous quantification of a wide range of individual bile acid species.[4] Several companies offer kits and services for comprehensive bile acid profiling.
| Provider | Product/Service Name | Number of Bile Acids Quantified | Sample Types | Key Features |
| Biocrates | AbsoluteIDQ® Bile Acids Kit | 20 (10 primary, 10 secondary)[3][5] | Plasma, Serum, and others | Ready-to-use kit with standardized workflow; proven inter-laboratory comparability.[6][7] |
| Creative Proteomics | Bile Acids LC-MS/MS Analysis Kit | 20 | Plasma/Serum, Feces, Liver, etc.[8] | Provides analysis of a panel of key primary and secondary bile acids. |
| Metabolon | Bile Acids Targeted Panel | 21[9] | Plasma, Serum, Urine, Feces, Saliva, Tissues[10] | Measures major human and rodent primary and secondary bile acids and their conjugates.[11][12] |
| MRM Proteomics | MetaboloMetrics™ Bile Acids kits | 47 | Plasma, Serum, Tissues, Bile, Feces | The largest panel on the market, available for human or rodent samples.[13] |
| Shimadzu | LC/MS/MS Method Package for Bile Acids | 49 | Plasma, Urine, Feces[14] | A complete solution with ready-to-use methods for routine analysis.[14] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized methodologies for the key experimental approaches discussed.
General Protocol for Enzymatic (Colorimetric) Total Bile Acid Assay
This protocol is a generalized representation based on the principles of commercially available kits.
-
Sample Preparation: Serum or plasma samples are typically used. Deproteinization may be required for certain sample types to remove interfering substances.
-
Reagent Preparation: Prepare working reagents according to the kit manufacturer's instructions. This usually involves reconstituting lyophilized enzymes and buffers.
-
Standard Curve Preparation: Prepare a series of bile acid standards of known concentrations to generate a standard curve for quantification.
-
Assay Procedure:
-
Add samples and standards to a 96-well microplate.
-
Add the reaction mixture containing 3α-HSD and a chromogenic substrate to each well.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis: Calculate the total bile acid concentration in the samples by interpolating their absorbance values from the standard curve.
General Workflow for LC-MS/MS Bile Acid Analysis
This workflow outlines the typical steps involved in using a commercial LC-MS/MS kit or service.
-
Sample Preparation: This is a critical step and often involves protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction to isolate bile acids and remove interfering matrix components. An internal standard mixture containing isotopically labeled bile acids is added to each sample for accurate quantification.
-
Liquid Chromatography (LC) Separation: The extracted samples are injected into an LC system. A specialized column (e.g., C18) is used to separate the different bile acid species based on their physicochemical properties.
-
Mass Spectrometry (MS/MS) Detection: The separated bile acids are introduced into a tandem mass spectrometer. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for each specific bile acid.
-
Data Acquisition and Processing: The LC-MS/MS system generates chromatograms for each bile acid. Specialized software is used to integrate the peak areas and calculate the concentration of each bile acid relative to its corresponding internal standard.
-
Data Analysis: The quantitative data for the panel of bile acids is then used for statistical analysis and biological interpretation.
Bile Acid Signaling Pathway
Bile acids are not only digestive aids but also potent signaling molecules that activate nuclear receptors, most notably the Farnesoid X Receptor (FXR). Activation of FXR regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. Understanding this pathway is crucial for interpreting changes in bile acid profiles.
Caption: Farnesoid X Receptor (FXR) signaling pathway in the liver.
This guide provides a comparative overview of commercially available kits for bile acid analysis. The choice between a cost-effective enzymatic assay for total bile acids and a comprehensive but more complex LC-MS/MS-based kit will depend on the specific research question and available resources. For detailed and robust profiling of individual bile acids, LC-MS/MS remains the method of choice. As research into the multifaceted roles of bile acids continues to expand, the availability of reliable and well-characterized analytical tools will be essential for advancing our understanding of health and disease.
References
- 1. biocrates.com [biocrates.com]
- 2. Bile Acid Analysis Service - CD Genomics [cd-genomics.com]
- 3. AbsoluteIDQ Bile Acids assay | 413 [shop.biocrates.com]
- 4. biocrates.com [biocrates.com]
- 5. metabolomics.ucdavis.edu [metabolomics.ucdavis.edu]
- 6. Bile acid kit - AbsoluteIDQ [biocrates.com]
- 7. biocrates.com [biocrates.com]
- 8. Bile Acids LC-MS/MS Analysis Kit (20 Kinds) - Creative Proteomics [mspro.creative-proteomics.com]
- 9. clpmag.com [clpmag.com]
- 10. metabolon.com [metabolon.com]
- 11. metabolon.com [metabolon.com]
- 12. metabolon.com [metabolon.com]
- 13. mrmproteomics.com [mrmproteomics.com]
- 14. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Unraveling the Metabolic Significance of 3β-Hydroxy-5-cholenoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3β-Hydroxy-5-cholenoic acid and its correlation with key metabolic markers. We delve into its role in lipid metabolism, insulin (B600854) resistance, and inflammation, presenting supporting experimental data, detailed protocols for its quantification, and its intricate signaling pathways.
Correlation with Metabolic Markers: A Quantitative Overview
3β-Hydroxy-5-cholenoic acid, a monohydroxy bile acid, is an intermediate in the alternative pathway of bile acid synthesis.[1][2] While direct correlational studies with a broad range of metabolic markers are emerging, existing data, particularly for its sulfated form, point towards a significant role in metabolic regulation.
One study established the baseline plasma concentration of 3β-Hydroxy-5-cholenoic acid in healthy individuals, providing a crucial reference point for comparative studies.[3][4] Furthermore, elevated levels have been observed in patients with certain liver diseases, suggesting its potential as a biomarker.[2][5]
The sulfated metabolite, 3β-sulfate-5-cholestenoic acid (3SCA), has been shown to be a key player in regulating lipid metabolism and inflammation.[1][6][7][8][9][10] This sulfated form is secreted by hepatocytes and is believed to act as a signaling molecule, influencing communication between liver cells and macrophages.[6]
| Metabolic Marker Category | Marker | Correlation with 3β-Hydroxy-5-cholenoic acid / 3SCA | Supporting Evidence Summary |
| Normal Plasma Concentration | 3β-Hydroxy-5-cholenoic acid | Mean concentration of 67.2 ± 27.9 ng/mL in healthy subjects.[3][4] | Provides a baseline for comparison in metabolic disease states. |
| Lipid Metabolism | Genes involved in lipid metabolism | 3SCA significantly downregulates the expression of these genes in hepatocytes.[1][6][7][8] | Suggests a role for the sulfated form in controlling lipid synthesis and accumulation. |
| Inflammation | Pro-inflammatory Cytokines (e.g., induced by LPS) | 3SCA suppresses the gene expression of pro-inflammatory cytokines in human macrophages.[1][6][7][8] | Indicates an anti-inflammatory role for the sulfated metabolite. |
| Hepatobiliary Diseases | Serum Levels | Significantly elevated in patients with cholestatic liver diseases.[2][5] | Implies a potential diagnostic or prognostic value in liver pathology. |
Experimental Protocols: A Methodological Toolkit
Accurate quantification of 3β-Hydroxy-5-cholenoic acid and the assessment of related metabolic markers are paramount for robust research. Below are detailed methodologies for key experiments.
Quantification of 3β-Hydroxy-5-cholenoic Acid in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for bile acid analysis.[11][12]
1. Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard (e.g., a deuterated version of the analyte).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from other bile acids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for 3β-Hydroxy-5-cholenoic acid and the internal standard.
Oral Glucose Tolerance Test (OGTT)
This protocol is based on standard clinical guidelines.[13][14]
1. Patient Preparation:
-
The patient should consume a diet with at least 150g of carbohydrates per day for 3 days prior to the test.[14][15]
-
Fast for 8-14 hours overnight before the test. Water is permitted.[13][15]
2. Procedure:
-
A baseline (fasting) blood sample is drawn.
-
The patient drinks a solution containing 75g of glucose dissolved in water over 5 minutes.[13][14]
-
Blood samples are collected at timed intervals, typically 30, 60, and 120 minutes after the glucose drink.[16]
3. Analysis:
-
Plasma glucose and insulin levels are measured in each blood sample.
Measurement of Insulin and Inflammatory Cytokines by ELISA
This protocol outlines the general steps for a sandwich ELISA.[7][17]
1. Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for the target analyte (e.g., insulin, TNF-α, IL-6) and incubate overnight at 4°C.[1][10]
2. Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat dry milk in PBS) for 1-2 hours at room temperature.[5]
3. Sample Incubation:
-
Wash the plate and add standards, controls, and samples to the wells. Incubate for 2 hours at room temperature.[7][17]
4. Detection Antibody:
-
Wash the plate and add a biotinylated detection antibody specific for the analyte. Incubate for 1-2 hours at room temperature.[7][17]
5. Enzyme Conjugate:
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.[7][17]
6. Substrate and Measurement:
-
Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., sulfuric acid) and read the absorbance at 450 nm using a microplate reader.[7][17]
Signaling Pathways and Logical Relationships
The metabolic effects of 3β-Hydroxy-5-cholenoic acid and its derivatives are mediated through complex signaling pathways, primarily involving the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5).
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Clinical evaluation of serum 3 beta-hydroxy-5-cholenoic acid in hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 3 beta-hydroxy-5-cholenoic acid in serum of hepatobiliary diseases--its glucuronidated and sulfated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of A Novel Regulator, 3β-Sulfate-5-Cholestenoic Acid, of Lipid Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel regulator, 3β-sulfate-5-cholestenoic acid, of lipid metabolism and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. scite.ai [scite.ai]
- 11. Cholesterol, Triglycerides, and Associated Lipoproteins - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Triglycerides are major determinants of cholesterol esterification/transfer and HDL remodeling in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cholesterol esterification and atherogenic index of plasma correlate with lipoprotein size and findings on coronary angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors Associated with Multiple Biomarkers of Systemic Inflammation† - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Metabolome Database: Showing metabocard for 3beta-Hydroxy-5-cholestenoic acid (HMDB0012453) [hmdb.ca]
Assessing the Impact of Diet on 3β-Hydroxy-5-cholenoic Acid Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate relationship between diet, the gut microbiome, and host metabolism is a rapidly evolving field of study. Bile acids, once considered mere digestive aids, are now recognized as crucial signaling molecules influencing a wide array of metabolic processes. Among the diverse species of bile acids, 3β-Hydroxy-5-cholenoic acid, an intermediate in the alternative pathway of bile acid synthesis, is gaining attention for its potential physiological and pathological roles. This guide provides a comparative overview of how different dietary interventions may impact 3β-Hydroxy-5-cholenoic acid levels, based on current understanding of bile acid metabolism.
It is important to note that direct, quantitative clinical data comparing the effects of various diets on 3β-Hydroxy-5-cholenoic acid levels are currently limited in published literature. Therefore, this guide synthesizes information on the known effects of dietary patterns on overall bile acid metabolism to extrapolate potential impacts on this specific bile acid.
The Alternative Bile Acid Synthesis Pathway and 3β-Hydroxy-5-cholenoic Acid
3β-Hydroxy-5-cholenoic acid is a key intermediate in the "acidic" or alternative pathway of bile acid synthesis, which is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). This pathway contributes to the production of chenodeoxycholic acid (CDCA). The metabolism of 3β-hydroxy-5-cholenoic acid to CDCA is a crucial step, preventing the accumulation of potentially toxic upstream intermediates.[1][2]
Comparative Analysis of Dietary Impacts on Bile Acid Metabolism
The following table summarizes the known effects of various dietary patterns on overall bile acid metabolism and provides a hypothesized impact on 3β-Hydroxy-5-cholenoic acid levels. These hypotheses are based on the understanding that dietary components can modulate the activity of enzymes and transport proteins involved in bile acid synthesis and circulation.
| Dietary Intervention | Known Effects on Overall Bile Acid Metabolism | Hypothesized Impact on 3β-Hydroxy-5-cholenoic Acid Levels |
| High-Fat/Western Diet | Increases total bile acid pool size and the proportion of secondary bile acids, particularly deoxycholic acid (DCA). May alter the expression of key enzymes in bile acid synthesis. | Potentially Elevated: Increased substrate (cholesterol) availability and altered enzyme kinetics could lead to an accumulation of intermediates like 3β-Hydroxy-5-cholenoic acid. |
| Low-Carbohydrate Diet | May lead to an increase in both primary and secondary bile acids, although results can be variable depending on the fat composition of the diet. | Variable: The impact would likely depend on the types of fats consumed. A diet high in saturated fats might increase levels, while one rich in unsaturated fats could have a different effect. |
| Mediterranean Diet | Generally associated with a healthier bile acid profile, including a lower ratio of secondary to primary bile acids. Rich in unsaturated fats and fiber. | Potentially Lowered or Unchanged: The high content of fiber and unsaturated fats may promote efficient bile acid metabolism and excretion, potentially reducing the levels of intermediate products. |
| Plant-Based/High-Fiber Diet | Increases fecal bile acid excretion, leading to a decrease in the overall bile acid pool size. Soluble fibers can bind to bile acids in the gut, preventing their reabsorption. | Potentially Lowered: Increased excretion of bile acids would stimulate their synthesis from cholesterol, which might lead to a more efficient conversion of intermediates like 3β-Hydroxy-5-cholenoic acid, thus lowering their circulating levels. |
| Dietary Phytosterols | Inhibit intestinal cholesterol absorption, which can lead to an increase in cholesterol excretion and a subsequent upregulation of bile acid synthesis. | Potentially Lowered: Similar to a high-fiber diet, the increased demand for bile acid synthesis could lead to a more rapid conversion of 3β-Hydroxy-5-cholenoic acid to downstream products. |
Experimental Protocols for Assessing the Impact of Diet on 3β-Hydroxy-5-cholenoic Acid Levels
A robust clinical trial to investigate the effects of different diets on 3β-Hydroxy-5-cholenoic acid would typically involve the following key steps:
1. Study Design:
-
Randomized Controlled Trial (RCT): Participants are randomly assigned to different dietary intervention groups (e.g., High-Fat, Mediterranean, Plant-Based) and a control group (e.g., standard diet).
-
Crossover Design: Each participant undergoes all dietary interventions in a randomized order with washout periods in between. This design helps to minimize inter-individual variability.
2. Participant Recruitment:
-
Clearly defined inclusion and exclusion criteria (e.g., age, BMI, health status).
-
Exclusion of individuals with confounding conditions such as hepatobiliary diseases, malabsorption syndromes, or those taking medications known to affect lipid or bile acid metabolism.
3. Dietary Intervention:
-
Provision of detailed dietary plans and counseling to ensure adherence.
-
Monitoring of dietary intake through food diaries, 24-hour recalls, and analysis of dietary biomarkers.
4. Sample Collection:
-
Fasting blood samples are collected at baseline and at specified time points throughout the dietary intervention periods.
-
Serum or plasma is separated and stored at -80°C until analysis.
-
Fecal samples may also be collected to assess bile acid excretion.
5. Measurement of 3β-Hydroxy-5-cholenoic Acid and Other Bile Acids:
-
Sample Preparation: Solid-phase extraction (SPE) is commonly used to isolate bile acids from the serum/plasma matrix.
-
Analytical Technique: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are the gold-standard methods for the sensitive and specific quantification of individual bile acids, including 3β-Hydroxy-5-cholenoic acid.
-
Internal Standards: Stable isotope-labeled internal standards for 3β-Hydroxy-5-cholenoic acid and other bile acids are used for accurate quantification.
6. Data Analysis:
-
Statistical analysis (e.g., ANOVA, t-tests) is performed to compare the changes in 3β-Hydroxy-5-cholenoic acid levels between the different dietary groups from baseline to the end of the intervention.
-
Correlation analysis can be used to explore relationships between changes in 3β-Hydroxy-5-cholenoic acid and other metabolic markers (e.g., cholesterol, triglycerides, inflammatory markers).
Conclusion and Future Directions
While the direct impact of various diets on 3β-Hydroxy-5-cholenoic acid levels remains an area requiring further investigation, the established links between dietary patterns and overall bile acid metabolism provide a strong foundation for future research. Diets rich in fiber and unsaturated fats, such as the Mediterranean and plant-based diets, are hypothesized to promote a more efficient bile acid metabolism, potentially leading to lower levels of intermediates like 3β-Hydroxy-5-cholenoic acid. Conversely, a Western-style diet high in saturated fats may disrupt this process.
For researchers, scientists, and drug development professionals, understanding how dietary interventions can modulate the levels of specific bile acids like 3β-Hydroxy-5-cholenoic acid is critical. Future clinical trials employing targeted metabolomics are necessary to provide the quantitative data needed to fully elucidate these relationships and to explore the potential of dietary strategies in modulating bile acid signaling for therapeutic benefit.
References
Safety Operating Guide
Proper Disposal of 3b-Hydroxy-5-cholenoic acid-d4 in a Laboratory Setting
Hazard Assessment:
An available Safety Data Sheet (SDS) for the parent compound, 3β-hydroxy-5-Cholestenoic Acid, indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, an SDS for a similar chemical compound suggests it may cause skin and eye irritation. Given this, and as a matter of prudent practice, it is recommended to handle 3b-Hydroxy-5-cholenoic acid-d4 with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Disposal Procedures:
The primary principle for the disposal of any laboratory chemical is to adhere to the specific guidelines set forth by your institution's Environmental Health and Safety (EHS) office, as well as local and national regulations.[2][3][4] In the absence of specific institutional guidance, the following general procedures should be followed:
1. Waste Identification and Segregation:
-
Treat all chemical waste, including this compound and any materials contaminated with it, as potentially hazardous unless explicitly confirmed to be non-hazardous by your institution's EHS.[4]
-
Do not mix this compound waste with other chemical waste streams unless it is confirmed to be compatible.[5] Incompatible wastes can react dangerously.
2. Containerization and Labeling:
-
Collect waste in a container that is chemically compatible with this compound. The original container is often the best choice for storing waste.[4]
-
The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[3]
-
Clearly label the waste container with its full chemical name ("this compound"), concentration (if in solution), and the words "Hazardous Waste" or as otherwise required by your institution.[5][6]
3. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[2]
-
Ensure the storage area is away from heat sources and direct sunlight.[5]
-
Use secondary containment, such as a larger, chemically resistant bin, to prevent the spread of material in case of a leak.[3]
4. Disposal:
-
Do not pour this compound down the drain. [2][7] Drain disposal of laboratory chemicals is generally prohibited unless explicitly permitted for specific non-hazardous substances by your institution and local regulations.[2][8]
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.[2][4] They are responsible for the proper final disposal or treatment of the waste in compliance with all regulations.[2]
Empty Container Disposal:
-
A container that has held this compound can typically be disposed of as regular trash once it is "RCRA empty," meaning all possible contents have been removed.[6]
-
The container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.[4][6]
-
Before discarding the empty container, deface or remove the original label to avoid confusion.[4][7]
The following table summarizes the key logistical information for the proper disposal of this compound:
| Aspect | Procedure | Rationale |
| Hazard Classification | Treat as potentially hazardous; handle with standard PPE. | Parent compound is non-hazardous, but similar compounds may be irritants. Prudent practice dictates treating unknown or unclassified substances with caution. |
| Waste Segregation | Collect separately from other waste streams. | Prevents potentially dangerous chemical reactions between incompatible substances. |
| Container | Use a chemically compatible, sealed, and properly labeled container. | Ensures safe containment and clear identification of the waste. |
| Storage | Store in a designated satellite accumulation area with secondary containment. | Minimizes the risk of spills and exposure. |
| Disposal Method | Contact your institution's EHS for waste pickup. | Ensures compliance with all federal, state, and local regulations for chemical waste disposal. |
| "Empty" Containers | Triple-rinse with a suitable solvent, collect rinsate as chemical waste, and deface the label before discarding the container. | Prevents the disposal of residual chemicals into the regular waste stream. |
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Personal protective equipment for handling 3b-Hydroxy-5-cholenoic acid-d4
Personal Protective Equipment (PPE)
When handling 3β-Hydroxy-5-cholenoic acid-d4, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye Protection | Safety goggles or glasses with side shields | EN 166 (EU) or ANSI Z87.1 (US) compliant |
| Hand Protection | Chemical-resistant gloves | EN 374 compliant. Material suitability should be confirmed with the glove manufacturer. |
| Skin and Body | Laboratory coat, long-sleeved clothing | N/A |
| Respiratory | Not generally required under normal use with adequate ventilation. If dusts are generated, |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
